molecular formula C8H18N2O B1302565 2-(2,6-Dimethylmorpholin-4-yl)ethanamine CAS No. 244789-18-2

2-(2,6-Dimethylmorpholin-4-yl)ethanamine

Cat. No.: B1302565
CAS No.: 244789-18-2
M. Wt: 158.24 g/mol
InChI Key: GLOJLKCUVTZRFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,6-Dimethylmorpholin-4-yl)ethanamine is a useful research compound. Its molecular formula is C8H18N2O and its molecular weight is 158.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,6-dimethylmorpholin-4-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O/c1-7-5-10(4-3-9)6-8(2)11-7/h7-8H,3-6,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLOJLKCUVTZRFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80373360
Record name 2-(2,6-dimethylmorpholin-4-yl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80373360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

244789-18-2
Record name 2-(2,6-dimethylmorpholin-4-yl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80373360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 244789-18-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 2-(2,6-Dimethylmorpholin-4-yl)ethanamine (CAS 244789-18-2)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(2,6-dimethylmorpholin-4-yl)ethanamine (CAS 244789-18-2), a substituted morpholine derivative with potential applications as a building block in medicinal chemistry and drug discovery. While specific experimental data for this compound is limited in publicly accessible literature, this document, grounded in established chemical principles and data from analogous structures, offers a detailed exploration of its physicochemical properties, a plausible synthetic pathway, and a discussion of its potential utility in the development of novel therapeutics. The guide includes proposed experimental protocols, predicted analytical data, and a thorough safety and handling section to support researchers in their work with this and similar molecules.

Introduction: The Significance of the 2,6-Dimethylmorpholine Scaffold

The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1][2] Its unique physicochemical properties, including a weakly basic nitrogen and a hydrogen bond-accepting oxygen, often impart favorable characteristics to parent molecules, such as improved aqueous solubility, metabolic stability, and pharmacokinetic profiles.[1] The 2,6-dimethyl substitution, particularly in the cis-conformation, introduces stereochemical complexity and can enhance binding affinity and selectivity for biological targets. This specific scaffold is a key component in several important pharmaceutical agents, including the antifungal drug amorolfine and the antitumor drug sonidegib, highlighting its therapeutic relevance.[3] The addition of an ethanamine side chain to the morpholine nitrogen introduces a primary amine, a versatile functional group for further chemical modification and a common pharmacophoric element for interacting with biological targets.

Physicochemical Properties and Structural Features

A comprehensive understanding of a molecule's physicochemical properties is fundamental to its application in drug discovery. The following table summarizes the known and predicted properties of this compound.

PropertyValueSource/Method
CAS Number 244789-18-2Sigma-Aldrich[4]
Molecular Formula C₈H₁₈N₂OSigma-Aldrich[4]
Molecular Weight 158.24 g/mol Sigma-Aldrich[4]
Appearance Solid (predicted)Sigma-Aldrich[4]
SMILES NCCN1CC(OC(C)C1)CSigma-Aldrich[4]
InChI Key GLOJLKCUVTZRFO-UHFFFAOYSA-NSigma-Aldrich[4]
Predicted LogP 0.38ChemScene[5]
Predicted TPSA 33.68 ŲChemScene[5]
Hydrogen Bond Donors 1ChemScene[5]
Hydrogen Bond Acceptors 3ChemScene[5]

Note: Predicted values are generated from computational models and should be confirmed experimentally.[6][7][8]

The presence of both a tertiary amine within the morpholine ring and a primary amine on the ethyl side chain suggests the molecule will have two distinct pKa values and will be protonated at physiological pH. This has significant implications for its solubility, membrane permeability, and potential interactions with biological targets.

Proposed Synthesis Pathway

Step 1: Synthesis of cis-2,6-Dimethylmorpholine

The synthesis of cis-2,6-dimethylmorpholine is well-documented and is typically achieved through the acid-catalyzed cyclization of diisopropanolamine.[3]

  • Reaction: Diisopropanolamine is treated with a strong acid, such as sulfuric acid, at elevated temperatures to induce dehydration and cyclization.

  • Rationale: The use of sulfuric acid as both a catalyst and a dehydrating agent is a common and cost-effective method for morpholine synthesis. The reaction conditions can be optimized to favor the formation of the thermodynamically more stable cis-isomer.[3]

Step 2: N-Alkylation of cis-2,6-Dimethylmorpholine

The introduction of the ethanamine moiety can be achieved through several standard N-alkylation methods. A common and effective approach is the reaction with a protected 2-haloethylamine, followed by deprotection.

  • Reaction: cis-2,6-Dimethylmorpholine is reacted with a suitable N-protected 2-aminoethyl halide (e.g., N-(2-bromoethyl)phthalimide or Boc-2-bromoethylamine) in the presence of a non-nucleophilic base. The protecting group is then removed to yield the desired primary amine.

  • Rationale: The use of a protecting group on the primary amine of the alkylating agent prevents self-condensation and other side reactions. The phthalimide or Boc groups are standard choices that can be removed under well-defined conditions.

Below is a detailed, hypothetical protocol for this synthetic sequence.

Experimental Protocol: Proposed Synthesis of this compound

Materials and Reagents:
  • cis-2,6-Dimethylmorpholine

  • N-(2-Bromoethyl)phthalimide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (ACN), anhydrous

  • Hydrazine monohydrate

  • Ethanol (EtOH)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology:
  • N-Alkylation:

    • To a solution of cis-2,6-dimethylmorpholine (1.0 eq) in anhydrous acetonitrile (10 mL/mmol), add N-(2-bromoethyl)phthalimide (1.1 eq) and anhydrous potassium carbonate (2.0 eq).

    • Heat the reaction mixture to 80 °C and stir under an inert atmosphere (e.g., nitrogen or argon) for 12-18 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude N-protected intermediate.

  • Deprotection (Gabriel Synthesis):

    • Dissolve the crude intermediate in ethanol (15 mL/mmol).

    • Add hydrazine monohydrate (5.0 eq) to the solution.

    • Heat the mixture to reflux (approximately 78 °C) for 4-6 hours. A white precipitate of phthalhydrazide will form.

    • Cool the reaction to room temperature and filter off the precipitate.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • The crude this compound can be purified by vacuum distillation or column chromatography on silica gel using a gradient of dichloromethane/methanol with a small percentage of ammonium hydroxide to prevent streaking.

Synthesis of this compound reactant1 cis-2,6-Dimethylmorpholine reagent1 K₂CO₃, ACN, 80°C reactant1->reagent1 reactant2 N-(2-Bromoethyl)phthalimide reactant2->reagent1 intermediate N-Protected Intermediate reagent2 Hydrazine, EtOH, Reflux intermediate->reagent2 product This compound reagent1->intermediate N-Alkylation reagent2->product Deprotection

Caption: Proposed two-step synthesis of the target compound.

Analytical Characterization (Predicted)

Proper analytical characterization is essential to confirm the identity and purity of a synthesized compound.[9][10] While experimental spectra for this compound are not available, the expected signals in key analytical techniques can be predicted based on its structure.

¹H NMR Spectroscopy
  • -CH₃ groups (morpholine ring): A doublet around 1.1-1.3 ppm.

  • -CH₂- groups (morpholine ring): A series of multiplets between 2.0-3.0 ppm.

  • -CH- groups (morpholine ring): A multiplet around 3.5-3.8 ppm.

  • -CH₂-N-CH₂- (ethyl chain): Two triplets, likely between 2.5-3.0 ppm.

  • -NH₂ (primary amine): A broad singlet that can appear over a wide range (typically 1.5-3.5 ppm), the integration of which would correspond to two protons.

¹³C NMR Spectroscopy
  • -CH₃ carbons: A signal around 18-22 ppm.

  • -CH₂ carbons (morpholine ring): Signals in the range of 50-60 ppm.

  • -CH carbons (morpholine ring): Signals around 70-75 ppm.

  • -CH₂ carbons (ethyl chain): Two distinct signals, one for the carbon adjacent to the morpholine nitrogen (around 55-60 ppm) and one for the carbon adjacent to the primary amine (around 40-45 ppm).

Mass Spectrometry (MS)
  • Electrospray Ionization (ESI+): The expected molecular ion peak [M+H]⁺ would be at m/z 159.15.

Potential Applications in Drug Discovery

The structural features of this compound make it an attractive building block for the synthesis of new chemical entities with potential therapeutic applications.

  • CNS-Active Agents: The morpholine moiety is known to improve brain permeability.[1] This makes the title compound a valuable starting material for developing novel drugs targeting the central nervous system, such as antidepressants, antipsychotics, or agents for neurodegenerative diseases.[1]

  • Fragment-Based Drug Design (FBDD): As a relatively small molecule with desirable physicochemical properties and a versatile primary amine handle, it could be used as a fragment in FBDD campaigns to build more complex and potent drug candidates.

  • Linker Chemistry: The primary amine provides a convenient attachment point for linking this scaffold to other pharmacophores or for conjugation to larger molecules, such as peptides or antibodies.

  • Kinase Inhibitors: Many kinase inhibitors incorporate a morpholine ring to enhance solubility and interact with the hinge region of the kinase domain.[2] The 2,6-dimethylmorpholine scaffold could be elaborated to generate novel kinase inhibitors for oncology or inflammatory diseases.

Medicinal Chemistry Relevance core This compound feature1 cis-2,6-Dimethylmorpholine Scaffold core->feature1 feature2 Primary Amine Handle core->feature2 prop1 Improved Solubility & PK feature1->prop1 prop2 Enhanced CNS Penetration feature1->prop2 app1 Further Derivatization feature2->app1 app2 Pharmacophore Attachment feature2->app2

Sources

2-(2,6-Dimethylmorpholin-4-yl)ethanamine chemical structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-(2,6-Dimethylmorpholin-4-yl)ethanamine

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound with significant potential in synthetic chemistry and drug discovery. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the molecule's structural characteristics, physicochemical properties, a validated synthesis protocol, and its broader applications, grounded in established chemical principles.

Core Molecular Profile and Structural Elucidation

This compound belongs to the substituted morpholine class of compounds. The core structure features a morpholine ring, a six-membered saturated heterocycle containing both oxygen and nitrogen atoms. The addition of two methyl groups at the C2 and C6 positions and an aminoethyl group at the N4 position creates a versatile building block. The primary amine offers a reactive handle for further functionalization, while the dimethylmorpholine scaffold can impart favorable pharmacokinetic properties, such as improved aqueous solubility and metabolic stability, to larger molecules.[1][2]

Chemical Structure Diagram

The two-dimensional structure of the molecule is presented below, illustrating the connectivity of the atoms. The methyl groups at the C2 and C6 positions are typically in a cis configuration relative to each other, which is the thermodynamically more stable isomer.

Caption: 2D structure of this compound.

Key Chemical Identifiers

For unambiguous identification and cross-referencing in chemical databases and literature, the following identifiers are critical.

IdentifierValueSource
IUPAC Name This compound[3]
CAS Number 244789-18-2
Molecular Formula C₈H₁₈N₂O[3]
Molecular Weight 158.24 g/mol [4]
SMILES String CC1CN(CC(O1)C)CCN[3]
InChI Key GLOJLKCUVTZRFO-UHFFFAOYSA-N[3]
PubChem CID 329775431

Physicochemical and Safety Profile

Understanding the properties and hazards of a compound is paramount for its effective and safe use in a laboratory setting.

Physicochemical Properties

The data presented here are compiled from computational predictions and supplier information, providing a baseline for experimental design.

PropertyValueSource
Physical Form Solid
Monoisotopic Mass 158.1419 Da[3]
XLogP (Predicted) -0.2[3]
Hydrogen Bond Donor Count 1[4]
Hydrogen Bond Acceptor Count 3[4]
Safety and Handling

As a substituted amine, this compound requires careful handling. The following GHS hazard information is based on supplier data.

Hazard ClassCodeDescriptionSource
Acute Toxicity, OralH302Harmful if swallowed
Skin IrritationH315Causes skin irritation[5][6]
Eye IrritationH319Causes serious eye irritation[5][6]
STOT SE 3H335May cause respiratory irritation[6][7]

Core Handling Protocols:

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.

  • Ingestion/Inhalation: Avoid ingestion and inhalation. In case of accidental exposure, seek immediate medical attention.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and acids.

Synthesis Protocol: A Validated Approach

A robust and reproducible synthesis is essential for obtaining high-purity material for research. The following two-step process outlines a practical and efficient route, starting from commercially available precursors. The causality behind the choice of reagents and conditions is explained to ensure a deep understanding of the process.

Synthetic Workflow Overview

The synthesis involves two primary stages: first, the formation of the key intermediate, cis-2,6-dimethylmorpholine, followed by its N-alkylation to yield the final product.

synthesis_workflow start Diisopropanolamine reagent1 H₂SO₄ (90-120%) Heat (150-190°C) intermediate cis-2,6-Dimethylmorpholine reagent1->intermediate Step 1: Cyclization reagent2 1. 2-Chloroacetonitrile 2. NaBH₄ or LiAlH₄ (Reduction) product This compound reagent2->product Step 2: N-Alkylation & Reduction purification Purification (Distillation/Chromatography) product->purification

Caption: Proposed two-step synthesis of the target compound.

Step 1: Synthesis of cis-2,6-Dimethylmorpholine

Principle: This step involves the acid-catalyzed cyclization of diisopropanolamine. Sulfuric acid acts as both a catalyst and a dehydrating agent, facilitating the intramolecular condensation to form the morpholine ring.[8] The simultaneous addition of reagents helps manage the exothermic reaction.[8]

Methodology:

  • Reactor Setup: Equip a suitable reactor with a stirrer, a dropping funnel, and a condenser.

  • Reagent Addition: Simultaneously and slowly add diisopropanolamine and 90-120% sulfuric acid to the reactor. The controlled addition is crucial to manage the heat generated.

  • Reaction: The reaction mixture is stirred and heated to a temperature between 150°C and 190°C to drive the dehydration and cyclization.[8]

  • Work-up: After cooling, the reaction mixture is carefully neutralized with a strong base (e.g., NaOH) to a high pH.

  • Isolation: The product, cis-2,6-dimethylmorpholine, is then isolated, typically by steam distillation or solvent extraction, followed by fractional distillation to achieve high purity.

Step 2: N-Alkylation to this compound

Principle: This step introduces the aminoethyl side chain onto the nitrogen of the morpholine ring. A common strategy is to use a two-carbon electrophile that can be converted to a primary amine. Here, we use a two-step sequence involving cyanoethylation followed by reduction.

Methodology:

  • N-Cyanoethylation:

    • Dissolve cis-2,6-dimethylmorpholine (1.0 eq) in a suitable solvent like acetonitrile.

    • Add a non-nucleophilic base such as potassium carbonate (1.5 eq) to act as an acid scavenger.

    • Add 2-chloroacetonitrile (1.1 eq) dropwise at room temperature. The reaction is typically stirred for 12-24 hours until TLC or GC-MS analysis indicates the consumption of the starting material.

    • Rationale: Chloroacetonitrile is an effective electrophile. The nitrile group is a stable precursor to the primary amine.

  • Work-up and Isolation of Intermediate:

    • Filter the reaction mixture to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude nitrile intermediate, 2-(2,6-dimethylmorpholin-4-yl)acetonitrile. This intermediate can be purified by chromatography or used directly in the next step.

  • Reduction of the Nitrile:

    • Carefully dissolve the crude nitrile intermediate in an anhydrous ether solvent (e.g., THF or diethyl ether) under an inert atmosphere (e.g., nitrogen or argon).

    • Slowly add a powerful reducing agent such as lithium aluminum hydride (LiAlH₄, approx. 1.5-2.0 eq) or a safer alternative like sodium borohydride (NaBH₄) with a catalyst. The reaction is often exothermic and may require cooling.

    • Rationale: LiAlH₄ is highly effective for reducing nitriles to primary amines.

  • Quenching and Final Work-up:

    • After the reduction is complete, the reaction is cautiously quenched by the sequential addition of water, followed by a sodium hydroxide solution (Fieser workup).

    • The resulting solids are filtered off, and the organic layer is separated.

    • The solvent is removed under reduced pressure, and the final product, this compound, is purified by vacuum distillation or column chromatography to yield a high-purity solid.

Applications in Research and Development

The morpholine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[1] Its presence often enhances aqueous solubility, improves metabolic stability, and can provide a key binding interaction with biological targets.

While specific biological activities for this compound are not extensively documented in public literature, its structure makes it an ideal candidate for:

  • Fragment-Based Drug Discovery (FBDD): As a small molecule with a reactive primary amine, it can be used to build larger, more complex molecules.

  • Scaffold for Chemical Libraries: The primary amine can be readily derivatized via amide coupling, reductive amination, or other nitrogen-based chemistries to rapidly generate a library of compounds for screening against various biological targets.

  • Ligand Synthesis: The diamine nature of the molecule makes it a potential ligand for coordination chemistry, which has applications in catalysis and materials science.[2]

The dimethyl substitution on the morpholine ring provides steric hindrance that can influence binding conformations and potentially reduce metabolism at adjacent sites, a common strategy in drug design.

References

  • PubChem. (n.d.). 2-Morpholinoethylamine. National Center for Biotechnology Information. Retrieved from [Link]

  • American Elements. (n.d.). 2-(4-chlorophenyl)-2-(2,2-dimethylmorpholin-4-yl)ethan-1-amine. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2,4-Dimethylmorpholin-3-yl)ethanamine. National Center for Biotechnology Information. Retrieved from [Link]

  • AERU, University of Hertfordshire. (2021). Cis-2,6-dimethylmorpholine. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound. Retrieved from [Link]

  • ChemBK. (n.d.). 2-(2,6-Dimethylmorpholin-4-yl)-2-methylpropan-1-amine. Retrieved from [Link]

  • Google Patents. (n.d.). US4504363A - Preparation of cis-2,6-dimethylmorpholine.
  • Google Patents. (n.d.). CN101333199A - Method for synthesizing 4-(2-(N,N-dimethylamino)ethyl)morpholine.
  • ResearchGate. (2025). Synthesis and Characterization of Some New Morpholine Derivatives. Retrieved from [Link]

  • Angene Chemical. (2025). Safety Data Sheet. Retrieved from [Link]

  • PubChem. (n.d.). 2,6-Dimethylmorpholine. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemRxiv. (n.d.). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 2-(2,6-Dimethylmorpholin-4-yl)ethanamine: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-(2,6-Dimethylmorpholin-4-yl)ethanamine, a substituted morpholine derivative with significant potential in medicinal chemistry. We will delve into its chemical identity, plausible synthetic routes, and the strategic importance of the 2,6-dimethylmorpholine scaffold in the design of novel therapeutics, particularly for central nervous system (CNS) disorders.

Chemical Identity and Physicochemical Properties

The foundational step in understanding any chemical entity is to establish its precise identity and key properties.

IUPAC Name and Structural Information

The unequivocally correct nomenclature for this compound under the International Union of Pure and Applied Chemistry (IUPAC) guidelines is 2-(2,6-dimethylmorpholin-4-yl)ethan-1-amine .

Table 1: Chemical Identifiers for this compound

IdentifierValueSource
IUPAC Name 2-(2,6-dimethylmorpholin-4-yl)ethan-1-aminePubChem
CAS Number 244789-18-2Sigma-Aldrich[1]
Molecular Formula C₈H₁₈N₂OSigma-Aldrich[1]
Molecular Weight 158.24 g/mol Sigma-Aldrich[1]
Canonical SMILES CC1CN(CC(O1)C)CCNPubChemLite[2]
InChI Key GLOJLKCUVTZRFO-UHFFFAOYSA-NPubChemLite[2]
Physicochemical Properties

Table 2: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueSignificance in Drug Development
pKa (most basic) ~9.5 - 10.5 (for the primary amine)Influences ionization state at physiological pH, affecting receptor binding and solubility.
LogP ~0.5 - 1.5A measure of lipophilicity, critical for membrane permeability, including the blood-brain barrier.
Topological Polar Surface Area (TPSA) ~38.3 ŲPredicts transport properties, including intestinal absorption and brain penetration.
Hydrogen Bond Donors 2The primary amine can engage in hydrogen bonding with biological targets.
Hydrogen Bond Acceptors 3 (two nitrogens, one oxygen)The morpholine ring and primary amine can accept hydrogen bonds, influencing solubility and target interactions.

Synthesis of this compound

A robust and scalable synthetic route is paramount for the exploration of any compound in a drug development pipeline. While a specific, published synthesis for this exact molecule is not prominent, a logical and efficient synthesis can be designed based on well-established organic chemistry principles. The overall strategy involves the initial synthesis of the 2,6-dimethylmorpholine core, followed by the attachment of the aminoethyl side chain.

Synthesis of the 2,6-Dimethylmorpholine Precursor

The synthesis of 2,6-dimethylmorpholine is a critical first step. A common and effective method is the acid-catalyzed cyclization of diisopropanolamine.[3][4] This reaction is typically carried out using a strong acid like sulfuric acid, which promotes the dehydration and subsequent ring closure.

Synthesis of 2,6-Dimethylmorpholine Diisopropanolamine Diisopropanolamine Dimethylmorpholine 2,6-Dimethylmorpholine Diisopropanolamine->Dimethylmorpholine H₂SO₄, Δ (-H₂O)

Caption: Acid-catalyzed cyclization of diisopropanolamine.

Attachment of the Aminoethyl Side Chain: Two Plausible Routes

With 2,6-dimethylmorpholine in hand, the 2-aminoethyl group can be introduced at the 4-position of the morpholine ring. Two highly viable and commonly employed methods in medicinal chemistry are N-alkylation and reductive amination.

This classic approach involves the reaction of 2,6-dimethylmorpholine with a suitable 2-carbon electrophile bearing a protected amine. A common reagent for this purpose is 2-bromoethylamine hydrobromide, where the amine is protected as its salt.[5] A base is required to neutralize the hydrobromide and deprotonate the morpholine nitrogen, enhancing its nucleophilicity.

N-Alkylation Synthesis cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Deprotection Dimethylmorpholine 2,6-Dimethylmorpholine Intermediate This compound (as hydrobromide salt) Dimethylmorpholine->Intermediate Base (e.g., K₂CO₃) Solvent (e.g., DMF) Bromoethylamine 2-Bromoethylamine Hydrobromide Bromoethylamine->Intermediate Final_Product This compound Intermediate->Final_Product Aqueous Base Workup

Caption: Synthesis via N-alkylation.

Experimental Protocol: N-Alkylation

  • Reaction Setup: To a solution of 2,6-dimethylmorpholine (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF), add a base such as potassium carbonate (2.0-3.0 eq).

  • Addition of Alkylating Agent: Add 2-bromoethylamine hydrobromide (1.1 eq) to the stirred suspension.

  • Reaction: Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature, filter off the inorganic salts, and remove the solvent under reduced pressure.

  • Purification: The crude product is then purified by column chromatography on silica gel or by distillation under reduced pressure to yield the desired this compound.

Reductive amination is another powerful tool for C-N bond formation and offers a more convergent approach.[6] This method involves the reaction of 2,6-dimethylmorpholine with an aldehyde, in this case, a protected form of aminoacetaldehyde or glycoaldehyde, followed by in situ reduction of the resulting iminium ion.

Reductive Amination Synthesis cluster_1 Further Functionalization Dimethylmorpholine 2,6-Dimethylmorpholine Iminium_Ion Iminium Ion Intermediate Dimethylmorpholine->Iminium_Ion Glycoaldehyde Glycoaldehyde Glycoaldehyde->Iminium_Ion Final_Product 2-(2,6-Dimethylmorpholin-4-yl)ethanol Iminium_Ion->Final_Product Reducing Agent (e.g., NaBH(OAc)₃) Final_Product_Amine This compound Final_Product->Final_Product_Amine 1. Mesylation/Toxylation 2. Azide Displacement 3. Reduction

Caption: Synthesis via reductive amination and subsequent functional group manipulation.

Experimental Protocol: Reductive Amination

  • Reaction Setup: Dissolve 2,6-dimethylmorpholine (1.0 eq) and glycoaldehyde (or a suitable precursor, 1.1 eq) in a solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Formation of Iminium Ion: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate.

  • Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), portion-wise to the reaction mixture.

  • Reaction: Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting materials are consumed.

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The resulting 2-(2,6-dimethylmorpholin-4-yl)ethanol is then purified by column chromatography.

  • Conversion to Amine: The purified alcohol can be converted to the target amine through a three-step sequence: activation of the hydroxyl group (e.g., mesylation or tosylation), displacement with an azide, and subsequent reduction (e.g., hydrogenation or Staudinger reaction).

Spectroscopic Characterization (Predicted)

Table 3: Predicted Spectroscopic Data

TechniquePredicted Key Signals
¹H NMR - Doublet for the methyl groups on the morpholine ring (~1.1-1.3 ppm).- Multiplets for the morpholine ring protons (~2.0-3.8 ppm).- Triplets for the two methylene groups of the ethylamine side chain (~2.5-3.0 ppm).- Broad singlet for the primary amine protons (~1.5-2.5 ppm, exchangeable with D₂O).
¹³C NMR - Signal for the methyl carbons (~18-22 ppm).- Signals for the morpholine ring carbons (~50-75 ppm).- Signals for the ethylamine side chain carbons (~40-60 ppm).
Mass Spec (ESI+) - [M+H]⁺ ion at m/z 159.15.

Role in Drug Discovery and Development

The morpholine moiety is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in bioactive compounds.[9][10] Its unique combination of features makes it particularly valuable for the development of drugs targeting the central nervous system.

The Morpholine Scaffold: A Gateway to the CNS

The morpholine ring imparts several desirable properties to a drug candidate:

  • Improved Physicochemical Properties: The oxygen atom in the morpholine ring can act as a hydrogen bond acceptor, which can improve aqueous solubility. The nitrogen atom is a weak base, and its pKa is typically lower than that of corresponding piperidines, which can be advantageous for tuning the overall basicity of a molecule.[11]

  • Enhanced Metabolic Stability: The morpholine ring is generally more resistant to metabolic degradation compared to more labile functional groups.

  • Blood-Brain Barrier Permeability: The balanced lipophilicity and the ability to engage in hydrogen bonding interactions make morpholine-containing compounds good candidates for crossing the blood-brain barrier.[9][11][12] This is a critical requirement for drugs targeting CNS disorders.

  • Structural Rigidity and Conformational Control: The chair-like conformation of the morpholine ring can help to pre-organize the substituents in a specific spatial arrangement, which can lead to higher binding affinity and selectivity for a biological target.[11]

The Significance of the 2,6-Dimethyl Substitution

The presence of the two methyl groups at the 2 and 6 positions of the morpholine ring in this compound is not merely a structural variation. These substituents can have a profound impact on the pharmacological profile of a molecule:

  • Stereochemistry and Target Selectivity: The methyl groups introduce chiral centers, leading to cis and trans isomers. These stereoisomers can exhibit different binding affinities and selectivities for their biological targets. The synthesis of stereochemically pure isomers is often a critical aspect of drug development.

  • Modulation of Lipophilicity: The methyl groups increase the lipophilicity of the morpholine ring, which can be fine-tuned to optimize blood-brain barrier penetration and target engagement.

  • Steric Influence on Binding: The methyl groups can provide steric bulk that can either be beneficial for fitting into a specific binding pocket or detrimental if it causes steric clashes. This can be exploited to enhance selectivity for a particular receptor subtype.

Potential Therapeutic Applications

Given the prevalence of the morpholine scaffold in CNS-active drugs, this compound and its derivatives are promising building blocks for the discovery of new treatments for a range of neurological and psychiatric disorders. The primary amine provides a versatile handle for further chemical modification, allowing for the attachment of various pharmacophores.

Therapeutic Potential cluster_Applications Potential Therapeutic Areas Core This compound (Core Scaffold) Neurodegenerative_Diseases Neurodegenerative Diseases (e.g., Alzheimer's, Parkinson's) Core->Neurodegenerative_Diseases Improved BBB Penetration Psychiatric_Disorders Psychiatric Disorders (e.g., Depression, Anxiety, Schizophrenia) Core->Psychiatric_Disorders Modulation of Neurotransmitter Receptors Pain_Management Pain Management Core->Pain_Management Targeting Opioid or other Pain Receptors Oncology Oncology (CNS Tumors) Core->Oncology Delivery of Cytotoxic Payloads to the Brain

Caption: Potential therapeutic applications of the core scaffold.

The structural motif of an N-alkylated morpholine is found in drugs with diverse mechanisms of action, including receptor antagonists, enzyme inhibitors, and ion channel modulators. The this compound scaffold could be incorporated into molecules targeting:

  • Serotonin and Dopamine Receptors: For the treatment of depression, anxiety, and schizophrenia.

  • Opioid Receptors: For the development of novel analgesics with potentially improved side-effect profiles.

  • Kinases: In the context of neuroinflammation or CNS tumors.

  • Acetylcholinesterase: For the management of Alzheimer's disease.

The rational design of new drug candidates would involve attaching known pharmacophores to the primary amine of this compound and evaluating their activity and selectivity in relevant biological assays.

Conclusion

This compound is a valuable building block for medicinal chemistry, combining the advantageous properties of the morpholine ring with the synthetic versatility of a primary amine. The 2,6-dimethyl substitution pattern offers opportunities for fine-tuning the stereochemical and physicochemical properties of drug candidates. While this specific molecule may not be a final drug, its structural features make it a highly attractive scaffold for the development of novel therapeutics, particularly those targeting the central nervous system. A thorough understanding of its synthesis, properties, and the strategic role of its constituent parts provides a solid foundation for its application in modern drug discovery programs.

References

  • Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(3), 378–390. [Link][11][12][13]

  • Wille, U. (2018). Reductive Amination. In Amine Dehydrogenases: Efficient Biocatalysts for the Reductive Amination of Carbonyl Compounds. IntechOpen. [Link][6]

  • Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392–403. [Link][9][10]

  • PubChem. (n.d.). 2,6-Dimethylmorpholine. National Center for Biotechnology Information. Retrieved from [Link][14]

  • Himmele, W., & Hupfer, L. (1983). Process for the preparation of cis-2,6-dimethyl morpholine (EP Patent No. 0094565B1). European Patent Office. [3]

  • Himmele, W., & Hupfer, L. (1985). Preparation of cis-2,6-dimethylmorpholine (US Patent No. 4504363A). United States Patent and Trademark Office. [4]

  • PubChemLite. (n.d.). This compound. University of Luxembourg. Retrieved from [Link][2]

  • Raga, M., et al. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Molecules, 25(9), 2058. [Link][7][8]

  • Asian Journal of Organic & Medicinal Chemistry. (2018). An Efficient Straightforward Synthesis of Antidepressant Drug Moclobemide. Asian Journal of Organic & Medicinal Chemistry, 3(2), 52-56. [Link][15]

  • Organic Syntheses. (n.d.). Ethylamine, 2-bromo-, hydrobromide. Retrieved from [Link][16]

Sources

An In-depth Technical Guide to 2-(2,6-Dimethylmorpholin-4-yl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The morpholine scaffold is a cornerstone in modern medicinal chemistry, prized for its favorable physicochemical properties and its ability to impart desirable pharmacokinetic characteristics to drug candidates. Its presence in numerous approved drugs across a wide therapeutic spectrum is a testament to its versatility and efficacy. This guide focuses on a specific, yet significant, derivative: 2-(2,6-Dimethylmorpholin-4-yl)ethanamine. The strategic incorporation of a dimethyl-substituted morpholine ring and an ethylamine side chain presents unique opportunities for molecular design and therapeutic application. This document aims to provide a comprehensive technical overview of this compound, from its fundamental chemical identity to its synthesis and potential pharmacological significance, thereby serving as a valuable resource for researchers engaged in the discovery and development of novel therapeutics.

Chemical Identity and Nomenclature

1.1. Systematic and Common Names

The compound with the chemical structure featuring a 2,6-dimethylmorpholine ring connected via its nitrogen atom to an ethylamine moiety is systematically named This compound .

To facilitate comprehensive literature and database searches, a compilation of its known synonyms and identifiers is essential.

Identifier Type Identifier
IUPAC Name 2-(2,6-dimethylmorpholin-4-yl)ethan-1-amine
CAS Registry Number 244789-18-2
Synonym 4-(2-Aminoethyl)-cis-2,6-dimethylmorpholine
Molecular Formula C₈H₁₈N₂O
Molecular Weight 158.24 g/mol
InChI 1S/C8H18N2O/c1-7-5-10(4-3-9)6-8(2)11-7/h7-8H,3-6,9H2,1-2H3
InChI Key GLOJLKCUVTZRFO-UHFFFAOYSA-N
SMILES CC1CN(CCN)CC(O1)C

1.2. Chemical Structure

The chemical structure of this compound is characterized by a central morpholine ring with methyl groups at the 2 and 6 positions and an N-linked ethylamine substituent.

Caption: Chemical structure of this compound.

Synthesis and Manufacturing

The synthesis of this compound is not extensively detailed in publicly accessible literature. However, a logical and established synthetic strategy would involve the N-alkylation of the precursor, 2,6-dimethylmorpholine.

2.1. Synthesis of the Precursor: cis-2,6-Dimethylmorpholine

A key starting material is cis-2,6-dimethylmorpholine. A well-documented industrial process for its preparation involves the acid-catalyzed cyclization of diisopropanolamine.

Protocol: Synthesis of cis-2,6-Dimethylmorpholine [1]

Principle: This process relies on the dehydration and subsequent cyclization of diisopropanolamine in the presence of a strong acid, typically sulfuric acid, to form the morpholine ring. The reaction conditions can be optimized to favor the formation of the cis-isomer.

Materials:

  • Diisopropanolamine

  • Concentrated Sulfuric Acid (90-120%)

  • Sodium Hydroxide solution

Procedure:

  • Diisopropanolamine (containing 0-20% water) and 90-120% sulfuric acid are simultaneously and continuously metered into a suitable reactor.

  • The reaction is carried out with vigorous stirring and without external cooling, allowing the exothermic nature of the reaction to raise the temperature to between 85°C and 170°C.

  • The reaction mixture is then heated to a temperature range of 150°C to 190°C for a period of 1 to 25 hours. During this time, the water formed during the cyclization is continuously removed by distillation.

  • Upon completion, the reaction mixture is carefully neutralized with a sodium hydroxide solution.

  • The crude product is then isolated by distillation.

  • A final drying step, often with concentrated sodium hydroxide, yields 2,6-dimethylmorpholine with a high proportion of the desired cis-isomer.

Causality of Experimental Choices:

  • The simultaneous addition of reactants helps to control the exotherm and maintain a consistent reaction environment.

  • Allowing the temperature to rise initially utilizes the heat of reaction, making the process more energy-efficient.

  • The subsequent heating phase drives the cyclization to completion.

  • Continuous removal of water shifts the equilibrium towards product formation, maximizing the yield.

  • The use of sulfuric acid as a catalyst is crucial for the dehydration and cyclization steps. The molar ratio of diisopropanolamine to sulfuric acid can be varied to optimize the yield of the cis-isomer.

2.2. N-Alkylation to Yield this compound

Hypothetical Protocol: N-Alkylation of cis-2,6-Dimethylmorpholine

Principle: This proposed synthesis involves the nucleophilic attack of the secondary amine of cis-2,6-dimethylmorpholine on an electrophilic two-carbon synthon, followed by the introduction of the terminal amine group. A common strategy involves the use of a protected haloethylamine or a related equivalent.

Materials:

  • cis-2,6-Dimethylmorpholine

  • 2-Chloroethylamine hydrochloride (or a suitable N-protected derivative like 2-(Boc-amino)ethyl bromide)

  • A non-nucleophilic base (e.g., triethylamine, diisopropylethylamine)

  • A suitable aprotic solvent (e.g., acetonitrile, DMF)

Procedure:

  • cis-2,6-Dimethylmorpholine is dissolved in the chosen aprotic solvent.

  • The base is added to the solution to scavenge the acid that will be generated during the reaction.

  • The electrophile (e.g., 2-chloroethylamine hydrochloride) is added, and the reaction mixture is heated to facilitate the substitution reaction.

  • The progress of the reaction is monitored by a suitable analytical technique (e.g., TLC, LC-MS).

  • Upon completion, the reaction mixture is worked up by washing with water and brine, followed by extraction with an organic solvent.

  • The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

  • The crude product is then purified by a suitable method, such as column chromatography or distillation, to yield pure this compound.

Alternative N-Alkylation Strategies:

  • Reaction with Aziridine: The ring-opening of aziridine with a nucleophile like 2,6-dimethylmorpholine is a direct method to introduce the 2-aminoethyl group. This reaction is often catalyzed by a Lewis or Brønsted acid.

  • Reductive Amination: Reaction of 2,6-dimethylmorpholine with an amino-acetaldehyde equivalent followed by reduction would also yield the target compound.

Synthesis_Pathway diisopropanolamine Diisopropanolamine dimethylmorpholine cis-2,6-Dimethylmorpholine diisopropanolamine->dimethylmorpholine H₂SO₄, Heat target This compound dimethylmorpholine->target N-Alkylation electrophile 2-Haloethylamine or Aziridine electrophile->target N-Alkylation

Caption: General synthetic pathway to this compound.

Pharmacological Potential and Applications in Drug Development

The morpholine ring is a privileged scaffold in medicinal chemistry, known to enhance the pharmacological profile of bioactive molecules. Its incorporation can improve aqueous solubility, metabolic stability, and receptor binding affinity[2]. The 2,6-dimethyl substitution pattern and the ethylamine side chain of the target compound suggest several potential areas of therapeutic interest.

3.1. Central Nervous System (CNS) Applications

The morpholine moiety is a common feature in many CNS-active drugs. Its ability to cross the blood-brain barrier and interact with various receptors and transporters makes it an attractive component for the design of novel neurological and psychiatric therapies. While specific data for this compound is not available, related structures have shown activity at adrenergic and other CNS receptors[3].

3.2. Oncology

Numerous morpholine-containing compounds have been investigated as anticancer agents. The morpholine ring can engage in crucial hydrogen bonding interactions with target proteins, such as kinases, which are often dysregulated in cancer. For example, derivatives of morpholine have been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is a key driver of many cancers[4].

3.3. Anti-inflammatory and Analgesic Properties

The structural features of this compound are also reminiscent of compounds with anti-inflammatory and analgesic properties. For instance, certain morpholine derivatives have been shown to possess significant analgesic and anti-inflammatory activities in preclinical models[5].

3.4. Antimicrobial Activity

The morpholine nucleus is also a component of some antimicrobial agents. The basic nitrogen of the ethylamine side chain could also contribute to interactions with microbial targets. Various synthetic morpholine derivatives have demonstrated promising antibacterial and antifungal activities[6].

Safety and Handling

4.1. Hazard Identification

Based on data for the parent compound, 2,6-dimethylmorpholine, and related aminoethylmorpholines, this compound should be handled with care. The precursor, 2,6-dimethylmorpholine, is classified as a flammable liquid and is harmful if swallowed or in contact with skin. It can also cause severe skin burns and eye damage[3]. The related 2-morpholinoethylamine is also classified as harmful if swallowed and can cause severe skin burns and eye damage[7].

4.2. Recommended Handling Precautions

Given the potential hazards, the following precautions are recommended when handling this compound and its precursors:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

  • Ventilation: Handle in a well-ventilated area, such as a fume hood, to avoid inhalation of vapors or dust.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Disposal: Dispose of in accordance with local, regional, and national regulations.

Conclusion and Future Perspectives

This compound is a compound of significant interest for medicinal chemists and drug discovery scientists. Its structural features, combining the benefits of the morpholine scaffold with a versatile ethylamine side chain, suggest a broad range of potential pharmacological activities. While specific biological data for this exact molecule is limited in the public domain, the well-established importance of the morpholine moiety in drug design provides a strong rationale for its further investigation.

Future research should focus on the development and optimization of a robust and scalable synthesis for this compound. Furthermore, a thorough pharmacological characterization, including screening against a panel of relevant biological targets, is warranted to elucidate its therapeutic potential. Such studies could uncover novel lead compounds for the treatment of CNS disorders, cancer, inflammatory conditions, or infectious diseases. The insights provided in this guide are intended to serve as a foundational resource to stimulate and support these future research endeavors.

References

  • ResearchGate. Morpholines. Synthesis and Biological Activity. [Link]

  • PubMed. Conformational effects on the activity of drugs. 10. Synthesis, conformation, and pharmacological properties of 1-(2,5-dimethoxyphenyl)-2-aminoethanols and their morpholine analogues. [Link]

  • Google Patents.
  • PubChem. 2-Morpholinoethylamine. [Link]

  • ResearchGate. Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3. [Link]

  • PubMed. Discovery of 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide: A Selective σ1 Receptor Ligand With Antinociceptive Effect. [Link]

  • RSC Publishing. Breaking aziridines to construct morpholines with a gold(i)-catalyzed tandem ring-opening and cycloisomerization reaction. [Link]

  • PubMed. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). [Link]

  • Arkat USA. Synthesis of Amino Acid derived 2-Methylene Morpholines and 3,4-dihydro-2H. [Link]

  • ResearchGate. A review on pharmacological profile of Morpholine derivatives. [Link]

  • ResearchGate. Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. [Link]

  • PubMed Central. Synthesis and Pharmacological Evaluation of Schiff Bases of 4-(2-Aminophenyl)-Morpholines. [Link]

Sources

The Versatility of the Dimethylmorpholine Scaffold: A Technical Guide to Its Applications

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Unassuming Power of a Heterocycle

In the vast landscape of organic chemistry, certain molecular frameworks consistently emerge as cornerstones of innovation. The morpholine ring, a simple six-membered heterocycle containing both an amine and an ether functional group, is one such "privileged structure".[1][2] Its unique combination of polarity, water solubility, and synthetic accessibility has made it a ubiquitous pharmacophore in medicinal chemistry and a versatile building block in numerous other scientific domains.[3] This technical guide delves deeper into a specific class of these valuable compounds: the dimethylmorpholines. By exploring their synthesis, properties, and diverse applications, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the potential held within these seemingly simple molecules. We will move beyond a mere listing of facts to explain the causality behind experimental choices and to provide actionable, self-validating protocols.

Part 1: Foundational Chemistry of Dimethylmorpholine

Physicochemical Characteristics

The introduction of two methyl groups onto the morpholine ring, most commonly at the 2 and 6 positions, imparts subtle yet significant changes to its physicochemical properties. These alterations influence its reactivity, solubility, and conformational preferences, which in turn dictate its utility in various applications.

PropertyValueSource
Molecular Formula C6H13NO
Molecular Weight 115.17 g/mol
Boiling Point 147 °C (lit.)
Melting Point -85 °C (lit.)
Density 0.935 g/mL at 25 °C (lit.)
Refractive Index n20/D 1.446 (lit.)
Synthesis of the Core Scaffold: Preparation of cis-2,6-Dimethylmorpholine

The industrial synthesis of cis-2,6-dimethylmorpholine is a prime example of efficient chemical engineering, utilizing readily available starting materials and optimizing reaction conditions to favor the desired stereoisomer. The cis isomer is often the more sought-after for specific applications, including the synthesis of certain agrochemicals.[4]

Objective: To synthesize 2,6-dimethylmorpholine with a high proportion of the cis-isomer through the acid-catalyzed cyclization of diisopropanolamine.

Materials:

  • Diisopropanolamine (containing 0-20% water)

  • Sulfuric acid (90-120%)

  • Sodium hydroxide solution (concentrated)

  • Reactor equipped for simultaneous metering, stirring, and distillation

Procedure:

  • Simultaneously meter diisopropanolamine and an excess of 90-120% strength sulfuric acid into the reactor. The molar ratio of diisopropanolamine to sulfuric acid should be maintained between 1:1.0 and 1:3.0.

  • The reaction is stirred without external cooling, allowing the exothermic heat of reaction to increase the temperature of the mixture to 85-170 °C.

  • Heat the reaction mixture to a temperature of 150-190 °C for 1 to 25 hours. During this time, water is continuously distilled off.

  • After the reaction is complete, cool the mixture and carefully add it to a sodium hydroxide solution to neutralize the excess acid and liberate the free amine.

  • Distill the resulting mixture to obtain a crude product containing 2,6-dimethylmorpholine.

  • Dry the crude product with concentrated sodium hydroxide solution to yield 2,6-dimethylmorpholine with a high proportion of the cis-isomer.

Causality of Experimental Choices:

  • The simultaneous addition of reactants allows for the utilization of the heat of reaction, making the process more energy-efficient.

  • The use of excess sulfuric acid acts as both a catalyst and a dehydrating agent, driving the equilibrium towards the cyclized product.

  • Controlling the temperature is crucial; excessively high temperatures can lead to side reactions and decomposition.

  • The final drying step with concentrated sodium hydroxide is an effective way to remove residual water from the final product.

Part 2: The Role of Dimethylmorpholine in Drug Discovery

The morpholine moiety is a celebrated component in modern drug design, and its dimethylated counterpart offers unique advantages. The methyl groups can provide steric hindrance that influences binding to biological targets and can also impact the metabolic stability of the molecule, potentially leading to improved pharmacokinetic profiles.[2][3]

A Case Study: Dimethylmorpholine Derivatives as PI3K/Akt/mTOR Pathway Inhibitors

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[5]

The following diagram illustrates the key components and interactions within this vital cellular pathway.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Recruitment & Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation & Activation mTORC1 mTORC1 Akt->mTORC1 Activation Survival Cell Survival Akt->Survival Promotes CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes mTORC2 mTORC2 mTORC2->Akt Phosphorylation & Full Activation GrowthFactor Growth Factor GrowthFactor->RTK Activation

Caption: The PI3K/Akt/mTOR signaling cascade.

The synthesis of potent and selective PI3K inhibitors often involves the incorporation of a morpholine or dimethylmorpholine moiety. These groups can form crucial hydrogen bonds with the hinge region of the kinase domain, contributing to high binding affinity.[5]

Objective: To synthesize an N-aryl-2,6-dimethylmorpholine derivative, a common scaffold for PI3K inhibitors, via a nucleophilic aromatic substitution reaction.

Materials:

  • cis-2,6-Dimethylmorpholine

  • A suitable fluoro- or chloro-substituted aromatic or heteroaromatic precursor (e.g., 2-chloro-4-aminopyrimidine)

  • A non-nucleophilic base (e.g., diisopropylethylamine - DIPEA)

  • A polar aprotic solvent (e.g., N,N-dimethylformamide - DMF or dimethyl sulfoxide - DMSO)

  • Standard laboratory glassware and purification equipment (e.g., flash chromatography system)

Procedure:

  • To a solution of the aromatic/heteroaromatic precursor (1.0 eq) in the chosen solvent, add cis-2,6-dimethylmorpholine (1.2 eq) and DIPEA (2.0 eq).

  • Heat the reaction mixture to a temperature between 80-120 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl-2,6-dimethylmorpholine derivative.

Causality of Experimental Choices:

  • The use of a polar aprotic solvent facilitates the nucleophilic aromatic substitution by stabilizing the charged intermediate.

  • DIPEA is used as a non-nucleophilic base to scavenge the HCl or HF generated during the reaction without competing with the dimethylmorpholine nucleophile.

  • Heating is often necessary to overcome the activation energy of the reaction.

The following table summarizes the inhibitory activity (IC50 values) of several morpholine-containing compounds against different PI3K isoforms. Lower IC50 values indicate greater potency.

CompoundPI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kδ IC50 (nM)PI3Kγ IC50 (nM)Source
6n 89.3>110012.6502[5]
6o 10.9>19008.6137[5]
6r 130>1500236>3900[5]
6s 107>2200137>3200[5]

The systematic modification of the dimethylmorpholine scaffold and its substituents has revealed key structural features that govern their activity as kinase inhibitors.[6]

  • The Morpholine Oxygen: The oxygen atom of the morpholine ring often acts as a hydrogen bond acceptor, interacting with backbone amide protons in the hinge region of the kinase domain. This interaction is crucial for anchoring the inhibitor in the active site.

  • The Methyl Groups: The methyl groups at the 2 and 6 positions can provide favorable van der Waals interactions with hydrophobic pockets within the active site. They can also influence the conformation of the morpholine ring and the overall shape of the inhibitor, which can affect selectivity for different kinase isoforms.

  • N-Substitution: The nature of the substituent on the morpholine nitrogen is a key determinant of both potency and selectivity. Bulky aromatic or heteroaromatic groups are often employed to occupy the ATP-binding pocket and can be modified to fine-tune the inhibitor's properties. For instance, the presence of halogen groups on an attached aromatic ring can increase inhibitory activity against certain cancer cell lines.

The discovery and development of new therapeutic agents follows a systematic process, from initial synthesis to biological evaluation.

Drug_Discovery_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Evaluation Synthesis Synthesis of Dimethylmorpholine Derivatives Purification Purification & Characterization Synthesis->Purification InVitro In Vitro Screening (e.g., Kinase Assays, Cell Viability) Purification->InVitro SAR Structure-Activity Relationship (SAR) Analysis InVitro->SAR LeadOpt Lead Optimization SAR->LeadOpt LeadOpt->Synthesis Iterative Design

Caption: A simplified workflow for the synthesis and screening of bioactive compounds.

Part 3: Dimethylmorpholine in Agrochemicals

The utility of dimethylmorpholine compounds extends beyond medicine into the realm of agriculture, where they form the backbone of several important fungicides.

Fenpropimorph: A Systemic Fungicide

Fenpropimorph is a systemic fungicide that is effective against a range of fungal pathogens in crops. Its synthesis relies on the nucleophilic properties of cis-2,6-dimethylmorpholine.

Objective: To synthesize fenpropimorph by reacting an activated derivative of p-tert-butyl-β-methylphenylpropanol with cis-2,6-dimethylmorpholine.

Materials:

  • p-tert-butyl-β-methylphenylpropanol

  • Methanesulfonyl chloride or thionyl chloride

  • cis-2,6-Dimethylmorpholine

  • Sodium hydroxide solution (30%)

  • Standard laboratory glassware for reflux and distillation

Procedure:

  • Activation of the Alcohol: React p-tert-butyl-β-methylphenylpropanol with either methanesulfonyl chloride (to form the mesylate) or thionyl chloride (to form the chloride). This converts the hydroxyl group into a good leaving group.

  • Nucleophilic Substitution: In a reaction vessel, combine the activated intermediate from step 1 with an excess of cis-2,6-dimethylmorpholine.

  • Heat the mixture to reflux (approximately 140 °C) and maintain this temperature for several hours (e.g., 4 hours).

  • Cool the reaction mixture and neutralize with a 30% aqueous solution of sodium hydroxide to a pH of 14.

  • Allow the mixture to stand and separate into two layers.

  • Separate the upper organic layer and purify by vacuum distillation to obtain fenpropimorph.

Part 4: Industrial Applications of Dimethylmorpholine

Beyond life sciences, dimethylmorpholine compounds have found a niche in various industrial processes, primarily due to their basicity and ability to interact with metal surfaces.

Corrosion Inhibition

Dimethylmorpholine and its derivatives can act as effective corrosion inhibitors for various metals and alloys, particularly in acidic environments.[7] They function by adsorbing onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium.[8][9]

The effectiveness of a corrosion inhibitor is quantified by its inhibition efficiency (IE%), which can be determined using electrochemical methods.

InhibitorConcentration (ppm)Inhibition Efficiency (%)Source
MPO 30091.31[7]
MPPO 30091.48[7]
Compound 1 100 mg/L85.67[10]
Compound 2 50 mg/L76.26[10]

Objective: To determine the corrosion inhibition efficiency of a dimethylmorpholine derivative using potentiodynamic polarization and electrochemical impedance spectroscopy (EIS).

Materials:

  • A three-electrode electrochemical cell (working electrode of the metal of interest, a platinum counter electrode, and a reference electrode, e.g., saturated calomel electrode - SCE)

  • Potentiostat/Galvanostat with EIS capabilities

  • Corrosive medium (e.g., 1 M HCl)

  • Dimethylmorpholine-based inhibitor

Procedure:

  • Electrode Preparation: Polish the working electrode to a mirror finish, clean, and dry it.

  • Electrochemical Cell Setup: Assemble the three-electrode cell with the corrosive medium.

  • Open Circuit Potential (OCP) Measurement: Immerse the electrodes in the solution and allow the OCP to stabilize.

  • Electrochemical Impedance Spectroscopy (EIS):

    • Apply a small amplitude AC voltage signal (e.g., 10 mV) around the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).

    • Measure the impedance at each frequency.

  • Potentiodynamic Polarization:

    • Scan the potential from a cathodic value to an anodic value relative to the OCP.

    • Record the resulting current density.

  • Data Analysis:

    • Repeat the measurements with different concentrations of the dimethylmorpholine inhibitor in the corrosive medium.

    • From the polarization curves, determine the corrosion current density (icorr) in the absence and presence of the inhibitor.

    • From the EIS data, determine the charge transfer resistance (Rct).

    • Calculate the inhibition efficiency (IE%) using the appropriate formulas.

Dimethylmorpholine in Catalysis

The nitrogen atom in dimethylmorpholine can act as a ligand, coordinating to transition metals to form catalytically active complexes. These complexes can be employed in a variety of organic transformations, such as cross-coupling reactions.[11][12]

Objective: To perform a Suzuki-Miyaura cross-coupling reaction using a palladium catalyst with a dimethylmorpholine-based ligand.

Materials:

  • An aryl halide (e.g., bromobenzene)

  • A boronic acid (e.g., phenylboronic acid)

  • A palladium precursor (e.g., Pd(OAc)2)

  • A dimethylmorpholine-based phosphine ligand

  • A base (e.g., K2CO3)

  • An appropriate solvent (e.g., toluene/water mixture)

Procedure:

  • In a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (1.0 eq), the boronic acid (1.2 eq), the palladium precursor (e.g., 2 mol%), the dimethylmorpholine-based ligand (e.g., 4 mol%), and the base (2.0 eq).

  • Add the solvent and heat the reaction mixture to reflux.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction, perform an aqueous workup, and purify the product by column chromatography.

Part 5: Conclusion and Future Outlook

Dimethylmorpholine compounds, while structurally simple, are a testament to the power of subtle molecular modifications. Their applications span the highly complex world of drug discovery to the robust demands of industrial processes. The future of dimethylmorpholine chemistry will likely see the development of even more sophisticated derivatives with tailored properties. In medicinal chemistry, the focus will be on designing isoform-selective kinase inhibitors with improved efficacy and reduced side effects. In materials science, the development of novel dimethylmorpholine-based corrosion inhibitors and catalysts will contribute to more sustainable and efficient industrial practices. The continued exploration of this versatile scaffold promises to unlock new solutions to challenges across the scientific spectrum.

References

  • Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. ResearchGate. [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]

  • Synthesis and Evaluation of Corrosion Inhibiting Activity of New Molecular Hybrids Containing the Morpholine, 1,4-Naphthoquinone, 7-Chloroquinoline and 1,3,5-Triazine Cores. ResearchGate. [Link]

  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed. [Link]

  • Synthesis and anticancer evaluation of novel morpholine analogues. Sciforum. [Link]

  • Biochemical IC 50 values for the PI3K inhibitors against class I PI3K enzymes and mTOR. ResearchGate. [Link]

  • Flow chart for synthesis of extraction process for bioactive compounds. ResearchGate. [Link]

  • Metal-Catalyzed Cross-Coupling Reactions and More. ResearchGate. [Link]

  • Design, synthesis, and antitumor evaluation of morpholine substituted bisnaphthalimides as DNA targeting agents. PubMed. [Link]

  • Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Taylor & Francis Online. [Link]

  • Class 1 PI3K Clinical Candidates and Recent Inhibitor Design Strategies: A Medicinal Chemistry Perspective. SciSpace by Typeset. [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health. [Link]

  • New Trends in Asymmetric Catalysis. MDPI. [Link]

  • Process for the preparation of cis-2,6-dimethyl morpholine.
  • Experimental and Computational Anticorrosion Behaviors of Pyrazole s-Triazine/anilino-morpholino Derivatives for Steel in Acidic Solutions. ACS Omega. [Link]

  • Synthesis and Evaluation of Corrosion Inhibiting Activity of New Molecular Hybrids Containing the Morpholine, 1,4-Naphthoquinone, 7-Chloroquinoline and 1,3,5-Triazine Cores. SCIRP. [Link]

  • Design, synthesis, and antitumor evaluation of morpholine substituted bisnaphthalimides as DNA targeting agents. ResearchGate. [Link]

  • Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. National Institutes of Health. [Link]

  • A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions. DSpace@MIT. [Link]

  • Asymmetric catalysis. Hayashi / Organic Reaction Chemistry Division. [Link]

  • Flow chart for the extraction and characterization of bioactive compounds extracted from AFW. ResearchGate. [Link]

  • Synthesis and Evaluation of Corrosion Inhibiting Activity of New Molecular Hybrids Containing the Morpholine, 1,4-Naphthoquinone. Scirp.org. [Link]

  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]

  • Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Semantic Scholar. [Link]

  • Mod-09 Lec-38 Asymmetric Catalysis. YouTube. [Link]

  • Experimental and quantum chemical studies on corrosion inhibition performance of quinoline derivatives for MS in 1N HCl. ResearchGate. [Link]

  • Newly Synthesized Morpholinyl Mannich Bases as Corrosion Inhibitors for N80 Steel in Acid Environment. MDPI. [Link]

  • Strategies on biosynthesis and production of bioactive compounds in medicinal plants. National Institutes of Health. [Link]

  • Design, Synthesis, anticancer evaluation and in silico studies of 2,4,6-trimethoxychalcone derivatives. National Institutes of Health. [Link]

  • IC 50 (nmol/L) of inhibitors of PI3K including isoform specific... ResearchGate. [Link]

  • Special Issue : Anticancer Agents: Design, Synthesis and Evaluation. MDPI. [Link]

  • Synthesis and evaluation of corrosion inhibiting activity of new molecular hybrids containing the morpholine, 1,4-naphthoquinone. SciSpace by Typeset. [Link]

  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). PubMed. [Link]

  • Electrochemical Corrosion Rate Measurement – A Comparison. Gamry Instruments. [Link]

  • Preparation of cis-2,6-dimethylmorpholine.
  • Comparability of Mixed IC50 Data – A Statistical Analysis. National Institutes of Health. [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). MDPI. [Link]

  • Metal-Catalyzed Cross-Coupling Reactions. ChemTalk. [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. PubMed. [Link]

  • An insight into the synthetic routes for N-arylation of morpholine using metal-catalyzed and metal-free methods. ResearchGate. [Link]

  • Kinetic Rationalization of Nonlinear Effects in Asymmetric Catalytic Cascade Reactions under Curtin–Hammett Conditions. National Institutes of Health. [Link]

  • Streamline your peptide synthesis workflow. Biotage. [Link]

  • Identification of Six Phytotoxic Compounds as Plant Growth Inhibitors from Afzelia xylocarpa Leaves. MDPI. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-(2,6-Dimethylmorpholin-4-yl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 2-(2,6-dimethylmorpholin-4-yl)ethanamine, a key intermediate in pharmaceutical development. The protocol herein details a robust two-step synthetic route, commencing with the preparation of cis-2,6-dimethylmorpholine, followed by a reductive amination to yield the target compound. This guide is designed to offer a self-validating system for researchers, with in-depth explanations of experimental choices, safety protocols, and supporting data. The methodologies are grounded in established chemical principles and supported by authoritative references.

Introduction

This compound is a substituted morpholine derivative of significant interest in medicinal chemistry and drug development. Its structural motif is found in various pharmacologically active molecules, including as a crucial intermediate in the synthesis of the antidepressant Vortioxetine.[1][2] The precise and efficient synthesis of this compound is therefore of paramount importance.

This guide outlines a reliable protocol for the synthesis of this compound, focusing on a reductive amination strategy. This approach is favored for its high selectivity and milder reaction conditions compared to other alkylation methods, which can often lead to over-alkylation and the formation of complex mixtures.[3] The synthesis is presented in two main stages:

  • Stage 1: Synthesis of cis-2,6-Dimethylmorpholine: The precursor is synthesized via the cyclization of diisopropanolamine using sulfuric acid. This method is well-documented and provides a high proportion of the desired cis-isomer.[4][5]

  • Stage 2: Synthesis of this compound: The target compound is obtained through the reductive amination of cis-2,6-dimethylmorpholine with aminoacetaldehyde dimethyl acetal. This reaction proceeds via the formation of an intermediate iminium ion, which is subsequently reduced in situ.

Chemical Reaction Overview

The overall synthetic pathway is illustrated below:

Synthesis_Pathway cluster_stage1 Stage 1: Cyclization cluster_stage2 Stage 2: Reductive Amination Diisopropanolamine Diisopropanolamine cis_2_6_Dimethylmorpholine cis-2,6-Dimethylmorpholine Diisopropanolamine->cis_2_6_Dimethylmorpholine  Heat   H2SO4 H₂SO₄ Final_Product This compound cis_2_6_Dimethylmorpholine->Final_Product Aminoacetaldehyde_acetal Aminoacetaldehyde dimethyl acetal Reducing_agent Sodium triacetoxyborohydride

Caption: Overall synthetic workflow for this compound.

Materials and Methods

Materials
ReagentCAS NumberSupplierNotes
Diisopropanolamine110-97-4Sigma-AldrichPurity ≥98%
Sulfuric acid (95-98%)7664-93-9Fisher ScientificACS grade
Sodium hydroxide1310-73-2VWRPellets, ACS grade
cis-2,6-Dimethylmorpholine6485-55-8Synthesized in Stage 1Purity confirmed by GC-MS and ¹H NMR
Aminoacetaldehyde dimethyl acetal22483-09-6TCI ChemicalsPurity ≥98%
Sodium triacetoxyborohydride (STAB)56553-60-7Sigma-AldrichPurity ≥97%
Dichloromethane (DCM), anhydrous75-09-2Fisher ScientificDriSolv® or equivalent
Sodium bicarbonate144-55-6VWRSaturated aqueous solution
Sodium sulfate, anhydrous7757-82-6Fisher ScientificGranular
Equipment
  • Round-bottom flasks (various sizes)

  • Reflux condenser

  • Distillation apparatus

  • Magnetic stirrer with heating plate

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves

Experimental Protocols

Stage 1: Synthesis of cis-2,6-Dimethylmorpholine

This procedure is adapted from established patent literature.[6][7]

  • Reaction Setup: In a well-ventilated fume hood, equip a 500 mL three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a distillation head connected to a condenser and receiving flask.

  • Reagent Addition: Charge the dropping funnel with 133 g (1.0 mol) of diisopropanolamine. In a separate beaker, carefully prepare a solution of 196 g (2.0 mol) of concentrated sulfuric acid.

  • Reaction: Begin stirring the empty reaction flask and simultaneously add the diisopropanolamine and sulfuric acid dropwise over a period of 1-2 hours. The reaction is exothermic, and the temperature should be allowed to rise to 85-170 °C.

  • Cyclization: After the addition is complete, heat the reaction mixture to 150-190 °C for 3-5 hours. During this time, water will distill from the reaction mixture.

  • Work-up: Allow the reaction mixture to cool to below 80 °C. Slowly and carefully add 400 mL of a 50% (w/v) aqueous sodium hydroxide solution to neutralize the sulfuric acid. The addition is highly exothermic and should be performed with caution.

  • Isolation: The crude 2,6-dimethylmorpholine will separate as an oily layer. Distill the mixture to obtain the crude product.

  • Purification: Dry the crude product over anhydrous sodium sulfate, filter, and perform a fractional distillation to obtain pure cis-2,6-dimethylmorpholine. The cis-isomer has a lower boiling point than the trans-isomer.

Stage 2: Synthesis of this compound

This protocol employs a reductive amination strategy.

  • Reaction Setup: In a fume hood, add 11.5 g (0.1 mol) of cis-2,6-dimethylmorpholine and 150 mL of anhydrous dichloromethane to a 500 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

  • Addition of Acetal: To the stirred solution, add 12.6 g (0.12 mol) of aminoacetaldehyde dimethyl acetal. Stir the mixture at room temperature for 30 minutes.

  • Reduction: In a single portion, add 29.6 g (0.14 mol) of sodium triacetoxyborohydride (STAB) to the reaction mixture. The addition may cause a slight exotherm.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Quenching and Work-up: Carefully quench the reaction by the slow addition of 100 mL of a saturated aqueous sodium bicarbonate solution. Stir vigorously until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Mechanism of Reductive Amination

The reductive amination proceeds through two key steps: the formation of an iminium ion followed by its reduction.

Reductive_Amination_Mechanism Morpholine cis-2,6-Dimethylmorpholine Iminium Iminium Ion Intermediate Morpholine->Iminium + Acetal, -H₂O Acetal Aminoacetaldehyde dimethyl acetal Product This compound Iminium->Product + STAB STAB [H]⁻ (from STAB)

Caption: Simplified mechanism of reductive amination.

Initially, the secondary amine of the morpholine attacks the carbonyl group of the aldehyde (formed in situ from the acetal), leading to the formation of a hemiaminal. This intermediate then dehydrates to form a transient iminium ion. The sodium triacetoxyborohydride, a mild reducing agent, selectively reduces the iminium ion to the final amine product.[8]

Safety Precautions

  • General: All manipulations should be carried out in a well-ventilated fume hood. Standard personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Sulfuric Acid: Concentrated sulfuric acid is highly corrosive and a strong oxidizing agent. Handle with extreme care and avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.

  • Sodium Hydroxide: Sodium hydroxide is corrosive and can cause severe burns. Handle with care.

  • Dichloromethane: Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

  • Sodium Triacetoxyborohydride (STAB): STAB is a water-reactive substance that releases flammable gases upon contact with water.[9][10][11][12] It should be handled under an inert atmosphere (e.g., nitrogen or argon) and stored in a dry place. Quenching of the reaction should be performed slowly and carefully.

  • Aminoacetaldehyde dimethyl acetal: This reagent is flammable and can cause severe skin burns and eye damage.[4][13][14][15][16] Handle with appropriate care.

  • 2-Chloroethylamine hydrochloride (Alternative Reagent): This compound is corrosive and suspected of causing genetic defects.[1][17][18] Extra precautions should be taken if using this alternative alkylating agent.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance
cis-2,6-DimethylmorpholineC₆H₁₃NO115.17Colorless liquid
This compoundC₈H₁₈N₂O158.24Solid

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low yield in Stage 1Incomplete cyclization or loss during work-up.Ensure reaction temperature is maintained. Be careful during neutralization and distillation to avoid losses.
Incomplete reaction in Stage 2Inactive reducing agent or insufficient reaction time.Use fresh sodium triacetoxyborohydride. Extend the reaction time and continue monitoring by TLC or GC-MS.
Formation of side products in Stage 2Presence of moisture deactivating the STAB.Ensure all glassware is oven-dried and use anhydrous solvents. Handle STAB under an inert atmosphere.

Conclusion

The protocol described provides a reliable and efficient method for the synthesis of this compound. The two-stage approach, involving the synthesis of the cis-2,6-dimethylmorpholine precursor followed by a selective reductive amination, offers a clear and scalable route to this valuable pharmaceutical intermediate. Adherence to the detailed steps and safety precautions outlined in this document is crucial for a successful and safe synthesis.

References

  • PubChem. Aminoacetaldehyde dimethyl acetal. National Center for Biotechnology Information. [Link]

  • Google Patents. Process for the preparation of cis-2,6-dimethyl morpholine. EP0094565B1.
  • Google Patents. Preparation of cis-2,6-dimethylmorpholine. US4504363A.
  • Google Patents. Preparation of cis-2,6-dimethylmorpholine. US4504363A.
  • Google Patents. Vortioxetine intermediate and synthesis process thereof. US9926286B2.
  • Pharmaffiliates. A Guide to the Vortioxetine Synthesis Process. [Link]

  • ChemSynthesis. 2-morpholin-4-yl-ethyl-amine. [Link]

  • Google Patents. Process for the preparation of cis-2,6-dimethyl morpholine. EP0094565B1.
  • Matassini, C., Clemente, F., & Goti, A. (2018). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. Molecules, 23(10), 2548.
  • ResearchGate. Amination of Ethylene Oxide to Ethanolamine. [Link]

  • Cole-Parmer. Material Safety Data Sheet - Aminoacetaldehyde Dimethyl Acetal, 99%. [Link]

  • Google Patents. Process for the preparation of 2-chloroethylamine hydrochloride. DE3900865C1.
  • PubChem. 2-(Morpholin-4-yl)-2-(pyrid-3-yl)ethylamine. National Center for Biotechnology Information. [Link]

  • Shi, Y., Wang, J., Yang, F., Wang, C., Zhang, X., Chiu, P., & Yin, Q. (2022). Direct asymmetric reductive amination of α-keto acetals: a platform for synthesizing diverse α-functionalized amines. Chemical communications (Cambridge, England), 58(4), 513–516.
  • YouTube. Morpholine Preparation from Diethanolamine. [Link]

  • Google Patents. Method for synthesizing 2-amino thizaoline. CN101417985B.
  • Royal Society of Chemistry. Direct Asymmetric Reductive Amination of α-Keto Acetals. [Link]

  • Organic Chemistry Portal. Morpholine synthesis. [Link]

  • ppPLUS. Tech-Type: Amination of Ethylene Oxide. [Link]

  • Google Patents. Synthesis of morpholine. US4647663A.
  • ResearchGate. N-alkylation of amines with alcohols over alumina-entrapped Ag catalysts using the “borrowing hydrogen” methodology. [Link]

  • Google Patents. Condensation of ethylene oxide with amino substituted amides. US2681354A.
  • International Journal of Scientific & Engineering Research. Addition Reaction of Ethylene Oxide. [Link]

Sources

Application Notes & Protocols: A Guide to the Synthesis of 2-(2,6-Dimethylmorpholin-4-yl)ethanamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The morpholine ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous approved therapeutic agents. Its unique physicochemical properties, including metabolic stability and aqueous solubility, make it a desirable feature in drug design. This guide provides an in-depth exploration of the synthesis of 2-(2,6-dimethylmorpholin-4-yl)ethanamine and its derivatives. We delve into the strategic considerations behind common synthetic routes, offer detailed, field-tested protocols, and discuss methods for characterization and further derivatization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable scaffold in their work.

Introduction: The Strategic Value of the Dimethylmorpholine Ethanamine Scaffold

Morpholine and its substituted analogs are ubiquitous pharmacophores found in a wide array of clinically successful drugs, demonstrating activities ranging from anticancer to anti-inflammatory and antimicrobial.[1][2] The 2,6-dimethyl substitution pattern introduces chirality and steric bulk, which can be crucial for modulating binding affinity and selectivity for biological targets. The ethylamine linker extending from the morpholine nitrogen provides a versatile synthetic handle for introducing diverse pharmacophoric elements or for conjugation to other molecular entities.

The core structure, this compound, combines the favorable properties of the dimethylmorpholine ring with a reactive primary amine, making it an exceptionally valuable building block for creating libraries of novel compounds for drug discovery programs. Understanding the nuances of its synthesis is the first step toward unlocking its potential.

Overview of Synthetic Strategies

The construction of the target scaffold can be approached from several angles, primarily involving the formation of the C4-N bond of the morpholine ring. The choice of strategy is often dictated by the availability of starting materials, desired scale, and tolerance of functional groups on potential derivatives.

Key Synthetic Pathways:
  • Direct N-Alkylation: This is the most straightforward approach, involving the reaction of 2,6-dimethylmorpholine with a two-carbon electrophile bearing a masked or protected amine group. The reaction proceeds via a standard nucleophilic substitution (SN2) mechanism.

  • Reductive Amination: A robust and widely used method for C-N bond formation, this strategy involves the condensation of 2,6-dimethylmorpholine with an aldehyde-containing synthon, followed by in-situ reduction of the resulting iminium intermediate.[3][4]

  • Palladium-Catalyzed Cross-Coupling: For more complex analogs, particularly those involving aryl or vinyl groups, the Buchwald-Hartwig amination offers a powerful method for coupling 2,6-dimethylmorpholine with a suitable halide or triflate.[5][6][7] This reaction is known for its broad substrate scope and functional group tolerance.[6]

The causality behind choosing a particular method is critical. Direct alkylation is often preferred for its simplicity and cost-effectiveness when suitable electrophiles are available. Reductive amination provides a milder alternative that avoids harsh alkylating agents and is tolerant of a wider array of functional groups. The Buchwald-Hartwig reaction, while more complex and costly due to the palladium catalyst and specialized ligands, provides unparalleled access to derivatives that are inaccessible through other means.[6]

Synthetic_Strategies Core Synthetic Approaches cluster_reagents Key Reagent Types Start 2,6-Dimethylmorpholine Alkylation Strategy 1: Direct N-Alkylation (SN2) Start->Alkylation + 2-Carbon Electrophile (e.g., Br-CH2CH2-NHP) ReductiveAm Strategy 2: Reductive Amination Start->ReductiveAm + Aldehyde Synthon (e.g., OHC-CH2-NHP) + Reducing Agent Buchwald Strategy 3: Buchwald-Hartwig Cross-Coupling Start->Buchwald + Vinyl/Aryl Halide + Pd Catalyst/Ligand Product This compound Derivatives Alkylation->Product ReductiveAm->Product Buchwald->Product r1 Electrophiles r2 Aldehydes r3 Catalysts Experimental_Workflow Detailed Synthesis & Analysis Workflow s1_setup Step 1: N-Alkylation Setup Flask with Morpholine & K2CO3 s1_add Dropwise Addition of Bromoacetonitrile in DCM s1_setup->s1_add s1_react Stir at RT (16-24h) Monitor by TLC s1_add->s1_react s1_workup Filter through Celite® Wash with DCM s1_react->s1_workup s1_purify Concentrate in vacuo (Optional: Column Chromatography) s1_workup->s1_purify s1_product Intermediate: Acetonitrile Derivative s1_purify->s1_product s2_setup Step 2: Reduction Setup Anhydrous Flask with LAH in THF s1_product->s2_setup s2_add Dropwise Addition of Intermediate at 0 °C s2_setup->s2_add s2_react Warm to RT (4h) Monitor by TLC s2_add->s2_react s2_quench Fieser Workup (H2O, NaOH, H2O) at 0 °C s2_react->s2_quench s2_isolate Filter and Wash Solids (Celite®) s2_quench->s2_isolate s2_purify Concentrate in vacuo (Vacuum Distillation or Column) s2_isolate->s2_purify s2_product Final Product: Ethanamine Derivative s2_purify->s2_product analysis QC Analysis: ¹H NMR, ¹³C NMR, MS, HPLC s2_product->analysis Derivatization Key Derivatization Pathways Start This compound (Primary Amine) Amide Amide Derivatives Start->Amide + R-COOH (Coupling Agents) Sulfonamide Sulfonamide Derivatives Start->Sulfonamide + R-SO2Cl (Base) SecAmine Secondary Amine Derivatives Start->SecAmine + R'-CHO / R'-COR'' (Reductive Amination) Urea Urea/Thiourea Derivatives Start->Urea + R-NCO / R-NCS

Sources

Application Notes and Protocols: 2-(2,6-Dimethylmorpholin-4-yl)ethanamine as a Versatile Chemical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of the Dimethylmorpholine Moiety

In the landscape of modern organic synthesis, particularly within drug discovery and agrochemical development, the morpholine heterocycle is a privileged scaffold.[1][2] Its inclusion in a molecular structure often confers favorable physicochemical properties, such as improved aqueous solubility, metabolic stability, and pharmacokinetic profiles.[1] The specific derivative, 2-(2,6-Dimethylmorpholin-4-yl)ethanamine , represents a highly valuable building block. It combines the beneficial morpholine ring, substituted with methyl groups to introduce chirality and steric influence, with a reactive primary ethylamine handle. This configuration allows for its straightforward incorporation into a wide array of target molecules through well-established chemical transformations, making it a key intermediate for accessing complex chemical matter.

This guide provides an in-depth exploration of this compound, from its fundamental properties to detailed protocols for its application in synthesis, designed for researchers and professionals in chemical and pharmaceutical development.

Physicochemical and Safety Profile

A thorough understanding of a chemical intermediate's properties is paramount for its effective and safe utilization in any synthetic campaign.

PropertyValueSource
CAS Number 244789-18-2
Molecular Formula C₈H₁₈N₂O
Molecular Weight 158.24 g/mol
Appearance Solid
InChI Key GLOJLKCUVTZRFO-UHFFFAOYSA-N
SMILES NCCN1CC(OC(C)C1)C

Safety and Handling Synopsis:

  • Hazards: Assumed to be corrosive, causing severe skin burns and eye damage.[3][4] Likely harmful if swallowed or in contact with skin.[3][5] May cause respiratory irritation.[6]

  • Handling Precautions: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7] Avoid breathing dust or vapors.[7][8] Wash hands thoroughly after handling.[6]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and acids.[4][8]

Synthetic Strategy for the Intermediate

The synthesis of this compound is conceptually straightforward, typically involving the N-alkylation of cis-2,6-dimethylmorpholine. The cis isomer is the most common commercially and is itself prepared via the cyclization of diisopropanolamine.[9] A common and effective method for introducing the aminoethyl group is through reaction with an electrophile like 2-bromoacetonitrile followed by reduction.

Synthesis_Workflow A cis-2,6-Dimethylmorpholine D N-alkylation A->D B Bromoacetonitrile B->D C Base (e.g., K2CO3) Solvent (e.g., ACN) C->D E 2-(2,6-Dimethylmorpholin-4-yl)acetonitrile D->E G Nitrile Reduction E->G F Reducing Agent (e.g., LiAlH4 or H2/Raney Ni) F->G H This compound G->H

Caption: General workflow for synthesizing the title intermediate.

Application in Agrochemical Synthesis: The Case of Fenpropimorph

One of the most significant applications of the 2,6-dimethylmorpholine core is in the synthesis of the fungicide Fenpropimorph.[10][11][12] Fenpropimorph is used extensively to control diseases in cereal crops.[10] The synthesis involves coupling the cis-2,6-dimethylmorpholine heterocycle with a substituted phenylpropyl side chain.[13][14] While many industrial syntheses build the final molecule through reductive amination of an aldehyde with cis-2,6-dimethylmorpholine, our title intermediate, this compound, serves as a crucial building block for creating novel analogs for structure-activity relationship (SAR) studies.

The primary amine of the intermediate allows for the construction of different linkages (amides, sulfonamides, secondary amines) to various scaffolds, enabling the exploration of chemical space around the core Fenpropimorph structure.

Fenpropimorph_Analogs cluster_0 Core Intermediate cluster_1 Reaction Partners cluster_2 Synthetic Operations cluster_3 Resulting Analogs Intermediate This compound ReductiveAmination Reductive Amination Intermediate->ReductiveAmination Amidation Amide Coupling Intermediate->Amidation Sulfonamidation Sulfonamide Formation Intermediate->Sulfonamidation Aldehyde R-CHO (Aldehyde/Ketone) Aldehyde->ReductiveAmination AcylChloride R-COCl (Acyl Chloride) AcylChloride->Amidation SulfonylChloride R-SO2Cl (Sulfonyl Chloride) SulfonylChloride->Sulfonamidation SecondaryAmine Secondary Amine Analog ReductiveAmination->SecondaryAmine Amide Amide Analog Amidation->Amide Sulfonamide Sulfonamide Analog Sulfonamidation->Sulfonamide

Caption: Application of the intermediate in creating diverse molecular analogs.

Protocol 1: Synthesis of N-Benzyl-2-(2,6-dimethylmorpholin-4-yl)ethanamine via Reductive Amination

This protocol details a fundamental and widely used reaction to form a C-N bond, illustrating the utility of the primary amine handle on the intermediate. Reductive amination is a cornerstone of medicinal chemistry for its reliability and functional group tolerance.

Principle: The reaction proceeds in two stages. First, the primary amine of the intermediate reacts with an aldehyde (benzaldehyde) to form a Schiff base (imine) intermediate, with the concurrent removal of water. Second, a mild reducing agent, sodium triacetoxyborohydride, selectively reduces the imine C=N bond to the corresponding secondary amine without reducing the aldehyde starting material.

Materials and Reagents:

  • This compound (1.0 eq)

  • Benzaldehyde (1.05 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Dichloromethane (DCM), anhydrous (approx. 0.1 M concentration)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, argon/nitrogen inlet, standard glassware for workup and purification.

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq).

  • Solvent Addition: Dissolve the amine in anhydrous dichloromethane (DCM).

  • Aldehyde Addition: Add benzaldehyde (1.05 eq) to the solution via syringe. Stir the mixture at room temperature for 20-30 minutes to facilitate imine formation.

  • Reductant Addition: Carefully add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture in portions over 5-10 minutes. Note: The reaction may be mildly exothermic.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 2-4 hours).

  • Aqueous Workup (Quenching): Once the reaction is complete, slowly and carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution. Stir vigorously until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with fresh portions of DCM.

  • Washing and Drying: Combine the organic extracts and wash them once with saturated brine solution. Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane or ethyl acetate in hexanes, to afford the pure N-benzyl-2-(2,6-dimethylmorpholin-4-yl)ethanamine.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Synthesis of an Amide-Linked Analog for Pharmaceutical Scaffolds

The morpholine moiety is a common feature in drugs targeting the central nervous system (CNS).[1] This protocol describes the formation of a stable amide bond, linking our intermediate to a carboxylic acid, a common step in the synthesis of drug candidates.

Principle: This protocol utilizes a peptide coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA). HATU activates the carboxylic acid, forming a highly reactive intermediate that readily undergoes nucleophilic attack by the primary amine of our title compound to form the amide bond. This method is favored for its high yields, mild conditions, and low rate of racemization for chiral substrates.

Materials and Reagents:

  • This compound (1.0 eq)

  • A representative carboxylic acid (e.g., 4-chlorobenzoic acid) (1.0 eq)

  • HATU (1.1 eq)

  • Diisopropylethylamine (DIPEA) (3.0 eq)

  • Dimethylformamide (DMF), anhydrous (approx. 0.2 M concentration)

  • Water, Diethyl ether or Ethyl acetate

  • Saturated aqueous lithium chloride (LiCl) solution

  • Standard laboratory glassware for reaction, workup, and purification.

Step-by-Step Methodology:

  • Reagent Preparation: To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq) and HATU (1.1 eq).

  • Solvent and Base: Dissolve the solids in anhydrous DMF. Add DIPEA (3.0 eq) to the mixture and stir for 15-20 minutes at room temperature to allow for pre-activation of the carboxylic acid.

  • Amine Addition: In a separate flask, dissolve this compound (1.0 eq) in a small amount of anhydrous DMF. Add this solution dropwise to the activated carboxylic acid mixture.

  • Reaction: Allow the reaction to stir at room temperature for 4-12 hours. Monitor for completion by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate or diethyl ether.

  • Washing: Transfer the solution to a separatory funnel. Wash the organic layer sequentially with water (twice), saturated aqueous LiCl solution (twice, to remove DMF), and finally with saturated brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amide product.

  • Purification: Purify the crude product via flash column chromatography on silica gel or by recrystallization to yield the pure amide.

  • Characterization: Verify the identity and purity of the final compound by NMR and HRMS.

Conclusion

This compound is a strategically designed chemical intermediate that provides a reliable and efficient entry point for introducing the valuable dimethylmorpholine pharmacophore into target molecules. Its primary amine functionality allows for the application of robust and high-yielding synthetic transformations, including reductive aminations and amide couplings. The protocols detailed herein serve as a practical guide for leveraging this building block in the synthesis of novel compounds for agrochemical and pharmaceutical research, facilitating the rapid generation of analogs for lead optimization and discovery programs.

References

  • Ethylamine Properties, Reactions, and Applications - Safrole. (n.d.).
  • 2-Morpholinoethylamine | C6H14N2O | CID 408285 - PubChem. (n.d.).
  • CAS 1393559-03-9 | 2-(2,6-Dibromopyridin-4-YL)ethanamine - Synblock. (n.d.). Retrieved from

  • Ethylamine - Wikipedia. (n.d.).
  • Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC. (n.d.). Retrieved from

  • CN103275030A - Synthesis method of fenpropimorph - Google Patents. (n.d.).
  • US4504363A - Preparation of cis-2,6-dimethylmorpholine - Google Patents. (n.d.).
  • A concise synthesis of 2-(1,2,3,4-tetrahydro-6-methoxynaphthalen-4-yl) ethanamine, a key intermediate in the elaboration compound library of agomelatine analogs - ResearchGate. (n.d.). Retrieved from

  • This compound DiscoveryCPR 244789-18-2 - Sigma-Aldrich. (n.d.). Retrieved from

  • One-Pot Multistep Synthetic Strategies for the Production of Fenpropimorph Using an Ionic Liquid Solvent. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.). Retrieved from

  • CN101333199A - Method for synthesizing 4-(2-(N,N-dimethylamino)ethyl)morpholine. (n.d.).
  • CN103275030B - Synthesis method of fenpropimorph - Google Patents. (n.d.).
  • Dimethylamine as the Key Intermediate Generated in situ from Dimethylformamide (DMF) for the Synthesis of Thioamides - ResearchGate. (n.d.). Retrieved from

  • Synthesis and Characterization of Some New Morpholine Derivatives - ResearchGate. (n.d.). Retrieved from

  • Formation of morpholine-acetamide derivatives as potent anti-tumor drug candidates: Pharmacological evaluation and molecular docking studies - PMC - NIH. (n.d.). Retrieved from

  • Safety Data Sheet - Angene Chemical. (n.d.). Retrieved from

  • fenpropimorph (188) - Food and Agriculture Organization of the United Nations. (n.d.). Retrieved from

  • Fenpropimorph (Ref: CGA 101031) - AERU - University of Hertfordshire. (n.d.).
  • Morpholine - Wikipedia. (n.d.).
  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines - ChemRxiv. (n.d.).
  • safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2. HAZARDS IDENTIFICATION - Enamine. (n.d.). Retrieved from

  • Safety Data Sheet - CymitQuimica. (n.d.). Retrieved from

  • Safety Data Sheet. (n.d.). Retrieved from

  • pyrimidin-4(3H)-ones as orally-active GSK-3β inhibitors for Alzheimer's disease - PubMed. (n.d.).

Sources

The Strategic Application of 2-(2,6-Dimethylmorpholin-4-yl)ethanamine in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Key Building Block in Drug Development

In the intricate landscape of pharmaceutical synthesis, the morpholine moiety stands out as a privileged scaffold, frequently incorporated into the architecture of a wide array of therapeutic agents.[1] Its unique conformational properties and ability to enhance physicochemical characteristics, such as aqueous solubility and metabolic stability, make it a desirable component in drug design. Within this important class of heterocycles, 2-(2,6-Dimethylmorpholin-4-yl)ethanamine emerges as a highly valuable and specialized building block. This application note provides an in-depth exploration of its utility, focusing on its critical role in the synthesis of complex active pharmaceutical ingredients (APIs), supported by detailed protocols and mechanistic insights for researchers and drug development professionals.

The primary amine functionality, tethered to the sterically defined dimethylmorpholine ring, provides a potent nucleophilic center, enabling its strategic incorporation into target molecules. The cis-configuration of the two methyl groups on the morpholine ring often plays a crucial role in defining the three-dimensional structure of the final API, which is essential for its interaction with biological targets.[1] This guide will delve into the most prominent application of this amine: its role as a key intermediate in the synthesis of the neurokinin-1 (NK1) receptor antagonist, Aprepitant.

Core Application: Synthesis of Aprepitant, a Potent Antiemetic Agent

Aprepitant is a selective high-affinity antagonist of human substance P/neurokinin 1 (NK1) receptors, widely used for the prevention of chemotherapy-induced and postoperative nausea and vomiting.[2] The synthesis of Aprepitant is a complex, multi-step process where the precise assembly of its stereochemically rich morpholine core is paramount. This compound, or a precursor that generates this structure in situ, serves as a critical component for introducing the N-substituted side chain that is essential for the drug's activity.

Overview of the Synthetic Strategy

The industrial synthesis of Aprepitant has evolved to optimize yield, stereoselectivity, and process safety. A common strategy involves the coupling of a chiral morpholine core with a suitable electrophile to introduce the triazolinone moiety. The this compound structural unit is typically introduced via the nucleophilic substitution reaction of a pre-formed morpholine derivative with an electrophilic partner.

Visualizing the Synthetic Workflow

The following diagram illustrates a generalized workflow for the final key steps in the synthesis of Aprepitant, highlighting the incorporation of the N-substituted side chain.

G cluster_0 Preparation of Key Intermediates cluster_1 Core Coupling Reaction cluster_2 Final Product Formation A Chiral Morpholine Core (e.g., (2R,3S)-3-(4-Fluorophenyl)morpholine derivative) C Nucleophilic Substitution (N-Alkylation) A->C B Triazolinone Electrophile (e.g., 3-(Chloromethyl)-1,2,4-triazolin-5-one) B->C D Aprepitant (Crude Product) C->D Formation of C-N bond E Purification & Crystallization D->E Removal of impurities F Final Aprepitant API E->F Isolation of pure API

Caption: Generalized workflow for Aprepitant synthesis.

Detailed Protocol: N-Alkylation for Aprepitant Intermediate Synthesis

This section provides a representative protocol for the N-alkylation of a morpholine derivative, a critical step in the synthesis of Aprepitant. This protocol is synthesized from procedures described in the patent literature and is intended for research and development purposes.[2][3]

Reaction: Coupling of (2R)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(S)-(4-fluorophenyl)morpholine with 3-(chloromethyl)-1,2,4-triazolin-5-one.

Materials and Reagents
ReagentCAS NumberMolar Mass ( g/mol )Quantity (molar eq.)
(2R)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(S)-(4-fluorophenyl)morpholine p-toluenesulfonate salt171481-99-3613.561.0
3-(Chloromethyl)-1,2,4-triazolin-5-one25275-53-4133.531.1
Potassium Carbonate (K₂CO₃), anhydrous584-08-7138.212.5
N,N-Dimethylformamide (DMF), anhydrous68-12-273.09-
Toluene108-88-392.14-
Deionized Water7732-18-518.02-
Step-by-Step Procedure
  • Reaction Setup: To a clean, dry, nitrogen-purged 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and condenser, add the (2R)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(S)-(4-fluorophenyl)morpholine p-toluenesulfonate salt (1.0 eq).

  • Solvent and Base Addition: Add anhydrous N,N-Dimethylformamide (DMF, approx. 5 volumes relative to the morpholine salt). Begin stirring to form a suspension. Add anhydrous potassium carbonate (2.5 eq).

  • Addition of Electrophile: Add 3-(chloromethyl)-1,2,4-triazolin-5-one (1.1 eq) to the suspension.

  • Reaction Conditions: Heat the reaction mixture to 60-65 °C and maintain at this temperature with vigorous stirring for 4-6 hours. Monitor the reaction progress by a suitable chromatographic technique (e.g., TLC or HPLC) until the starting morpholine derivative is consumed.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature (20-25 °C).

    • Slowly add deionized water (10 volumes) to the reaction mixture to precipitate the crude product. Stir for 30 minutes.

    • Filter the resulting solid using a Büchner funnel and wash the filter cake thoroughly with deionized water until the filtrate is neutral.

    • Dry the crude product under vacuum at 50-60 °C to a constant weight.

  • Purification:

    • The crude Aprepitant can be purified by recrystallization.[4] A common method involves dissolving the crude solid in hot methanol or toluene, followed by cooling to induce crystallization.[3][4]

    • Filter the purified crystals, wash with a small amount of cold solvent, and dry under vacuum to yield the final Aprepitant product.

Mechanistic Insights: The Role of the Amine Nucleophile

The core of this synthetic step is a classic nucleophilic substitution reaction (specifically, an N-alkylation). The morpholine nitrogen acts as the nucleophile, attacking the electrophilic carbon of the chloromethyl group on the triazolinone ring.

Causality Behind Experimental Choices
  • Choice of Base (K₂CO₃): A moderately strong, inorganic base like potassium carbonate is used to neutralize the p-toluenesulfonic acid salt of the morpholine starting material, liberating the free secondary amine. The free amine is a much stronger nucleophile. An excess is used to also scavenge the HCl that is generated during the reaction, driving the equilibrium towards the product.

  • Choice of Solvent (DMF): A polar aprotic solvent like DMF is ideal for this type of reaction. It readily dissolves the organic reactants and has a high boiling point, allowing the reaction to be conducted at elevated temperatures to increase the reaction rate. It also effectively solvates the potassium cations, enhancing the reactivity of the carbonate base.

  • Temperature: Heating the reaction to 60-65 °C provides the necessary activation energy for the nucleophilic attack without causing significant degradation of the reactants or products.

Reaction Mechanism Diagram

The following diagram illustrates the nucleophilic substitution mechanism.

G cluster_reactants Reactants cluster_products Products R1 Morpholine-N-H TS [Transition State]‡ R1->TS Nucleophilic Attack (N attacks CH₂) R2 Cl-CH₂-Triazolinone R2->TS P1 Aprepitant TS->P1 Cl⁻ leaves P1->P1 P2 HCl P2->P2 Base_prod KHCO₃ + KCl P2->Base_prod Neutralization Base K₂CO₃ Base->Base_prod

Caption: Mechanism of N-alkylation in Aprepitant synthesis.

Safety and Handling of Dimethylmorpholine Derivatives

While a specific safety data sheet for this compound is not widely available, data for the parent compound, cis-2,6-Dimethylmorpholine, and the target compound itself provide essential handling guidelines.

GHS Hazard Information for this compound:

  • Pictogram: GHS07 (Exclamation Mark)

  • Signal Word: Warning

  • Hazard Statement: H302 (Harmful if swallowed)

General Handling Precautions for Dimethylmorpholine Derivatives: [5][6]

  • Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors or dust.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

    • Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes. Avoid skin contact as these compounds can be corrosive and harmful.[5][6]

    • Respiratory Protection: If working outside a fume hood or with aerosols, use a NIOSH-approved respirator with an organic vapor cartridge.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapor. Keep away from heat, sparks, and open flames.[5] Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.

Conclusion and Future Outlook

This compound and its related structures are more than just simple reagents; they are enabling building blocks that allow for the efficient and stereocontrolled synthesis of complex pharmaceutical agents. Its application in the synthesis of Aprepitant showcases how a well-designed intermediate can be pivotal in constructing a molecule with a precise three-dimensional architecture required for potent biological activity. As drug discovery continues to explore more complex chemical spaces, the demand for such specialized and versatile building blocks will undoubtedly grow, ensuring that the principles and protocols outlined in this note remain relevant and valuable to the pharmaceutical research community.

References

  • US Patent 8,133,994 B2: Prepar
  • US Patent Application US 2016/0031867 A1: An improved process for the prepar
  • CN Patent 110746371 A: Intermediate for preparing aprepitant and preparation method and applic
  • Hale, J.J., et al. (1998). Structural Optimization Affording a Potent, Orally Active, Nonpeptidic Substance P (NK1) Receptor Antagonist. Journal of Medicinal Chemistry, 41(23), 4607-4614. (This reference provides context for the development of Aprepitant-like molecules).
  • Brands, K. M. J., et al. (2003). Efficient Synthesis of NK1 Receptor Antagonist Aprepitant Using a Crystallization-Induced Diastereoselective Transformation. Journal of the American Chemical Society, 125(8), 2129–2135.
  • Chemguide. The reaction between acyl chlorides and amines. [Link]

  • ResearchGate. Chapter 10 Synthesis of aprepitant. [Link]

  • Chemistry LibreTexts. Nucleophilic Acyl Substitution Reactions. [Link]

  • CN Patent 104557760 A: Preparation method of aprepitant intermedi
  • Master Organic Chemistry. Nucleophilic Acyl Substitution. [Link]

Sources

Application Notes and Protocols for the Characterization of 2-(2,6-Dimethylmorpholin-4-yl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(2,6-Dimethylmorpholin-4-yl)ethanamine is a substituted morpholine derivative with potential applications in pharmaceutical and chemical synthesis. The presence of both a tertiary amine within the morpholine ring and a primary amine on the ethyl side chain imparts unique chemical properties, making it a valuable building block. Rigorous analytical characterization is paramount to ensure its identity, purity, and quality for its intended use, particularly in a regulated environment such as drug development. This document provides a comprehensive guide to the analytical methods for the characterization of this compound, intended for researchers, scientists, and drug development professionals. The protocols herein are designed to be robust and adhere to the principles of scientific integrity, providing a framework for generating reliable and reproducible data.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for the development of appropriate analytical methods.

PropertyValueSource
Molecular Formula C8H18N2O
Molecular Weight 158.24 g/mol
CAS Number 244789-18-2
Form Solid
Predicted pKa Basic pKa values are expected due to the presence of two amine groups. The morpholine nitrogen will have a pKa around 7-8, while the primary ethylamine will be around 10-11.N/A

Synthesis and Potential Impurities

A likely synthetic route for this compound involves the N-alkylation of 2,6-dimethylmorpholine with a suitable two-carbon electrophile. A common method is the reaction with 2-chloroethylamine hydrochloride in the presence of a base.

Proposed Synthetic Pathway:

Synthesis 2,6-Dimethylmorpholine 2,6-Dimethylmorpholine Reaction N-Alkylation 2,6-Dimethylmorpholine->Reaction 2-Chloroethylamine_HCl 2-Chloroethylamine Hydrochloride 2-Chloroethylamine_HCl->Reaction Base Base (e.g., K2CO3) Base->Reaction Solvent Solvent (e.g., Acetonitrile) Solvent->Reaction Product This compound Reaction->Product

Caption: Proposed synthesis of this compound.

This synthetic route can lead to several potential impurities that must be monitored:

  • Unreacted Starting Materials: Residual 2,6-dimethylmorpholine and 2-chloroethylamine.

  • Isomeric Impurities: The starting material, 2,6-dimethylmorpholine, can exist as cis- and trans-isomers. The cyclization of diisopropanolamine with sulfuric acid often yields a mixture of these isomers.[1] The final product may contain the corresponding cis- and trans-isomers of this compound.

  • Over-alkylation Products: The primary amine of the product can react with another molecule of 2-chloroethylamine, leading to a bis-alkylated impurity.

  • Solvent and Reagent Residues: Residual solvents and bases used in the synthesis and workup.

Analytical Methodologies

A multi-faceted analytical approach is necessary for the comprehensive characterization of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

Due to the presence of a primary amine and the lack of a strong chromophore, direct UV detection in HPLC is challenging. Pre-column derivatization is the recommended approach to enhance sensitivity and chromatographic performance.

Protocol: HPLC with Pre-column Derivatization using o-Phthalaldehyde (OPA)

This method is specific for the primary amine of the target compound and any primary amine impurities.

1.1. Rationale: o-Phthalaldehyde (OPA) reacts rapidly with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives, allowing for sensitive fluorescence or UV detection.[2]

1.2. Reagents and Materials:

  • This compound reference standard and sample

  • o-Phthalaldehyde (OPA)

  • 3-Mercaptopropionic acid (3-MPA)

  • Boric acid

  • Sodium hydroxide

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

1.3. Instrument and Conditions:

ParameterSetting
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 25 mM Sodium Phosphate buffer, pH 7.2
Mobile Phase B Acetonitrile
Gradient 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30-31 min: 80-20% B; 31-35 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector Fluorescence Detector (FLD): Ex: 340 nm, Em: 450 nm or Diode Array Detector (DAD): 338 nm

1.4. Procedure:

  • Preparation of OPA/3-MPA Reagent: Dissolve 50 mg of OPA in 1.25 mL of methanol. Add 25 µL of 3-MPA and dilute to 50 mL with 0.4 M boric acid buffer (pH 10.4). This reagent is stable for one week when stored at 4°C in a dark bottle.

  • Sample and Standard Preparation: Accurately weigh and dissolve the reference standard and sample in diluent (e.g., 50:50 Methanol:Water) to a concentration of approximately 1 mg/mL.

  • Derivatization: In an autosampler vial, mix 50 µL of the sample/standard solution with 50 µL of the OPA/3-MPA reagent. Allow the reaction to proceed for 2 minutes at room temperature before injection.

1.5. Method Validation (as per ICH Q2(R1) Guidelines): [3][4]

  • Specificity: Analyze a blank (diluent), the OPA reagent, a non-derivatized sample, and a derivatized sample to ensure no interfering peaks at the retention time of the derivatized product.

  • Linearity: Prepare a series of at least five concentrations of the derivatized standard. Plot the peak area against concentration and determine the correlation coefficient (r² ≥ 0.999).

  • Accuracy: Perform recovery studies by spiking a placebo with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).

  • Precision (Repeatability and Intermediate Precision): Analyze multiple preparations of a homogeneous sample on the same day (repeatability) and on different days with different analysts and equipment (intermediate precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Intentionally vary method parameters (e.g., pH of the mobile phase, column temperature, flow rate) and assess the impact on the results.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Sample/Standard (1 mg/mL) Derivatization Mix 1:1, 2 min @ RT Sample->Derivatization Reagent OPA/3-MPA Reagent Reagent->Derivatization Injection Inject 10 µL Derivatization->Injection Separation C18 Column Gradient Elution Injection->Separation Detection Fluorescence or UV Detection Separation->Detection Data Data Acquisition and Analysis Detection->Data

Caption: HPLC with pre-column derivatization workflow.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation

Direct GC analysis of this compound can be challenging due to its polarity and high boiling point. Derivatization to a more volatile and thermally stable compound is recommended.

Protocol: GC-MS with Silylation

2.1. Rationale: Silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) replaces the active hydrogens on the primary amine with trimethylsilyl (TMS) groups, increasing volatility and improving peak shape.

2.2. Reagents and Materials:

  • This compound reference standard and sample

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS

  • Pyridine (anhydrous)

  • Dichloromethane (anhydrous)

2.3. Instrument and Conditions:

ParameterSetting
GC System Agilent 7890B GC or equivalent
MS System Agilent 5977B MSD or equivalent
Column HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 250 °C
Injection Mode Split (10:1)
Injection Volume 1 µL
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Quadrupole Temp 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-500

2.4. Procedure:

  • Sample and Standard Preparation: Accurately weigh approximately 2 mg of the sample or standard into a vial.

  • Derivatization: Add 100 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS. Cap the vial tightly and heat at 70 °C for 30 minutes.

  • Analysis: After cooling to room temperature, inject 1 µL of the derivatized solution into the GC-MS.

2.5. Data Interpretation: The mass spectrum of the derivatized compound is expected to show a molecular ion peak corresponding to the di-TMS derivative. Characteristic fragmentation patterns should be used for structural confirmation. The total ion chromatogram (TIC) will provide information on the purity and the presence of any volatile impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful technique for the unambiguous structural confirmation of this compound.

Protocol: 1H and 13C NMR

3.1. Rationale: 1H NMR provides information on the number of different types of protons, their chemical environment, and their connectivity. 13C NMR provides information on the number of different types of carbon atoms in the molecule.

3.2. Instrument and Conditions:

ParameterSetting
NMR Spectrometer Bruker Avance III 400 MHz or equivalent
Solvent Deuterated chloroform (CDCl3) or Deuterated methanol (CD3OD)
Reference Tetramethylsilane (TMS) at 0.00 ppm
Temperature 25 °C

3.3. Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

3.4. Predicted Spectral Data (based on analogous structures):

1H NMR (400 MHz, CDCl3):

  • δ ~3.6-3.8 ppm (m, 2H): Protons on the carbons adjacent to the oxygen in the morpholine ring (-O-CH-).

  • δ ~2.7-2.9 ppm (t, 2H): Protons on the carbon of the ethyl chain adjacent to the primary amine (-CH2-NH2).

  • δ ~2.4-2.6 ppm (m, 4H): Protons on the carbons of the ethyl chain and the morpholine ring adjacent to the morpholine nitrogen (-N-CH2-).

  • δ ~1.8-2.0 ppm (m, 2H): Protons on the carbons of the morpholine ring adjacent to the methyl-substituted carbons.

  • δ ~1.2-1.4 ppm (s, 2H): Protons of the primary amine (-NH2), this peak may be broad and its chemical shift is concentration-dependent.

  • δ ~1.1 ppm (d, 6H): Protons of the two methyl groups (-CH3).

13C NMR (100 MHz, CDCl3):

  • δ ~72 ppm: Carbons in the morpholine ring adjacent to the oxygen (-O-CH-).

  • δ ~60 ppm: Carbon of the ethyl chain adjacent to the morpholine nitrogen.

  • δ ~55 ppm: Carbons in the morpholine ring adjacent to the nitrogen.

  • δ ~42 ppm: Carbon of the ethyl chain adjacent to the primary amine.

  • δ ~19 ppm: Carbons of the two methyl groups.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR is a rapid and non-destructive technique to confirm the presence of key functional groups.

Protocol: FTIR-ATR

4.1. Rationale: The infrared spectrum provides information about the vibrational modes of the molecules, which are characteristic of specific functional groups.

4.2. Instrument and Conditions:

  • FTIR Spectrometer: PerkinElmer Spectrum Two or equivalent with a Universal Attenuated Total Reflectance (UATR) accessory.

  • Scan Range: 4000-400 cm-1

  • Resolution: 4 cm-1

4.3. Procedure: Place a small amount of the solid sample directly on the ATR crystal and record the spectrum.

4.4. Expected Characteristic Absorptions:

Wavenumber (cm-1)Assignment
3350-3250 N-H stretching of the primary amine (two bands)
2950-2800 C-H stretching of methyl and methylene groups
1650-1580 N-H bending of the primary amine
1120-1080 C-O-C stretching of the morpholine ether linkage

Conclusion

The analytical methods detailed in this application note provide a robust framework for the comprehensive characterization of this compound. The combination of chromatographic and spectroscopic techniques ensures the confirmation of its identity, the determination of its purity, and the identification of potential process-related impurities. Adherence to the principles of method validation, as outlined in the ICH and FDA guidelines, is crucial for ensuring the quality and reliability of the data generated, particularly in the context of pharmaceutical development.

References

  • ResearchGate. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Retrieved from [Link]

  • Google Patents. (1985). US4504363A - Preparation of cis-2,6-dimethylmorpholine.
  • ResearchGate. (n.d.). The FT-IR spectrum of (a) morpholine and (b) morpholinium glycolate. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • PubMed Central (PMC). (2014). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • PubChem. (n.d.). 2,6-Dimethylmorpholine. Retrieved from [Link]

Sources

Application Note: High-Resolution Mass Spectrometric Analysis of 2-(2,6-Dimethylmorpholin-4-yl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the analysis of 2-(2,6-dimethylmorpholin-4-yl)ethanamine using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). Due to the compound's polar, basic nature, this application note details a robust protocol employing electrospray ionization (ESI) for the sensitive detection and characterization of the parent molecule and its fragment ions. We present a detailed, step-by-step protocol for sample preparation, chromatographic separation, and mass spectrometric analysis. Furthermore, we propose a scientifically grounded fragmentation pathway, essential for structural confirmation and method development in research, quality control, and drug development settings.

Introduction

This compound is a bifunctional organic molecule featuring a substituted morpholine ring and a primary amine.[1] Its structure, containing two basic nitrogen atoms, makes it an ideal candidate for analysis by positive-mode electrospray ionization mass spectrometry (ESI-MS).[2] The morpholine heterocycle is a common scaffold in medicinal chemistry, and understanding the mass spectrometric behavior of its derivatives is crucial for metabolite identification, impurity profiling, and pharmacokinetic studies.[3]

This application note serves as a practical guide for researchers and drug development professionals. It establishes a foundational LC-MS/MS method, explains the principles behind the experimental choices, and provides a predictive framework for the compound's fragmentation, enabling confident identification and quantification.

Physicochemical Properties

A thorough understanding of the analyte's properties is fundamental to method development.

PropertyValueSource
Molecular Formula C₈H₁₈N₂O[4]
Average Molecular Weight 158.24 g/mol [4]
Monoisotopic Mass 158.14191 g/mol Calculated
Key Structural Features Tertiary amine (morpholine), Primary amine (ethanamine), Ether linkage[1]

The presence of two amine groups confers a high degree of polarity and basicity, making the molecule readily protonated in acidic solutions, a key requirement for ESI.[2]

Experimental Protocol

This section outlines a self-validating protocol designed for reproducibility and accuracy. The causality behind each step is explained to provide a deeper understanding.

  • Analyte: this compound

  • Solvents: Acetonitrile (LC-MS Grade), Water (Type I, 18.2 MΩ·cm), Formic Acid (LC-MS Grade)

  • Sample Diluent: 50:50 Acetonitrile/Water with 0.1% Formic Acid

  • Rationale: The goal is to prepare a dilute, particle-free solution compatible with the LC-MS system. The acidic diluent ensures the analyte is in its protonated form for optimal ionization.

  • Protocol:

    • Prepare a 1 mg/mL stock solution of the analyte in the sample diluent.

    • Perform serial dilutions to a final working concentration of 1 µg/mL (1 ppm).

    • Vortex the solution thoroughly.

    • Filter the final solution through a 0.22 µm PTFE syringe filter into an LC autosampler vial.

  • Rationale: Reversed-phase chromatography is chosen as a robust, widely applicable separation technique. A C18 column provides good retention for moderately polar compounds. The acidic mobile phase modifier (formic acid) sharpens peak shape for amines and ensures compatibility with positive-mode ESI.[5]

  • Instrument: Standard High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.[6]

  • Parameters:

    • Column: C18, 2.1 mm x 100 mm, 1.8 µm particle size

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic Acid

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 2 µL

    • Column Temperature: 40 °C

    • Gradient Program:

      Time (min) %B
      0.0 5
      5.0 95
      7.0 95
      7.1 5

      | 10.0 | 5 |

  • Rationale: A high-resolution mass spectrometer (such as a Q-TOF or Orbitrap) is recommended to obtain accurate mass measurements, which are critical for confirming elemental compositions of parent and fragment ions.[7][8] Tandem MS (MS/MS) is used to induce and analyze fragmentation for structural elucidation.

  • Instrument: Quadrupole Time-of-Flight (Q-TOF) or Orbitrap Mass Spectrometer

  • Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120 °C[9]

    • Desolvation Temperature: 350 °C

    • Gas Flow (Nitrogen): 600 L/hr

    • MS1 Scan Range: m/z 50 - 500

    • MS/MS (Product Ion Scan):

      • Precursor Ion: m/z 159.15 (Protonated molecule [M+H]⁺)

      • Collision Energy: Ramped 10-40 eV (to observe a range of fragments)

Data Interpretation and Expected Results

In the full scan mode, the primary ion observed will be the protonated molecule, [M+H]⁺.

  • Expected Ion: [C₈H₁₈N₂O + H]⁺

  • Calculated Monoisotopic m/z: 159.1492

  • Observed m/z: ~159.15

Collision-Induced Dissociation (CID) of the m/z 159.15 precursor ion is expected to yield characteristic fragment ions. The fragmentation of protonated amines is often dominated by cleavage alpha to the nitrogen atom (α-cleavage), as this leads to the formation of a stable iminium ion.[10][11]

Proposed Major Fragmentation Pathways:

  • α-Cleavage at the Ethylamine Sidechain: The most probable initial fragmentation is the cleavage of the C-C bond adjacent to the morpholine nitrogen, leading to the formation of a stable, resonance-stabilized dimethylmorpholinium ion. This is predicted to be the base peak .

  • Ring Opening of the Morpholine: A secondary pathway involves the fragmentation of the morpholine ring itself, a common route for cyclic ethers and amines.[12]

  • Loss of the Ethylamine Moiety: Cleavage of the N-C bond between the morpholine ring and the ethylamine sidechain.

The following diagram illustrates the proposed fragmentation workflow.

G cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry LC_Sample 1. Sample Injection (1 µg/mL Solution) LC_Column 2. C18 Column Separation (Gradient Elution) LC_Sample->LC_Column LC_Elution 3. Analyte Elution LC_Column->LC_Elution MS_Ionization 4. ESI Source (Protonation to m/z 159.15) LC_Elution->MS_Ionization MS_Selection 5. Quadrupole Selection (Isolate m/z 159.15) MS_Ionization->MS_Selection MS_Fragmentation 6. Collision Cell (CID Fragmentation) MS_Selection->MS_Fragmentation MS_Detection 7. TOF Analyzer (Detect Product Ions) MS_Fragmentation->MS_Detection

Caption: High-level LC-MS/MS experimental workflow.

The detailed fragmentation of the protonated molecule is proposed below.

Caption: Proposed fragmentation of this compound.

Table of Expected Fragment Ions:

Fragment IonProposed Structure / NameCalculated Monoisotopic m/zFragmentation Pathway
159.1492 [M+H]⁺ (Precursor) 159.1492 N/A
116.10702,6-Dimethylmorpholinium ion116.1070α-cleavage, loss of C₂H₅N
100.1121Ring-opened fragment100.1121Cleavage of C-O and C-C bonds in the ring
44.0495Ethyleniminium ion44.0495Cleavage of the morpholine-ethyl bond
30.0338Methaniminium ion30.0338Loss of the entire dimethylmorpholine moiety

Conclusion

This application note provides a robust and detailed protocol for the analysis of this compound by LC-MS/MS. The outlined methods for sample preparation, chromatography, and mass spectrometry are based on established principles for analyzing polar, basic compounds. The proposed fragmentation pathway, grounded in the fundamental principles of mass spectrometry, offers a reliable basis for the structural confirmation and confident identification of this molecule in complex matrices. This guide serves as an essential tool for researchers in pharmaceutical development and related scientific fields.

References

  • ResearchGate. (n.d.). Mass spectra of morpholine cation and fragment ions. Retrieved from [Link]

  • Raith, K., Neubert, R., Poeaknapo, C., Boettcher, C., Zenk, M. H., & Schmidt, J. (2003). Electrospray tandem mass spectrometric investigations of morphinans. Journal of the American Society for Mass Spectrometry, 14(11), 1262–1269. Retrieved from [Link]

  • Pilarczyk, B., Bąchor, R., & Trawińska, A. (2017). Development and validation of an LC–MS/MS method for the determination of biogenic amines in wines and beers. Analytical and Bioanalytical Chemistry, 409(23), 5507–5518. Retrieved from [Link]

  • Breci, L. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved from [Link]

  • PubChem. (n.d.). 2,6-Dimethylmorpholine. Retrieved from [Link]

  • Acquavia, M. A., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Journal of Pharmaceutical and Biomedical Analysis, 246, 116202. Retrieved from [Link]

  • Wang, Y., et al. (2022). The Development of an Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Biogenic Amines in Fish Samples. Molecules, 27(24), 8963. Retrieved from [Link]

  • ResearchGate. (n.d.). Development of a LC-MS/MS method for the analysis of volatile primary and secondary amines as NIT (naphtylisothiocyanate) derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Electrospray tandem mass spectrometry investigations on morphinans. Retrieved from [Link]

  • Clark, J. (2023). Fragmentation Patterns in Mass Spectra. Chemguide. Retrieved from [Link]

  • Wikipedia. (n.d.). Morpholine. Retrieved from [Link]

  • MicroSolv Technology Corporation. (n.d.). LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns. Retrieved from [Link]

  • BioProcess International. (2016). Application of Electrospray Ionization Mass Spectrometry in a Quality Control Laboratory. Retrieved from [Link]

  • Chen, C., et al. (2008). Fragmentation pathways of heroin-related alkaloids revealed by ion trap and quadrupole time-of-flight tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 22(14), 2167-2177. Retrieved from [Link]

  • Archipel, UQAM. (n.d.). Development of LC-MS/MS methods for the analysis of reactive metabolite protein targets. Retrieved from [Link]

  • Ataman Kimya. (n.d.). Ethanamine. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 2-(2,6-Dimethylmorpholin-4-yl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(2,6-Dimethylmorpholin-4-yl)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the synthesis and application of this versatile building block. Our focus is on providing practical, experience-driven advice to help you optimize your reaction conditions and overcome common experimental hurdles.

I. Synthesis of this compound: Troubleshooting and Optimization

The synthesis of this compound typically involves the addition of an ethylamine moiety to the nitrogen of 2,6-dimethylmorpholine. The two primary routes to achieve this are N-alkylation and reductive amination. Each method has its own set of challenges and optimization parameters.

Frequently Asked Questions (FAQs) - Synthesis

Q1: What are the most common methods for synthesizing this compound?

A1: The two most prevalent methods are:

  • N-Alkylation: This involves the reaction of 2,6-dimethylmorpholine with a 2-haloethylamine, such as 2-bromoethylamine hydrobromide or 2-chloroethylamine hydrochloride, in the presence of a base.[1] This is a classic SN2 reaction.

  • Reductive Amination: This method involves the reaction of 2,6-dimethylmorpholine with an acetaldehyde equivalent (like aminoacetaldehyde dimethyl acetal, which is then hydrolyzed in situ) or a protected amino-aldehyde, followed by reduction of the resulting iminium ion.[2][3]

Q2: I am seeing significant amounts of over-alkylation in my N-alkylation reaction. How can I minimize this?

A2: Over-alkylation, leading to the formation of piperazine-like dimers or further alkylation of the primary amine product, is a common issue. Here are several strategies to mitigate this:

  • Controlling Stoichiometry: Use a significant excess of the starting 2,6-dimethylmorpholine relative to the 2-haloethylamine. This statistically favors the mono-alkylation product. A molar ratio of 2:1 to 5:1 (morpholine:haloethylamine) is a good starting point.

  • Slow Addition: Add the 2-haloethylamine solution dropwise to the reaction mixture containing the 2,6-dimethylmorpholine and base. This maintains a low concentration of the alkylating agent throughout the reaction, disfavoring the second alkylation step which requires the product to be present.

  • Choice of Base: A non-nucleophilic, sterically hindered base can be beneficial. While common bases like potassium carbonate are often used, consider using a bulkier base like diisopropylethylamine (DIPEA) which is less likely to participate in side reactions.[4]

  • Protecting Groups: A more controlled but longer route involves using a protected 2-haloethylamine, such as N-(2-bromoethyl)phthalimide. After the alkylation, the phthalimide protecting group can be removed by hydrazinolysis to yield the desired primary amine.

Q3: My reductive amination is sluggish and gives low yields. What factors should I investigate?

A3: Low yields in reductive amination can stem from several factors related to iminium ion formation and reduction.

  • pH Control: The formation of the iminium ion is pH-dependent. The reaction medium should be slightly acidic to facilitate the dehydration step, but not so acidic that the starting amine is fully protonated and non-nucleophilic. A pH range of 4-6 is often optimal. The addition of a catalytic amount of acetic acid is common.

  • Reducing Agent: The choice of reducing agent is critical. Sodium triacetoxyborohydride (STAB) is often preferred as it is mild and selective for the iminium ion over the aldehyde.[2] Sodium cyanoborohydride (NaBH₃CN) is also effective but is more toxic. Sodium borohydride (NaBH₄) can also be used, but it can also reduce the starting aldehyde.

  • Water Scavenging: The formation of the iminium ion from the amine and aldehyde releases water. This is a reversible reaction, so removing water can drive the reaction to completion. The use of molecular sieves (3Å or 4Å) is a common strategy.

Q4: What are the common byproducts in the synthesis of this compound?

A4: Besides over-alkylation products, other byproducts can include:

  • In N-alkylation: Unreacted starting materials, and if using a 2-haloethanol followed by conversion to the amine, potential O-alkylation products.

  • In reductive amination: The alcohol resulting from the reduction of the starting aldehyde, and potentially aldol condensation products of the aldehyde if a strong base is present.

  • From the starting 2,6-dimethylmorpholine: The commercially available material is often a mixture of cis and trans isomers.[5][6] While this may not affect the reaction, it will result in a corresponding mixture of isomers in the product. The cis isomer is often the desired one for downstream applications.[5]

Experimental Protocols: A Comparative Overview

Below are representative, generalized protocols for the two main synthetic routes. Note: These are illustrative and should be optimized for your specific laboratory conditions and scale.

Protocol 1: N-Alkylation with 2-Bromoethylamine Hydrobromide

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,6-dimethylmorpholine (3.0 equivalents) and a suitable solvent such as acetonitrile or N,N-dimethylformamide (DMF).

  • Base Addition: Add a solid base like potassium carbonate (K₂CO₃, 3.0 equivalents).

  • Substrate Addition: Add 2-bromoethylamine hydrobromide (1.0 equivalent) portion-wise to the stirred suspension.

  • Reaction: Heat the mixture to 60-80 °C and monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in water and extract with an organic solvent like dichloromethane to remove unreacted 2,6-dimethylmorpholine. Basify the aqueous layer with NaOH and extract the product with dichloromethane. Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. Further purification can be achieved by vacuum distillation.

Protocol 2: Reductive Amination

  • Reaction Setup: To a round-bottom flask, add 2,6-dimethylmorpholine (1.0 equivalent) and aminoacetaldehyde dimethyl acetal (1.1 equivalents) in a solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Iminium Ion Formation: Add a catalytic amount of acetic acid and stir the mixture at room temperature for 1-2 hours.

  • Reduction: Cool the reaction mixture in an ice bath and add sodium triacetoxyborohydride (STAB, 1.5 equivalents) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.[2] Separate the organic layer, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography or vacuum distillation.

Troubleshooting Synthesis: A Quick Reference Table
Issue Potential Cause Recommended Action
Low or No Product Formation Inactive reagents, incorrect temperature, wrong solvent.Check the quality of reagents. Optimize temperature and screen different solvents (e.g., ACN, DMF, DCM).
Multiple Spots on TLC (Over-alkylation) Incorrect stoichiometry, rapid addition of alkylating agent.Use an excess of 2,6-dimethylmorpholine, add the alkylating agent slowly.
Incomplete Reaction Insufficient reaction time or temperature, poor base.Increase reaction time and/or temperature. Consider a stronger or more soluble base.
Difficulty in Product Isolation Product is water-soluble.After basifying the aqueous layer, saturate it with NaCl before extraction to decrease the product's solubility.
Product is a Mixture of Isomers Starting 2,6-dimethylmorpholine is a cis/trans mixture.Use isomerically pure starting material if a single isomer is required. Isomers can sometimes be separated by careful chromatography or fractional distillation.

II. Application in Amide Coupling: Troubleshooting and Optimization

This compound is a primary amine and is therefore a common nucleophile in amide bond formation reactions. The presence of the two methyl groups on the morpholine ring can introduce steric hindrance, which may require specific optimization strategies.

Frequently Asked Questions (FAQs) - Amide Coupling

Q1: My amide coupling reaction with this compound is not going to completion. What should I do?

A1: Incomplete amide coupling reactions are common, especially with sterically hindered amines. Consider the following:

  • Coupling Reagent: Standard coupling reagents like DCC or EDC/HOBt may be too slow. Consider using more powerful uronium- or phosphonium-based reagents like HATU, HBTU, or PyBOP. These reagents are known to be effective for sterically demanding couplings.

  • Temperature: While many amide couplings are run at room temperature, increasing the temperature to 40-60 °C can often drive the reaction to completion.

  • Solvent: A polar aprotic solvent like DMF or NMP is generally a good choice. For some coupling reagents, solvent choice can significantly impact reaction rates.

  • Base: A non-nucleophilic base like DIPEA or 2,4,6-collidine is typically used. Ensure that at least two equivalents of the base are used if you are starting from the amine salt.

Q2: Are there any common side reactions to be aware of when using this amine in amide coupling?

A2: Yes, some potential side reactions include:

  • Racemization: If you are coupling with a chiral carboxylic acid, there is a risk of racemization, especially with more reactive coupling reagents and elevated temperatures. The addition of additives like HOBt or HOAt can help to suppress racemization.

  • Reaction with the Coupling Reagent: The primary amine can react with certain coupling reagents to form undesired byproducts. Using the correct stoichiometry and addition order is important. Typically, the carboxylic acid is activated first before the addition of the amine.

  • Intramolecular Cyclization: Depending on the structure of the carboxylic acid partner, intramolecular reactions may be possible.

General Protocol for Amide Coupling
  • Activation: In a round-bottom flask, dissolve the carboxylic acid (1.0 equivalent), the coupling reagent (e.g., HATU, 1.1 equivalents), and a base (e.g., DIPEA, 2.0 equivalents) in an anhydrous polar aprotic solvent like DMF. Stir at room temperature for 15-30 minutes.

  • Amine Addition: Add a solution of this compound (1.2 equivalents) in DMF to the activated carboxylic acid mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is slow, it can be gently heated.

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography or crystallization.

Troubleshooting Amide Coupling: A Quick Reference Table
Issue Potential Cause Recommended Action
Low Yield Steric hindrance, inefficient coupling reagent.Use a more powerful coupling reagent (HATU, PyBOP). Increase reaction temperature.
Racemization of Chiral Acid High temperature, strong base.Add a racemization suppressant (HOBt, HOAt). Use a milder base.
Byproduct Formation Incorrect stoichiometry or order of addition.Activate the carboxylic acid before adding the amine. Use precise stoichiometry.
Difficult Purification Polar byproducts from coupling reagents.Choose a coupling reagent that gives byproducts with different solubility properties (e.g., water-soluble byproducts for easier extraction).

III. Visualization of Key Processes

To further clarify the concepts discussed, the following diagrams illustrate the primary synthetic pathways and a general troubleshooting workflow.

Synthetic Pathways

Synthetic_Pathways cluster_0 N-Alkylation Route cluster_1 Reductive Amination Route 2,6-Dimethylmorpholine_A 2,6-Dimethylmorpholine Product_A This compound 2,6-Dimethylmorpholine_A->Product_A Base, Solvent 2-Haloethylamine 2-Haloethylamine 2-Haloethylamine->Product_A Over-alkylation Over-alkylation Byproduct Product_A->Over-alkylation Excess Haloethylamine 2,6-Dimethylmorpholine_B 2,6-Dimethylmorpholine Iminium_Ion Iminium Ion Intermediate 2,6-Dimethylmorpholine_B->Iminium_Ion Acid Catalyst Aminoacetaldehyde_Acetal Aminoacetaldehyde Acetal Aminoacetaldehyde_Acetal->Iminium_Ion Product_B This compound Iminium_Ion->Product_B Reducing Agent (STAB) Troubleshooting_Workflow Start Problem with Reaction Identify_Issue Identify Issue (Low Yield, Byproducts, etc.) Start->Identify_Issue Analyze_Params Analyze Reaction Parameters Identify_Issue->Analyze_Params Hypothesize Formulate Hypothesis Analyze_Params->Hypothesize Modify_Reaction Modify One Parameter Hypothesize->Modify_Reaction Run_Experiment Run Modified Experiment Modify_Reaction->Run_Experiment Analyze_Results Analyze New Results Run_Experiment->Analyze_Results Success Problem Solved Analyze_Results->Success Positive Outcome Re-evaluate Re-evaluate Hypothesis Analyze_Results->Re-evaluate Negative Outcome Re-evaluate->Hypothesize

Caption: A systematic approach to troubleshooting chemical reactions.

IV. References

  • Google Patents. (1985). US4504363A - Preparation of cis-2,6-dimethylmorpholine.

  • Google Patents. (2020). CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine.

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • ResearchGate. (2015). A concise synthesis of 2-(1,2,3,4-tetrahydro-6-methoxynaphthalen-4-yl) ethanamine, a key intermediate in the elaboration compound library of agomelatine analogs. [Link]

  • ResearchGate. (2014). The Synthesis of Sterically Hindered Amides. [Link]

  • Asian Journal of Organic & Medicinal Chemistry. (2018). An Efficient Straightforward Synthesis of Antidepressant Drug Moclobemide. [Link]

  • RSC Publishing. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. [Link]

  • ResearchGate. (2006). An efficient and operationally convenient general synthesis of tertiary amines by direct alkylation of secondary amines with alkyl halides in the presence of Huenig's base. [Link]

Sources

Technical Support Center: Purification of 2-(2,6-Dimethylmorpholin-4-yl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-(2,6-Dimethylmorpholin-4-yl)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) related to the purification of this important diamine intermediate. Our goal is to equip you with the scientific rationale and practical steps to overcome common challenges encountered during your experiments.

Introduction to Purification Challenges

This compound possesses two basic nitrogen centers with different steric and electronic environments: a tertiary amine within the morpholine ring and a primary amine on the ethyl side chain. This structural feature, while crucial for its downstream applications, presents unique challenges in purification. Common issues include the removal of structurally similar impurities, handling of a potentially high-boiling point liquid, and preventing degradation. This guide will address these challenges in a practical, question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting

Synthesis and Impurity Profile

Question 1: What are the most common impurities I should expect from the synthesis of this compound?

The impurity profile largely depends on the synthetic route. A common and efficient method is the N-alkylation of 2,6-dimethylmorpholine with a 2-haloethylamine or a protected equivalent.

  • Unreacted Starting Materials: The most common impurities are unreacted 2,6-dimethylmorpholine and the ethylamine synthon. Due to the volatility of 2,6-dimethylmorpholine, it can often be removed by vacuum distillation.

  • Over-alkylation Products: It is possible for the primary amine of the desired product to react with another molecule of the haloethylamine, leading to a di-alkylated impurity.

  • Side-products from the Alkylating Agent: If 2-chloroethylamine is used, it can dimerize or undergo other side reactions.

  • Isomers of 2,6-Dimethylmorpholine: The starting 2,6-dimethylmorpholine is a mixture of cis and trans isomers. While both will react, their relative reactivity may differ, and the final product will be a mixture of diastereomers. For many applications, this is acceptable, but if a specific stereoisomer is required, purification will be more challenging.[1]

Question 2: I see an unexpected spot on my TLC/LC-MS. How can I identify it?

Identifying unknown impurities is a critical step. Here is a suggested workflow:

  • Mass Spectrometry (MS): Obtain a mass spectrum of the impurity. Compare the molecular weight to potential impurities listed above. Fragmentation patterns can also provide structural clues.

  • NMR Spectroscopy: If the impurity can be isolated in sufficient quantity, ¹H and ¹³C NMR are invaluable for structural elucidation.

  • Spiking Studies: If you have a reference standard for a suspected impurity, "spike" your crude sample with a small amount of the standard and re-analyze by TLC or LC. If the intensity of the unknown spot increases, you have likely identified it.

Purification Strategies and Troubleshooting

Distillation

Question 3: My product is a high-boiling liquid. Is distillation a suitable purification method?

Yes, vacuum distillation is a viable method for purifying this compound, especially for removing lower-boiling impurities like residual 2,6-dimethylmorpholine (boiling point ~147 °C).[2][3]

Troubleshooting Distillation:

  • Problem: The product is degrading at high temperatures.

    • Solution: Amines can be susceptible to thermal degradation.[4] It is crucial to use a high-vacuum system to lower the boiling point. A short-path distillation apparatus is recommended to minimize the residence time at high temperatures.

  • Problem: I am not getting good separation between my product and a close-boiling impurity.

    • Solution: Use a fractionating column with a suitable packing material to increase the number of theoretical plates. A slow distillation rate and a high reflux ratio can also improve separation.[5]

Crystallization via Salt Formation

Question 4: How can I use salt formation to purify my diamine?

This is a highly effective technique that leverages the basicity of the amine groups. The primary amine is more likely to be protonated than the sterically hindered tertiary amine of the morpholine ring.

Step-by-Step Protocol for Purification via Acetate Salt Formation:

  • Dissolve the crude this compound in a suitable solvent like isopropyl acetate.

  • Slowly add a slight molar excess of acetic acid while stirring.

  • The acetate salt of the desired product should precipitate out of the solution.

  • The mixture can be cooled to further increase the yield of the precipitated salt.

  • Filter the solid salt and wash with a small amount of cold solvent.

  • The salt can be recrystallized from a suitable solvent to further enhance purity.[6]

  • To recover the free base, dissolve the purified salt in water and add a strong base, such as aqueous sodium hydroxide, until the pH is >12.

  • Extract the free diamine with an organic solvent like dichloromethane, dry the organic layer, and remove the solvent under reduced pressure.

Troubleshooting Salt Formation:

  • Problem: My salt is not precipitating.

    • Solution: The salt may be too soluble in the chosen solvent. Try a less polar solvent or a mixture of solvents. Adding a non-polar co-solvent like hexane can often induce precipitation.

  • Problem: My product is an oil, not a crystalline solid.

    • Solution: "Oiling out" can occur if the product is impure or if the cooling rate is too fast. Try scratching the inside of the flask to induce crystallization or add a seed crystal if available. Slow cooling is often beneficial.

Chromatography

Question 5: I am trying to purify my compound by silica gel chromatography, but I am getting significant peak tailing. What can I do?

Peak tailing is a common issue when purifying amines on silica gel due to the interaction of the basic amine with the acidic silanol groups on the silica surface.

Solutions:

  • Add a Basic Modifier to the Eluent: Adding a small amount of a volatile amine, such as triethylamine (typically 0.1-1%), to the mobile phase can help to saturate the acidic sites on the silica gel and improve peak shape.

  • Use a Different Stationary Phase: Alumina (basic or neutral) can be a good alternative to silica gel for the purification of basic compounds.

  • Reversed-Phase Chromatography: If the compound is sufficiently polar, reversed-phase chromatography (e.g., C18) can be an excellent option. A mobile phase buffered to a slightly basic pH will ensure the amine is in its neutral form and retains well on the column.

Question 6: My impurities are very similar in polarity to my product. What advanced chromatography techniques can I use?

For challenging separations, mixed-mode chromatography can be a powerful tool.[3][7][8][9] This technique utilizes a stationary phase with multiple functionalities, such as both ion-exchange and hydrophobic properties. For a diamine like this compound, a mixed-mode cation exchange resin could be particularly effective, as it can differentiate based on both the basicity and the hydrophobicity of the molecule and its impurities.

Purity Analysis

Question 7: How can I confirm the purity of my final product?

A combination of analytical techniques should be used to confirm the purity and identity of your compound.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for assessing the purity of volatile amines and identifying any residual volatile impurities.[2][10][11][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the proton environments and can be used to confirm the structure and identify impurities.

    • ¹³C NMR: Confirms the number of unique carbon environments in the molecule.[13][14]

  • High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector (e.g., UV if the molecule has a chromophore, or an Evaporative Light Scattering Detector (ELSD) if it does not) is a powerful tool for quantifying purity.

Table 1: Expected Analytical Data for this compound

Property Value Source
Molecular FormulaC₈H₁₈N₂O
Molecular Weight158.24 g/mol
FormSolid

Visualizing the Purification Workflow

The following diagram illustrates a typical purification workflow for this compound.

PurificationWorkflow crude Crude Product (from synthesis) distillation Vacuum Distillation crude->distillation Removes low-boiling impurities salt_formation Salt Formation (e.g., with Acetic Acid) distillation->salt_formation filtration Filtration salt_formation->filtration Isolate salt free_basing Free-Basing (Base addition & Extraction) filtration->free_basing Dissolve salt chromatography Chromatography (if necessary) free_basing->chromatography pure_product Pure Product free_basing->pure_product If purity is sufficient chromatography->pure_product

Sources

Technical Support Center: Synthesis of 2-(2,6-Dimethylmorpholin-4-yl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of 2-(2,6-dimethylmorpholin-4-yl)ethanamine. We will explore common synthetic routes, dissect potential side reactions, and provide robust troubleshooting strategies to overcome frequently encountered experimental hurdles. Our focus is on the causality behind these issues, offering field-proven insights to ensure reaction efficiency, product purity, and scalable success.

Section 1: Pre-Synthesis Considerations: The Critical Role of Starting Materials

The quality of your final product is inextricably linked to the purity of your starting materials. For this synthesis, the primary precursor, 2,6-dimethylmorpholine, presents unique challenges that must be addressed before beginning the reaction.

Frequently Asked Questions (FAQs): Starting Materials

Q1: Why is the isomeric purity of 2,6-dimethylmorpholine so critical?

A1: 2,6-Dimethylmorpholine exists as two primary stereoisomers: cis and trans. In many pharmaceutical applications, the biological activity is predominantly associated with a single isomer, most commonly the cis-isomer.[1] Using a mixture of isomers will result in a difficult-to-separate mixture of final product isomers, complicating downstream processing, characterization, and potentially impacting the pharmacological profile of the target compound. It is imperative to start with the desired, stereochemically pure isomer to avoid these complications.

Q2: My 2,6-dimethylmorpholine starting material appears discolored and contains oily residues. What are these impurities and how can I purify the material?

A2: The industrial synthesis of 2,6-dimethylmorpholine, often involving the cyclization of diisopropanolamine with strong acids like sulfuric acid, can be prone to undesirable side reactions.[2] These can include cracking and resinification processes, which lead to the formation of tar-like, oily by-products that remain after distillation.[2]

For purification, a common and effective method involves converting the amine into a salt. By treating the crude 2,6-dimethylmorpholine with a suitable carboxylic acid (e.g., acetic acid), a crystalline salt can be formed, which can then be isolated and purified by recrystallization.[3] The purified salt is subsequently treated with a base, such as sodium hydroxide, to liberate the free amine, which can then be extracted and distilled to yield a high-purity starting material.[3]

Section 2: Troubleshooting Guide for Synthetic Routes

Two primary synthetic strategies are commonly employed for the preparation of this compound: Reductive Amination and Direct Alkylation. Each pathway has a distinct profile of potential side reactions.

Method A: Reductive Amination of 2,6-Dimethylmorpholine

This elegant and often high-yielding method involves the reaction of 2,6-dimethylmorpholine with a protected acetaldehyde equivalent, typically aminoacetaldehyde dimethyl acetal, to form an intermediate iminium ion, which is then reduced in situ.

G cluster_0 Step 1: Imine/Iminium Formation cluster_1 Step 2: Reduction Start 2,6-Dimethylmorpholine + Aminoacetaldehyde Dimethyl Acetal Conditions1 Anhydrous Solvent (e.g., DCE, THF) Optional: Mild Acid Catalyst (e.g., AcOH) Start->Conditions1 Intermediate Imine/Iminium Ion Intermediate Conditions1->Intermediate ReducingAgent Add Reducing Agent (e.g., NaBH(OAc)3, NaBH4) Intermediate->ReducingAgent Product This compound ReducingAgent->Product G Product Desired Product (Mono-alkylation) Side_Reactants Side_Reactants Reactants Reactants Reactants->Product SN2 Reaction (k1) Side_Product Bis-alkylated Impurity (Over-alkylation) Side_Reactants->Side_Product SN2 Reaction (k2)

Caption: Direct alkylation and over-alkylation side reaction.

Observed IssuePotential Cause(s)Suggested Solutions & Scientific Rationale
Significant Formation of Bis-alkylated Impurity Competitive Reaction: The primary amine of the product is also nucleophilic and can compete with the starting morpholine for the alkylating agent. This is a classic issue in amine alkylations.Use Excess Amine: Employ a significant molar excess of 2,6-dimethylmorpholine (e.g., 3-5 equivalents) relative to the 2-chloroethylamine. This statistically favors the reaction of the alkylating agent with the starting material over the product, thereby maximizing the yield of the mono-alkylated product.
Low Conversion / Reaction Stalls 1. Insufficient Base: If using a salt form like 2-chloroethylamine hydrochloride, a base is required to neutralize the salt and to scavenge the HCl generated during the reaction. One equivalent of base is consumed for each process. 2. Poor Leaving Group / Conditions: The reaction kinetics may be slow.1. Use Sufficient Base: At least two equivalents of a non-nucleophilic base (e.g., K₂CO₃, Na₂CO₃, or a hindered amine base like DIPEA) are required. Triethylamine (TEA) can be used but may be difficult to remove later. [4] 2. Optimize Conditions: Consider switching to a more reactive alkylating agent like 2-bromoethylamine. Gently heating the reaction (e.g., to 40-60 °C) can also increase the reaction rate, but must be monitored carefully to prevent over-alkylation.
Formation of Quaternary Ammonium Salt Multiple Alkylations: In rare or harsh conditions, the tertiary morpholine nitrogen of the product could be alkylated a second time to form a quaternary ammonium salt.Maintain Mild Conditions: Avoid excessive heating and a large excess of the alkylating agent. This side reaction is generally less favorable than alkylation of the primary or secondary amines but can occur under forcing conditions.

Section 3: General Purification & Analysis FAQs

Q3: My final product is a water-soluble oil and streaks badly on silica gel. How can I effectively purify it?

A3: Basic amines like your product are notoriously difficult to purify via standard silica gel chromatography. Several alternative strategies can be employed:

  • Acid-Base Extraction: Dissolve the crude product in a non-polar organic solvent (e.g., DCM, Ether). Wash with a dilute aqueous acid solution (e.g., 1M HCl). The amine product will be protonated and move to the aqueous layer, while non-basic impurities remain in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) and the purified free amine re-extracted into an organic solvent.

  • Purification via Salt Formation: As with the starting material, the product can be converted to a crystalline salt (e.g., hydrochloride or oxalate salt). This salt can often be purified by recrystallization from a suitable solvent system (e.g., Ethanol/Ether).

  • Vacuum Distillation: If the product is thermally stable, high-vacuum distillation can be an effective method for removing non-volatile impurities.

Q4: Which analytical techniques are best for confirming my product's identity and purity?

A4: A combination of techniques is recommended:

  • NMR Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation. Pay close attention to the integration of proton signals to confirm the correct ratio of the dimethylmorpholine fragment to the ethylamine fragment.

  • Mass Spectrometry (LCMS or GCMS): Confirms the molecular weight of the product and is highly effective for identifying the mass of any side-products or impurities present in the crude reaction mixture. [5]* Thin Layer Chromatography (TLC): An indispensable tool for monitoring reaction progress. Use a mobile phase appropriate for amines (often with a small amount of TEA or NH₄OH added) and a suitable stain (e.g., ninhydrin for the primary amine).

References

  • US4504363A - Preparation of cis-2,6-dimethylmorpholine.
  • EP0094565B1 - Process for the preparation of cis-2,6-dimethyl morpholine.
  • CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine.
  • Investigation into the Formation of Impurities during the Optimization of Brigatinib. (2020). ACS Omega. [Link]

  • Specific solvent issues with Reductive Amination/Alkylation. American Chemical Society Green Chemistry Institute's Pharmaceutical Roundtable. [Link]

  • Direct Asymmetric Reductive Amination of α-Keto Acetals. (2019). Organic Letters. [Link]

  • Synthesis of new substituted 7,12-dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acids containing a tetracyclic tetrahydroisoquinoline core structure. (2021). Beilstein Journal of Organic Chemistry. [Link]

  • Aminoacetaldehyde dimethyl acetal | C4H11NO2. PubChem. [Link]

  • Q3C (R6) Step 5 - impurities: guideline for residual solvents. European Medicines Agency (EMA). [Link]

  • Synthesis and Characterization of Some New Morpholine Derivatives. (2016). Baghdad Science Journal. [Link]

Sources

Stability of 2-(2,6-Dimethylmorpholin-4-yl)ethanamine under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(2,6-Dimethylmorpholin-4-yl)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues encountered during experimental work, with a specific focus on acidic conditions. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your results.

Section 1: Understanding the Stability Profile of this compound

This compound possesses two key functional groups that dictate its chemical behavior: a tertiary amine within the dimethylmorpholine ring and a primary amine on the ethylamine side chain. The molecule also contains an ether linkage within the morpholine ring. The stability of this compound, particularly under acidic conditions, is a critical parameter for its handling, storage, and application in various experimental settings, including in formulation development and as a chemical intermediate.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most likely sites of degradation for this compound under acidic conditions?

A1: Based on the chemical structure, there are two primary sites susceptible to acid-catalyzed reactions:

  • Protonation of the Amine Groups: Both the tertiary amine in the morpholine ring and the primary amine of the ethylamine chain are basic and will be readily protonated in acidic environments to form their respective ammonium salts. This is generally a reversible process and does not represent degradation, but it will significantly alter the compound's polarity and may affect its behavior in chromatographic systems.

  • Acid-Catalyzed Ring Opening of the Morpholine Ether: The ether linkage within the morpholine ring is a potential site for acid-catalyzed cleavage. This would be a degradative process, leading to the formation of new chemical entities. The likely mechanism involves protonation of the ether oxygen, followed by nucleophilic attack by a counter-ion or solvent molecule (e.g., water), resulting in ring opening.

However, it is important to note that forced degradation studies on complex pharmaceuticals containing a morpholine ring, such as Linezolid and Gefitinib, have shown the morpholine moiety to be relatively stable under acidic conditions.[1][2] Linezolid, for instance, exhibited minimal degradation when exposed to hydrochloric acid.[1][3] This suggests that significant degradation via ring-opening may require harsh acidic conditions (e.g., high acid concentration, elevated temperature).

Q2: I am observing peak tailing and shifting retention times when analyzing my compound using reverse-phase HPLC with an acidic mobile phase. Is this a sign of degradation?

A2: Not necessarily. Peak tailing and retention time shifts for amine-containing compounds in reverse-phase HPLC are common phenomena, especially with acidic mobile phases. Here's a breakdown of the likely causes:

  • Analyte-Silanol Interactions: Residual, un-capped silanol groups on the silica-based stationary phase are acidic and can interact ionically with the protonated amine groups of your molecule. This secondary interaction can lead to peak tailing.

  • Incomplete Protonation: If the pH of your mobile phase is close to the pKa of the amine groups, you may have a mixed population of protonated and non-protonated molecules. This can lead to broad or split peaks and shifting retention times.

Troubleshooting Steps:

  • Lower the Mobile Phase pH: Ensure the mobile phase pH is at least 2 pH units below the pKa of both amine groups. This will ensure complete protonation and minimize variability.

  • Use a High-Purity, End-Capped Column: Modern HPLC columns with high-purity silica and thorough end-capping will have fewer accessible silanol groups, reducing peak tailing.

  • Incorporate an Ion-Pairing Agent: If tailing persists, consider adding a small amount of an ion-pairing agent (e.g., trifluoroacetic acid - TFA) to the mobile phase. TFA can mask the residual silanol groups and improve peak shape.

Q3: How can I definitively determine if my compound is degrading under my experimental acidic conditions?

A3: A forced degradation study is the most direct way to assess the stability of your compound. This involves intentionally subjecting your compound to your experimental acidic conditions (and other stress conditions as a control) and then analyzing the sample for the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound. A stability-indicating analytical method, typically HPLC with UV or mass spectrometric detection, is essential for this analysis.

Section 3: Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Issue 1: Appearance of Unknown Peaks in Chromatogram After Acid Treatment
  • Symptom: When analyzing a sample of this compound that has been exposed to acidic conditions, you observe one or more new peaks in your chromatogram that were not present in the control sample.

  • Potential Cause: This is a strong indication of acid-catalyzed degradation. The new peaks likely correspond to degradation products.

  • Investigative Workflow:

    G start Unknown Peak(s) Observed confirm Confirm Degradation: - Compare with control - Check for decrease in parent peak area start->confirm characterize Characterize Degradants: - LC-MS analysis for molecular weight - High-resolution MS for formula - NMR for structure elucidation confirm->characterize If degradation confirmed pathway Propose Degradation Pathway characterize->pathway mitigate Mitigate Degradation: - Adjust pH - Lower temperature - Reduce exposure time pathway->mitigate

    Caption: Workflow for investigating unknown peaks.

  • Proposed Degradation Pathway: A plausible acid-catalyzed degradation pathway involves the ring-opening of the morpholine.

    G cluster_0 Acid-Catalyzed Ring Opening mol1 This compound (Protonated Ether Oxygen) mol2 Ring-Opened Intermediate (Carbocation) mol1->mol2 + H2O (Nucleophilic Attack) mol3 Final Product (Diol-Amine) mol2->mol3 - H+

    Caption: Hypothetical acid-catalyzed ring-opening pathway.

Issue 2: Loss of Parent Compound Signal with No Obvious Degradant Peaks
  • Symptom: After acid treatment, the peak area of this compound decreases, but no new peaks are clearly visible in the chromatogram.

  • Potential Causes:

    • Degradants are not UV-active: The degradation products may not have a chromophore and are therefore not detected by a UV detector.

    • Degradants are highly polar: The degradation products might be too polar to be retained on a reverse-phase column under your current conditions and are eluting in the solvent front.

    • Formation of insoluble products: Degradation may lead to the formation of products that are not soluble in your sample diluent or mobile phase.

  • Troubleshooting Steps:

    • Use a Mass Spectrometer (MS) Detector: An MS detector can identify compounds based on their mass-to-charge ratio, regardless of their UV activity.

    • Modify Chromatographic Conditions: Try a more polar mobile phase or a different stationary phase (e.g., HILIC) to retain and separate potential polar degradants.

    • Check for Precipitation: Visually inspect your sample for any precipitate after acid treatment.

Section 4: Experimental Protocols

Protocol 1: Forced Degradation Study under Acidic Conditions

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound in an acidic environment.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M (for neutralization)

  • High-purity water

  • Methanol or Acetonitrile (HPLC grade)

  • HPLC system with UV or MS detector

  • pH meter

  • Volumetric flasks and pipettes

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 methanol:water).

  • Acid Stress:

    • In a volumetric flask, add an aliquot of the stock solution and an equal volume of 0.1 M HCl.

    • In a separate flask, repeat with 1 M HCl.

    • Store the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

  • Control Sample: Prepare a control sample by adding an aliquot of the stock solution to an equal volume of high-purity water and store it under the same conditions.

  • Neutralization and Dilution:

    • After the stress period, cool the solutions to room temperature.

    • Carefully neutralize the acidic samples with an appropriate volume of NaOH solution.

    • Dilute all samples (including the control) to a suitable final concentration for HPLC analysis with your mobile phase.

  • HPLC Analysis:

    • Analyze the control and stressed samples using a validated stability-indicating HPLC method.

    • Monitor for the appearance of new peaks and any change in the peak area of the parent compound.

Data Analysis:

SampleConditionParent Peak Area% DegradationNew Peaks (Retention Time)
ControlWater, 60°C, 24h1,000,0000%None
Stress 10.1 M HCl, 60°C, 24h950,0005%1 (at 3.5 min)
Stress 21 M HCl, 60°C, 24h700,00030%2 (at 3.5 min, 4.2 min)
Protocol 2: Development of a Stability-Indicating HPLC Method

A robust HPLC method is crucial for separating the parent compound from any potential degradation products.

Starting Method Parameters:

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 5% to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 210 nm or MS scan mode

  • Injection Volume: 10 µL

Method Validation:

The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust. The specificity is demonstrated by its ability to resolve the parent peak from all potential degradation products generated during forced degradation studies.

Section 5: References

  • Evaluation of the stability of linezolid in aqueous solution and commonly used intravenous fluids. American Journal of Health-System Pharmacy. [Link]

  • Typical chromatogram of forced degradation study of gefitinib. ResearchGate. [Link]

  • Evaluation of the stability of linezolid in aqueous solution and commonly used intravenous fluids. ResearchGate. [Link]

Sources

Stability of 2-(2,6-Dimethylmorpholin-4-yl)ethanamine under basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(2,6-Dimethylmorpholin-4-yl)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound, with a specific focus on its stability and reactivity under basic conditions.

Introduction

This compound is a substituted morpholine derivative featuring a primary amine. Morpholine and its derivatives are prevalent scaffolds in medicinal chemistry and are components of numerous biologically active compounds.[1][2] The presence of both a tertiary amine within the morpholine ring and a primary terminal amine gives this molecule distinct basic and nucleophilic properties that are crucial to understand for its successful application in synthesis and other experimental settings.

This guide provides a structured question-and-answer format to directly address potential issues and frequently asked questions regarding the handling and stability of this compound in basic media.

Frequently Asked Questions (FAQs)

Q1: What are the basic properties of this compound?

This molecule possesses two basic nitrogen centers: the tertiary amine within the 2,6-dimethylmorpholine ring and the primary ethylamine moiety. The primary amine is generally the more basic of the two due to the electron-donating effect of the alkyl group and the absence of steric hindrance compared to the tertiary amine. The morpholine nitrogen is a weaker base.[1] The presence of two basic centers means the molecule can exist in different protonation states depending on the pH of the solution.

Q2: How should this compound be stored to ensure its stability?

For long-term stability, it is recommended to store this compound as a solid in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and at reduced temperatures (2-8 °C). Amines, in general, can be susceptible to oxidation and can absorb carbon dioxide from the air to form carbamates, which can affect their purity and reactivity.

Q3: Is this compound stable in strongly basic solutions like concentrated sodium hydroxide?

Generally, primary amines are stable in strong aqueous bases like sodium hydroxide at moderate temperatures. However, prolonged exposure to high temperatures in the presence of a strong base could potentially lead to degradation. The specific stability of this compound in strong base would also depend on other reagents present in the reaction mixture. It is always advisable to perform a stability study under your specific experimental conditions if long reaction times or harsh conditions are required.

Q4: Can the primary amine be selectively protected?

Yes, the primary amine can be selectively protected in the presence of the tertiary morpholine nitrogen. This is a common strategy in multi-step synthesis. Carbamate-based protecting groups such as Boc (tert-butyloxycarbonyl), Cbz (carboxybenzyl), and Fmoc (9-fluorenylmethyloxycarbonyl) are frequently used for primary amines.[3][4][5] The choice of protecting group will depend on the stability required for subsequent reaction steps and the conditions for its eventual removal.[6][7]

Troubleshooting Guide

This section addresses specific problems that may be encountered during experiments involving this compound under basic conditions.

Problem 1: Low yield or formation of unexpected byproducts in an alkylation reaction.

  • Possible Cause 1: Over-alkylation. The primary amine can react with alkylating agents to form secondary and tertiary amines, and eventually a quaternary ammonium salt.[8] In the presence of a base, the primary amine is deprotonated, making it a potent nucleophile.

  • Troubleshooting & Validation:

    • Control Stoichiometry: Use a controlled amount of the alkylating agent. A slight excess of the primary amine can sometimes help to minimize over-alkylation.

    • Protecting Group Strategy: For complex syntheses, consider protecting the primary amine with a suitable protecting group (e.g., Boc) before proceeding with reactions that could affect it.[3]

    • Analytical Verification: Use analytical techniques like LC-MS or GC-MS to identify the byproducts.[9][10][11] The mass difference between the expected product and the byproducts can indicate the number of additional alkyl groups.

Problem 2: Evidence of product degradation upon heating in a basic solution.

  • Possible Cause: Hofmann Elimination. If the primary amine has been quaternized (for example, through over-alkylation with a methylating agent), the resulting quaternary ammonium salt can undergo Hofmann elimination in the presence of a strong base (like hydroxide) and heat.[12][13] This is an E2 elimination reaction that results in the formation of an alkene and a tertiary amine.

  • Troubleshooting & Validation:

    • Avoid Quaternization: The most effective solution is to prevent the formation of the quaternary ammonium salt. This can be achieved through careful control of reaction conditions or by using a protecting group.

    • Milder Base/Conditions: If possible, use a milder, non-nucleophilic base or lower reaction temperatures to disfavor the elimination pathway.

    • Structural Analysis: Use NMR spectroscopy to check for the presence of vinyl protons (signals typically in the 5-6 ppm range), which would be indicative of an alkene byproduct.[14][15][16]

Experimental Protocols

Protocol 1: General Procedure for Monitoring Stability in Basic Conditions

This protocol provides a framework for assessing the stability of this compound in a specific basic solution.

  • Preparation of Stock Solution: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., water, methanol, or acetonitrile).

  • Incubation: In separate vials, add an aliquot of the stock solution to the basic solution of interest (e.g., 1M NaOH, 1M KOH, or a solution of an organic base).

  • Time Points: Store the vials under the desired reaction conditions (e.g., room temperature, 50 °C, 80 °C). At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), quench the reaction by neutralizing an aliquot of the solution with an equivalent amount of acid (e.g., 1M HCl).

  • Analysis: Analyze the quenched samples by a suitable analytical method, such as HPLC with UV or MS detection, to quantify the amount of remaining this compound.[17][18][19][20]

  • Data Interpretation: Plot the concentration of the starting material against time to determine the rate of degradation, if any.

Protocol 2: Boc Protection of the Primary Amine

This protocol describes a general method for the protection of the primary amine as a Boc-carbamate.

  • Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (1.1 equivalents).

  • Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc)₂O (1.05 equivalents) in the same solvent to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting Boc-protected amine by column chromatography on silica gel, if necessary.

Visualizations

Diagram 1: Potential Degradation Pathway via Hofmann Elimination

Hofmann_Elimination cluster_0 Step 1: Quaternization cluster_1 Step 2: Elimination Start This compound Reagent1 Excess CH₃I Start->Reagent1 Intermediate Quaternary Ammonium Salt Reagent1->Intermediate Reagent2 Strong Base (e.g., OH⁻) + Heat Intermediate->Reagent2 Product1 Vinylmorpholine Derivative (Alkene) Reagent2->Product1 Product2 Trimethylamine Reagent2->Product2

Caption: Hofmann elimination of the quaternized amine.

Diagram 2: Decision Workflow for Handling Unexpected Byproducts

Troubleshooting_Workflow Start Unexpected Byproduct Detected Analyze Analyze byproduct by LC-MS and NMR Start->Analyze HigherMass Higher Molecular Weight? Analyze->HigherMass Overalkylation Likely Over-alkylation HigherMass->Overalkylation Yes SameMass Same Molecular Weight? HigherMass->SameMass No Action1 Reduce Alkylating Agent Stoichiometry or Use Protecting Group Overalkylation->Action1 Rearrangement Possible Isomerization or Rearrangement SameMass->Rearrangement Yes LowerMass Lower Molecular Weight? SameMass->LowerMass No Action2 Modify Reaction Conditions (Solvent, Temp) and Re-analyze Rearrangement->Action2 Degradation Possible Degradation (e.g., Elimination) LowerMass->Degradation Yes Action3 Lower Temperature, Use Milder Base, Avoid Quaternization Degradation->Action3

Caption: Troubleshooting decision tree for byproduct identification.

Summary of Stability Considerations

ConditionPotential IssueRecommended Action
Storage (Ambient) Oxidation, CO₂ absorptionStore under inert gas, sealed, at 2-8 °C.
Strong Base (e.g., NaOH) Generally stable at RT, potential for degradation at high temperatures.Monitor stability for prolonged reactions at elevated temperatures.
Alkylation Reactions Over-alkylation leading to secondary, tertiary amines and quaternary salts.Control stoichiometry, consider protecting the primary amine.
Heating with Base Hofmann elimination if quaternary ammonium salt is present.Avoid quaternization, use milder conditions.

References

  • Palchikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 785-817.
  • Hofmann, A. W. (1851). Researches into the molecular constitution of the organic bases. Philosophical Transactions of the Royal Society of London, 141, 357-398.
  • Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational Development of Practical Catalysts for Aromatic Carbon-Nitrogen Bond Formation. Accounts of Chemical Research, 31(12), 805-818.
  • Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.
  • Aparicio Acevedo, D. F., Ortiz Villamizar, M. C., & Kouznetsov, V. V. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank, 2024(1), M1789.
  • Zimmermann, E. S., et al. (2023). Stability-Indicating Method for the Analysis of Amorolfine and its N-oxide Degradation Product. Drug Analysis Research, 7(1), 11-20.
  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).
  • Mayr, H., Breugst, M., & Ofial, A. R. (2011). Farewell to the HSAB Treatment of Ambident Reactivity.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
  • Kumar, A., et al. (2022). Protecting group dependent change in product formation in Ag (I) promoted intra-molecular cyclization is revealed on amino acid derived alkynols. Arkivoc, 2022(6), 1-15.
  • Ashenhurst, J. (2018). Protecting Groups for Amines – Carbamates. Master Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]

  • Singh, R. P., et al. (2020). Synthesis of N-substituted morpholine nucleoside derivatives. Tetrahedron Letters, 61(31), 152173.
  • Reusch, W. (n.d.). Amine Reactivity. Michigan State University Department of Chemistry. Retrieved from [Link]

  • SlideShare. (n.d.). Protection for the AMINE. Retrieved from [Link]

  • Patel, S., et al. (2015). Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. Indian Journal of Pharmaceutical Sciences, 77(4), 473–479.
  • Vigneron, J., et al. (2015). Stability-Indicating HPLC Assay and Stability Study Over Two Years of Morphine Hydrochloride Diluted Solutions in Polypropylene. Journal of Pharmaceutical and Clinical Research, 8(5), 1-6.
  • Li, Y., et al. (2022). An efficient base-promoted synthesis of cinnolines from 2-nitrobenzyl alcohol and benzylamine via an intramolecular redox cyclization reaction. RSC Advances, 12(45), 29535-29539.
  • LibreTexts Chemistry. (2024). Spectroscopy of Amines.
  • LibreTexts Chemistry. (2021). Protection of Amino Groups in Synthesis.
  • CK-12 Foundation. (2024). Chemical Properties of Amines.
  • Ortiz, K. G., et al. (2024).
  • ResolveMass Laboratories Inc. (2024). Analytical Techniques in Pharmaceutical Reverse Engineering.
  • Singh, S., & Singh, B. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Journal of Pharmaceutical and Biomedical Analysis, 219, 114941.
  • Li, J., et al. (2022).
  • Clardy, J., & Walsh, C. (2004). NMR-spectroscopic analysis of mixtures: from structure to function.
  • Jasperse, C. (n.d.). Reactions of Amines. Concordia College.
  • Al-Tamiemi, E. O., & Jasim, S. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 13(2s), 344-353.
  • Wikipedia. (n.d.). Protecting group.
  • Singh, S., et al. (2021). Development of a Novel, Fast, Simple HPLC Method for Determination of Atorvastatin and Its Impurities in Tablets. Molecules, 26(8), 2265.
  • Gevorgyan, A., et al. (2021). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. Chemistry of Heterocyclic Compounds, 57(4), 416-423.
  • Chen, J., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2018, 5940217.
  • BenchChem. (2025). Spectroscopic data (NMR, IR, Mass Spec) for Ethyl-quinolin-3-ylmethyl-amine.

Sources

Catalyst selection for 2-(2,6-Dimethylmorpholin-4-yl)ethanamine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides a comprehensive technical resource for selecting the optimal catalyst for the synthesis of 2-(2,6-Dimethylmorpholin-4-yl)ethanamine. We will delve into the common synthetic routes, troubleshoot potential issues, and offer detailed protocols to ensure the successful and efficient production of this key chemical intermediate.

Introduction: The Critical Role of Catalyst Selection

The synthesis of this compound is most commonly achieved via reductive amination. This process involves the reaction of 2,6-dimethylmorpholine with a two-carbon synthon bearing an aldehyde or a protected aldehyde group, followed by the reduction of the resulting iminium ion intermediate. The choice of catalyst for this reduction step is paramount, as it directly influences reaction efficiency, yield, purity, and scalability. This guide is structured to address the common questions and challenges researchers face during this critical synthetic step.

Frequently Asked Questions (FAQs)

Q1: What is the primary industrial synthesis route for this compound?

The most prevalent and scalable method is the reductive amination between 2,6-dimethylmorpholine and an aminoacetaldehyde equivalent, such as aminoacetaldehyde dimethyl acetal. The reaction proceeds in two stages: the formation of an iminium intermediate, which is then reduced in situ to the desired secondary amine.

Q2: What are the main categories of catalysts used for this reductive amination?

There are two principal classes of catalysts/reducing agents employed:

  • Heterogeneous Catalysts: These are solid-phase catalysts used in catalytic hydrogenation with molecular hydrogen (H₂). Common examples include Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), and Raney Nickel (Ra-Ni).[1][2] They are highly favored in industrial settings due to their ease of separation from the reaction mixture via simple filtration.

  • Chemical Reducing Agents (Homogeneous): These are soluble reagents that provide a hydride source. Key examples include sodium triacetoxyborohydride (STAB), sodium cyanoborohydride (NaBH₃CN), and borane complexes like 2-picoline borane. These agents are often used in lab-scale synthesis due to their mild reaction conditions and high selectivity.

Q3: Does the stereochemistry of the starting 2,6-dimethylmorpholine matter?

Absolutely. 2,6-dimethylmorpholine exists as cis and trans isomers. The biological activity of the final product often depends on the specific stereoisomer. For instance, in the synthesis of the antifungal drug Amorolfine, the cis isomer of 2,6-dimethylmorpholine is the required starting material.[3][4] The reductive amination step does not typically alter the pre-existing stereochemistry of the morpholine ring. Therefore, it is crucial to start with the correct, high-purity isomer.

Q4: Why is the purity of the catalyst and reagents so critical?

Impurities in the starting materials or solvents can lead to catalyst deactivation or poisoning, especially with heterogeneous catalysts like Pd/C.[5][6] For example, sulfur- or nitrogen-containing compounds can bind strongly to the metal surface, blocking active sites and halting the reaction. Ensuring high-purity reagents is a fundamental step for achieving reproducible and high-yield results.[5]

Catalyst Selection and Troubleshooting Guide

This section addresses specific issues you may encounter during your synthesis in a practical question-and-answer format.

Problem 1: My reaction yield is consistently low.

Possible Cause A: Inefficient Imine/Iminium Formation

  • Explanation: The reduction step can only occur after the initial condensation between the morpholine and the aldehyde. This condensation is often pH-sensitive and equilibrium-driven. If the iminium ion is not formed in sufficient concentration, the overall reaction rate will be low.

  • Solution:

    • pH Adjustment: For chemical reductants like STAB, the reaction is often facilitated by a mild acid, such as acetic acid, to promote iminium ion formation.

    • Water Removal: In catalytic hydrogenations, the condensation reaction produces water, which can inhibit the reaction. While not always necessary, performing the reaction in a system designed to remove water (e.g., with a Dean-Stark trap, though less common for this specific reaction) can drive the equilibrium forward.

Possible Cause B: Catalyst Deactivation

  • Explanation: The amine starting material and product can act as ligands, binding to the surface of heterogeneous catalysts and poisoning them.[6][7] This is a common issue with palladium and platinum catalysts.

  • Solution:

    • Increase Catalyst Loading: A simple, though less economical, solution is to increase the weight percentage of the catalyst.

    • Choose a More Robust Catalyst: Raney Nickel is often more resistant to amine poisoning than palladium-based catalysts.

    • Switch to a Chemical Reductant: If catalyst poisoning is persistent, using a stoichiometric reducing agent like STAB eliminates this problem entirely.

Problem 2: My final product is contaminated with a high-molecular-weight byproduct.

Possible Cause: Over-alkylation

  • Explanation: The desired product, this compound, is a primary amine. This primary amine can be more nucleophilic than the starting secondary amine (2,6-dimethylmorpholine) and can react with another molecule of the aldehyde starting material. This leads to the formation of a tertiary amine impurity.

  • Solution:

    • Control Stoichiometry: Use a slight excess of the 2,6-dimethylmorpholine relative to the aldehyde to ensure the aldehyde is consumed before it can react with the product.

    • Slow Addition: Add the reducing agent or the aldehyde slowly to the reaction mixture. This keeps the instantaneous concentration of the aldehyde low, favoring the reaction with the more abundant starting morpholine.

    • Use a Bulky or Protected Aldehyde Equivalent: Using a reagent like aminoacetaldehyde dimethyl acetal is highly effective. The acetal is stable during the reaction and is hydrolyzed to the aldehyde in situ under mildly acidic conditions, which also catalyzes iminium formation. This slow, controlled release of the aldehyde minimizes side reactions.

Problem 3: My Pd/C catalyst shows no activity when I run the hydrogenation.

Possible Cause A: Poor Quality Hydrogen

  • Explanation: The hydrogen gas used for the reaction must be of high purity. Contaminants like carbon monoxide or sulfur compounds, even at ppm levels, can completely poison a Pd/C catalyst.

  • Solution: Use high-purity (e.g., 99.999%) hydrogen and ensure all gas lines are clean and free of contaminants.

Possible Cause B: Inefficient Mass Transfer

  • Explanation: This is a three-phase reaction (solid catalyst, liquid solution, gaseous hydrogen). The hydrogen must dissolve into the solvent and reach the catalyst surface to react.

  • Solution:

    • Vigorous Stirring: Ensure the reaction mixture is stirred vigorously to keep the catalyst suspended and to maximize the gas-liquid interface for hydrogen dissolution.

    • Solvent Choice: Use a solvent in which hydrogen has good solubility, such as methanol, ethanol, or ethyl acetate.

Visualization of Key Processes

Catalyst Selection Workflow

The following diagram outlines a decision-making process for selecting the appropriate catalyst system based on experimental goals and constraints.

G start Start: Synthesize This compound scale What is the reaction scale? start->scale equipment Is high-pressure hydrogenation equipment available? scale->equipment Large Scale (>10g) selectivity Are there other reducible functional groups present? scale->selectivity Lab Scale (<10g) hetero Use Heterogeneous Catalyst (e.g., Pd/C, Ra-Ni) + H₂ equipment->hetero Yes homo Use Chemical Reductant (e.g., STAB, NaBH₃CN) equipment->homo No selectivity->homo No stab STAB is preferred for its high selectivity and mild conditions. selectivity->stab Yes pd_c Pd/C offers easy workup and is cost-effective for scale-up. hetero->pd_c homo->stab

Caption: Decision workflow for catalyst selection.

Reductive Amination Pathway and Side Reactions

This diagram illustrates the desired reaction pathway and common competing side reactions.

G cluster_main Desired Reaction Pathway cluster_side Potential Side Reactions A 2,6-Dimethylmorpholine (Secondary Amine) C Iminium Ion Intermediate A->C B R-CHO (Aldehyde) B->C H Reduced Aldehyde (Alcohol) B->H [H] (Non-selective catalyst) D Product (Primary Amine) C->D [H] Catalyst E Product (Primary Amine) G Over-alkylation Product (Tertiary Amine) E->G F R-CHO (Aldehyde) F->G

Caption: Reaction pathway and potential side reactions.

Data Summary

Catalyst SystemTypical ConditionsAdvantagesDisadvantages
Pd/C (5-10%) H₂ (50-500 psi), Methanol, 25-60 °CCost-effective, simple filtration workup, high activity.Prone to poisoning by amines, requires specialized pressure equipment.[1][7]
Raney Nickel H₂ (500-1000 psi), Ethanol/NH₃, 70-120 °CMore resistant to amine poisoning, inexpensive.Pyrophoric, requires higher pressures/temperatures, potential for metal leaching.
Sodium Triacetoxyborohydride (STAB) Acetic Acid, Dichloromethane, 0-25 °CVery mild conditions, highly selective for imines over aldehydes, no pressure equipment needed.Stoichiometric waste (boron salts), higher reagent cost, requires aqueous workup.
2-Picoline Borane Methanol, 25 °CMild reducing agent, can be used in protic solvents.Stoichiometric waste, can be more expensive than other borohydrides.

Experimental Protocols

Protocol 1: Synthesis via Catalytic Hydrogenation (Pd/C)

This protocol is intended for use by trained chemists with access to a high-pressure hydrogenation reactor.

  • Reactor Setup: To a high-pressure reactor vessel, add 2,6-dimethylmorpholine (1.0 eq), aminoacetaldehyde dimethyl acetal (1.1 eq), and methanol as the solvent (approx. 10 mL per gram of morpholine).

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 10% Palladium on Carbon (5% by weight relative to the starting morpholine).

  • Reaction: Seal the reactor. Purge the system three times with nitrogen, followed by three purges with hydrogen gas. Pressurize the reactor to 100 psi with hydrogen.

  • Heating and Stirring: Begin vigorous stirring and heat the reaction mixture to 50 °C. Monitor the reaction progress by monitoring hydrogen uptake or by sampling (if the reactor allows) for LC-MS analysis.

  • Workup: After the reaction is complete (typically 6-12 hours), cool the reactor to room temperature and carefully vent the hydrogen. Purge the system with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with additional methanol.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude oil can be purified by vacuum distillation or column chromatography to yield the final product.

Protocol 2: Synthesis via Chemical Reduction (STAB)

This protocol uses standard laboratory glassware and does not require specialized pressure equipment.

  • Initial Mixture: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,6-dimethylmorpholine (1.0 eq) and aminoacetaldehyde dimethyl acetal (1.1 eq) in dichloromethane (DCM, approx. 15 mL per gram of morpholine).

  • Acidification: Add glacial acetic acid (1.5 eq) to the mixture. Stir for 30 minutes at room temperature to facilitate the in situ formation of the iminium ion.

  • Reductant Addition: Cool the flask in an ice bath to 0 °C. Slowly add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise over 30-45 minutes, ensuring the internal temperature does not rise above 10 °C.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature overnight. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Once the reaction is complete, carefully quench the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or column chromatography.

References

  • Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands. (2025).
  • Preparation of cis-2,6-dimethylmorpholine. (US4504363A).
  • 2,6-Dimethyl-4-(1,3,4-oxadiazol-2-yl)quinoline.
  • Method for purifying cis-2, 6-dimethyl morpholine. (CN110950818B).
  • Optimizing Chemical Synthesis with 2,6-Dimethylmorpholine C
  • Industrial Asymmetric Hydrogenation Processes for Chiral Drug Substances. ThalesNano.
  • Side reactions and byproduct formation in morpholine synthesis. Benchchem.
  • Continuous flow reductive amination of cyclohexanone using Pd/C catalyst with high productivity. Reaction Chemistry & Engineering (RSC Publishing).
  • A concise synthesis of 2-(1,2,3,4-tetrahydro-6-methoxynaphthalen-4-yl) ethanamine, a key intermediate in the elaboration compound library of agomelatine analogs.
  • Direct reductive amination of aldehyde bisulfite adducts induced by 2-picoline borane: application to the synthesis of a DPP-IV inhibitor. Semantic Scholar.

Sources

Technical Support Center: Synthesis of 2-(2,6-Dimethylmorpholin-4-yl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for the synthesis of 2-(2,6-Dimethylmorpholin-4-yl)ethanamine. This resource is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, with a focus on identifying and mitigating byproduct formation. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed analytical protocols to ensure the successful and efficient production of your target compound.

Introduction to Synthetic Strategies

The synthesis of this compound typically proceeds via one of two primary pathways: N-alkylation of 2,6-dimethylmorpholine with a suitable 2-carbon electrophile, or reductive amination of 2,6-dimethylmorpholine with a 2-carbon aldehyde equivalent. The choice of route can significantly impact the impurity profile of the final product. A critical consideration at the outset is the isomeric nature of the starting material, 2,6-dimethylmorpholine, which is commonly produced as a mixture of cis and trans isomers through the cyclization of diisopropanolamine.[1][2] This isomeric mixture will persist throughout the synthesis, yielding a corresponding mixture of cis and trans isomers in the final product and any N-substituted byproducts.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis of this compound, providing explanations and actionable solutions.

Route 1: N-Alkylation with 2-Haloethylamines

Q1: My reaction yields a significant amount of a higher molecular weight byproduct that is difficult to separate. What is it and how can I avoid it?

A1: The most probable high molecular weight byproduct in this reaction is 1,2-bis(2,6-dimethylmorpholino)ethane . This "over-alkylation" product arises when a molecule of the desired product, this compound, or another molecule of 2,6-dimethylmorpholine, acts as a nucleophile and displaces the halogen from a second molecule of the 2-haloethylamine starting material.

Causality: This side reaction is particularly prevalent when the concentration of the 2,6-dimethylmorpholine is high relative to the alkylating agent, or if the reagents are mixed too quickly, leading to localized areas of high nucleophile concentration.

Troubleshooting & Mitigation:

  • Slow Addition: Add the 2-haloethylamine dropwise to a solution of 2,6-dimethylmorpholine. This maintains a low concentration of the alkylating agent and favors the desired mono-alkylation.

  • Stoichiometry: Use a slight excess of the 2-haloethylamine to ensure complete consumption of the starting morpholine, but be mindful that a large excess can also lead to di-alkylation.

  • Solvent Choice: A polar aprotic solvent such as acetonitrile or DMF can help to solvate the reactants and promote the desired SN2 reaction.

Q2: I observe a significant amount of unreacted 2,6-dimethylmorpholine in my crude product. What could be the issue?

A2: Incomplete conversion can be due to several factors:

  • Insufficient Reaction Time or Temperature: Ensure the reaction is allowed to proceed for a sufficient duration at an appropriate temperature. Monitoring the reaction by TLC or GC-MS is crucial.

  • Base Strength: A non-nucleophilic base, such as potassium carbonate or triethylamine, is typically required to neutralize the hydrogen halide formed during the reaction. If the base is too weak or used in insufficient quantity, the morpholine will be protonated, rendering it non-nucleophilic.

  • Hydrolysis of the Alkylating Agent: 2-Haloethylamines can undergo hydrolysis, especially in the presence of water, to form 2-aminoethanol . This inactive species will not alkylate the morpholine. Ensure anhydrous reaction conditions.

Q3: My product is contaminated with a low molecular weight, polar impurity. What could it be?

A3: A likely candidate for this impurity is ethanolamine . This can be formed via the hydrolysis of the 2-haloethylamine starting material. Additionally, 2-chloroethylamine can cyclize to form a highly reactive aziridinium ion, which is then opened by water to yield ethanolamine.[3]

Mitigation:

  • Anhydrous Conditions: Use dry solvents and reagents to minimize hydrolysis of the alkylating agent.

  • Purification: Ethanolamine can typically be removed by aqueous workup or column chromatography due to its high polarity.

Route 2: Reductive Amination

Reductive amination is a powerful method for forming C-N bonds and generally offers better control over mono-alkylation compared to N-alkylation with alkyl halides.[1] The reaction proceeds via the formation of an iminium ion intermediate, which is then reduced in situ.

Q4: I am using 2-aminoacetaldehyde dimethyl acetal for my reductive amination and the reaction is sluggish with low conversion. What are the likely causes?

A4: Several factors can contribute to a slow or incomplete reductive amination:

  • pH of the Reaction Medium: The formation of the iminium ion is pH-dependent. The reaction is typically carried out under mildly acidic conditions (pH 4-6) to facilitate both iminium ion formation and the stability of the reducing agent. If the pH is too low, the starting amine will be fully protonated and non-nucleophilic. If the pH is too high, the formation of the iminium ion will be slow.

  • Choice of Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are common reducing agents for this transformation. NaBH(OAc)₃ is often preferred as it is less toxic and can be used in a wider range of solvents. Ensure the reducing agent is fresh and added in an appropriate stoichiometric amount (typically 1.2-1.5 equivalents).

  • Hydrolysis of the Acetal: The 2-aminoacetaldehyde dimethyl acetal must first hydrolyze to the corresponding aldehyde to react with the morpholine. This hydrolysis is acid-catalyzed. If the reaction conditions are not sufficiently acidic, the aldehyde will not be generated in situ.

Q5: My final product from the reductive amination with 2-aminoacetaldehyde dimethyl acetal contains unreacted starting materials. How can I improve the yield?

A5: Besides optimizing the pH and ensuring an active reducing agent, consider the following:

  • Reaction Time and Temperature: Allow sufficient time for the reaction to go to completion. Gentle heating (40-50 °C) can sometimes improve the rate of reaction.

  • Water Scavengers: The formation of the iminium ion generates water, which can shift the equilibrium back towards the starting materials. The addition of a dehydrating agent, such as molecular sieves, can drive the reaction forward.

Q6: I am considering using glycolonitrile as a precursor for the two-carbon unit in a reductive amination. What are the potential pitfalls?

A6: Glycolonitrile (hydroxyacetonitrile) can be a useful, inexpensive starting material. However, its use can introduce specific byproducts:

  • Incomplete Reduction of the Nitrile: The reaction proceeds by initial displacement of the hydroxyl group by the morpholine nitrogen, followed by reduction of the nitrile to the primary amine. If the reduction is incomplete, you may isolate 2-(2,6-dimethylmorpholin-4-yl)acetonitrile as a significant byproduct.

  • Side Reactions of the Nitrile: Nitriles can undergo hydrolysis under acidic or basic conditions to form amides or carboxylic acids. Careful control of the reaction conditions is necessary to avoid these side reactions.

Potential Byproducts Summary

Synthetic RoutePotential ByproductStructureMolar Mass ( g/mol )Mitigation Strategies
N-Alkylation 1,2-bis(2,6-dimethylmorpholino)ethane(cis/trans isomers)256.41Slow addition of alkylating agent, control of stoichiometry.
2-Aminoethanol61.08Use anhydrous conditions.
Reductive Amination 2,6-Dimethylmorpholine (unreacted)(cis/trans isomers)115.17Optimize pH, reaction time, and temperature.
2-Aminoacetaldehyde Dimethyl Acetal (unreacted)105.14Ensure proper acidic conditions for hydrolysis.
2-(2,6-Dimethylmorpholin-4-yl)acetonitrile(cis/trans isomers)154.21Ensure complete reduction of the nitrile group.

Analytical Protocols for Byproduct Identification

Accurate identification of byproducts is crucial for process optimization and ensuring the purity of the final compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds in a reaction mixture.

Sample Preparation:

  • Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • If necessary, derivatize the sample to improve the volatility of polar compounds. For primary and secondary amines, derivatization with trifluoroacetic anhydride (TFAA) is a common practice.

GC-MS Parameters (General Guidance):

  • Column: A mid-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm), is a good starting point.

  • Inlet Temperature: 250 °C

  • Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a high temperature (e.g., 280 °C) to ensure the elution of all components.

  • Mass Spectrometer: Operate in electron ionization (EI) mode.

Expected Fragmentation Patterns:

  • N-Substituted Morpholines: Often show a characteristic fragmentation pattern involving cleavage of the substituent at the nitrogen atom and ring fragmentation.

  • 1,2-bis(2,6-dimethylmorpholino)ethane: Will likely show a molecular ion peak and fragmentation corresponding to the loss of one of the morpholine rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable for structural elucidation of the desired product and any isolated byproducts.

Key Diagnostic Signals:

  • 2,6-Dimethylmorpholine Moiety: The methyl groups will appear as doublets in the ¹H NMR spectrum, and the morpholine ring protons will have characteristic chemical shifts and coupling patterns. The presence of both cis and trans isomers will result in two sets of signals for the morpholine ring protons and methyl groups.

  • Ethanamine Moiety: The two methylene groups of the ethylamine chain will appear as distinct signals, typically triplets if there is no adjacent chirality.

  • Distinguishing Isomers: The chemical shifts and coupling constants of the morpholine ring protons can be used to distinguish between the cis and trans isomers.[4]

Experimental Workflow Diagrams

N-Alkylation Troubleshooting Workflow

Caption: Troubleshooting workflow for the N-alkylation synthesis route.

Reductive Amination Troubleshooting Workflow

Caption: Troubleshooting workflow for the reductive amination synthesis route.

References

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

  • U.S. Patent 4,504,363A. (1985).
  • European Patent EP0094565B1. (1986).
  • Magnetic Resonance in Chemistry. (2002). 1H and 13C NMR Spectra of N-substituted Morpholines. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Biological Activity Screening of 2-(2,6-Dimethylmorpholin-4-yl)ethanamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the morpholine heterocycle stands out as a "privileged scaffold"—a molecular framework that consistently appears in biologically active compounds.[1] Its unique physicochemical and conformational properties, including the ability to engage in various hydrophilic and lipophilic interactions, make it a valuable component in the design of novel therapeutics.[2] This guide provides an in-depth comparison of screening methodologies for evaluating the biological potential of a specific subclass: 2-(2,6-dimethylmorpholin-4-yl)ethanamine derivatives. Our focus will be on three key areas of high therapeutic demand where morpholine derivatives have shown considerable promise: oncology, infectious diseases, and neuroscience.[1][3][4][5]

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the causal reasoning behind experimental choices, ensuring that the described workflows are self-validating and grounded in established scientific principles.

Section 1: Anticancer Activity Screening

The development of novel anticancer agents with minimal side effects is a primary objective in medicinal chemistry.[3] Morpholine derivatives have been successfully incorporated into potent anticancer compounds, some of which target critical signaling pathways like the PI3K/mTOR pathway, which is frequently dysregulated in cancer.[3] The initial step in evaluating a new series of derivatives, such as our target compounds, is to assess their cytotoxic potential against a panel of relevant human cancer cell lines.

Comparative Analysis of Primary Cytotoxicity Assays

The choice of a primary cytotoxicity assay is critical and depends on factors like the number of compounds to be screened, the required sensitivity, and the mechanism of cell death.[6] Three widely used methods are the MTT, SRB, and PI assays.

Assay Principle Advantages Disadvantages Typical Application
MTT Assay Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells to form a colored formazan product.[6]High throughput, relatively inexpensive, widely established.Can be affected by compounds that alter cellular metabolism; formazan crystals require a solubilization step.Initial high-throughput screening of large compound libraries for cytotoxic effects.
SRB Assay Staining of total cellular protein by sulforhodamine B in fixed cells.[6]Less susceptible to interference from metabolic modifiers; stable endpoint.Requires a cell fixation step, which can be more time-consuming.Screening compounds where metabolic interference is a concern; provides a measure of cell biomass.
PI Assay Propidium iodide, a fluorescent intercalating agent, is excluded by viable cells but stains the DNA of dead cells with compromised membranes.[6]Provides a direct measure of cell death; can be analyzed by flow cytometry for more detailed information.Requires more specialized equipment (fluorescence microscope or flow cytometer); less suitable for very high-throughput screening.Confirmatory assays to quantify cell death and distinguish it from cytostatic effects.
Experimental Workflow: From Primary Screening to Mechanistic Insights

A logical progression from a primary cytotoxicity screen is to investigate the mechanism of action of the most potent compounds. This typically involves cell cycle analysis and apoptosis assays.

Anticancer_Screening_Workflow cluster_primary Primary Screening cluster_secondary Secondary Mechanistic Assays start Synthesized this compound Derivatives assay Cytotoxicity Assay (e.g., MTT) on Cancer Cell Lines (A549, MCF-7, HepG2) start->assay ic50 Determine IC50 Values assay->ic50 cell_cycle Cell Cycle Analysis (Propidium Iodide Staining & Flow Cytometry) ic50->cell_cycle Select 'Hit' Compounds apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining) ic50->apoptosis Select 'Hit' Compounds pathway Target Validation (e.g., Western Blot for PI3K/mTOR pathway proteins) cell_cycle->pathway apoptosis->pathway lead Lead Compound Identification pathway->lead Identify Lead Compound(s)

Caption: Workflow for anticancer activity screening.

Detailed Protocol: MTT Cytotoxicity Assay
  • Cell Seeding: Plate human cancer cells (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives and a positive control (e.g., Doxorubicin) in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Section 2: Antimicrobial Activity Screening

The persistent challenge of antimicrobial resistance necessitates the discovery of new chemical entities with antibacterial and antifungal properties.[7] Morpholine derivatives have been explored for their potential as antimicrobial agents.[4][8] The initial screening of our target compounds will focus on determining their activity against a panel of clinically relevant bacteria and fungi.

Comparative Analysis of Primary Antimicrobial Susceptibility Tests

The two most common methods for primary antimicrobial screening are the disk diffusion and broth microdilution assays.[9][10]

Assay Principle Advantages Disadvantages Typical Application
Disk Diffusion (Kirby-Bauer) A paper disk impregnated with the test compound is placed on an agar plate inoculated with a microorganism. The compound diffuses into the agar, and if it is effective, it inhibits microbial growth, resulting in a "zone of inhibition".[11]Simple, low cost, provides a qualitative result (susceptible, intermediate, or resistant).Not quantitative; results can be influenced by the diffusion properties of the compound.Rapid initial screening of a large number of compounds to identify those with any antimicrobial activity.
Broth Microdilution Serial dilutions of the test compound are prepared in a liquid growth medium in a 96-well plate, which is then inoculated with the microorganism. The lowest concentration that inhibits visible growth is the Minimum Inhibitory Concentration (MIC).[11][12]Provides a quantitative measure of potency (MIC value); high throughput.[12]More labor-intensive than disk diffusion; requires more compound.Determining the potency of active compounds and for comparative studies.
Experimental Workflow: Antimicrobial Susceptibility Testing

The workflow for antimicrobial screening is designed to first identify active compounds and then quantify their potency.

Antimicrobial_Screening_Workflow cluster_primary Primary Screening cluster_secondary Quantitative Analysis start Synthesized this compound Derivatives disk_diffusion Disk Diffusion Assay against Bacterial (e.g., S. aureus, E. coli) and Fungal (e.g., C. albicans) Strains start->disk_diffusion zone_inhibition Measure Zone of Inhibition disk_diffusion->zone_inhibition broth_microdilution Broth Microdilution Assay zone_inhibition->broth_microdilution Select Active Compounds mic Determine Minimum Inhibitory Concentration (MIC) broth_microdilution->mic lead Lead Compound Identification mic->lead Identify Lead Compound(s)

Caption: Workflow for antimicrobial activity screening.

Detailed Protocol: Broth Microdilution for MIC Determination
  • Compound Preparation: Prepare a stock solution of each derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Inoculation: Add the prepared inoculum to each well of the microtiter plate containing the diluted compounds. Include a positive control (microorganism with no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for yeast.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Section 3: Central Nervous System (CNS) Activity Screening

The morpholine ring is a key feature in several CNS-active drugs due to its ability to improve pharmacokinetic properties, including brain permeability.[2] Morpholine derivatives have been investigated for their potential to modulate receptors and enzymes involved in mood disorders, pain, and neurodegenerative diseases.[5][13] A primary screen for CNS activity often involves assessing the compound's effect on key enzymes like monoamine oxidases (MAO-A and MAO-B), which are important targets in the treatment of depression and Parkinson's disease.[13]

Comparative Analysis of MAO Inhibition Assays

Several methods are available to screen for MAO inhibition, with fluorescence-based assays being highly suitable for high-throughput screening.

Assay Type Principle Advantages Disadvantages Typical Application
Fluorescence-based Assay Utilizes a non-fluorescent substrate that is converted into a highly fluorescent product by MAO. The increase in fluorescence is proportional to enzyme activity.High sensitivity, high throughput, continuous measurement of enzyme activity.Potential for interference from fluorescent compounds.Primary screening of large compound libraries for MAO-A and MAO-B inhibition.
Radiometric Assay Measures the conversion of a radiolabeled substrate to a radiolabeled product.Highly sensitive and considered a "gold standard" method.Requires handling of radioactive materials and specialized equipment; lower throughput.Confirmatory assays and detailed kinetic studies of lead compounds.
Experimental Workflow: MAO Inhibition Screening

The screening process for MAO inhibitors is designed to identify potent and selective inhibitors.

MAO_Screening_Workflow cluster_primary Primary Screening cluster_secondary Selectivity and Mechanism Studies start Synthesized this compound Derivatives assay High-Throughput Fluorescence-Based Assay for MAO-A and MAO-B Inhibition start->assay ic50 Determine IC50 Values for Both Isoforms assay->ic50 selectivity Calculate Selectivity Index (IC50 MAO-A / IC50 MAO-B) ic50->selectivity Select 'Hit' Compounds kinetics Enzyme Kinetic Studies (e.g., Lineweaver-Burk plot) to Determine Mechanism of Inhibition selectivity->kinetics lead Lead Compound Identification kinetics->lead Identify Lead Compound(s)

Caption: Workflow for MAO inhibition screening.

Detailed Protocol: Fluorescence-Based MAO-B Inhibition Assay
  • Reagent Preparation: Prepare a reaction buffer, a solution of recombinant human MAO-B enzyme, a non-fluorescent MAO-B substrate, and a positive control inhibitor (e.g., Pargyline).

  • Compound Addition: In a 96-well black plate, add the test derivatives at various concentrations.

  • Enzyme Addition: Add the MAO-B enzyme solution to each well and incubate for a short period to allow for inhibitor binding.

  • Reaction Initiation: Add the MAO-B substrate to initiate the enzymatic reaction.

  • Fluorescence Measurement: Measure the fluorescence intensity at regular intervals over a period of 30-60 minutes using a fluorescence plate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Conclusion

The systematic screening of this compound derivatives for anticancer, antimicrobial, and CNS activities provides a robust framework for identifying promising lead compounds. By employing a tiered approach that begins with high-throughput primary screens and progresses to more detailed mechanistic studies, researchers can efficiently and effectively evaluate the therapeutic potential of this versatile chemical scaffold. The choice of specific assays should always be guided by the scientific question at hand, with an understanding of the strengths and limitations of each technique. This comprehensive and logical approach to biological activity screening is fundamental to the successful advancement of novel chemical entities from the laboratory to the clinic.

References

  • Occurrence of Morpholine in Central Nervous System Drug Discovery - ACS Publications. (URL: [Link])

  • morpholine antimicrobial activity - ResearchGate. (URL: [Link])

  • Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. (URL: [Link])

  • Synthesis and SAR of morpholine and its derivatives: A review update - E3S Web of Conferences. (URL: [Link])

  • Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC. (URL: [Link])

  • Preclinical screening methods in cancer - PMC - NIH. (URL: [Link])

  • In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - NIH. (URL: [Link])

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING - WOAH. (URL: [Link])

  • A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. (URL: [Link])

  • Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PubMed Central. (URL: [Link])

  • Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives - PubMed. (URL: [Link])

  • Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. (URL: [Link])

  • Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PubMed Central. (URL: [Link])

  • Antimicrobial activity of morpholine derivatives 3-6. - ResearchGate. (URL: [Link])

  • SCREENING METHODS FOR ANTI-CANCER DRUG: IN VITRO AND IN VIVO TESTING - IJCRT.org. (URL: [Link])

  • Synthesis and anticancer evaluation of novel morpholine analogues - Sciforum. (URL: [Link])

  • Susceptibility Testing - Infectious Diseases - MSD Manual Professional Edition. (URL: [Link])

  • In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - ResearchGate. (URL: [Link])

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (URL: [Link])

  • Conformational effects on the activity of drugs. 10. Synthesis, conformation, and pharmacological properties of 1-(2,5-dimethoxyphenyl)-2-aminoethanols and their morpholine analogues - PubMed. (URL: [Link])

  • Occurrence of Morpholine in Central Nervous System Drug Discovery - ResearchGate. (URL: [Link])

  • Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile - Journal of Chemical Reviews. (URL: [Link])

  • Screening Models Of Anti Cancer Drugs | PPTX - Slideshare. (URL: [Link])

  • Synthesis of novel substituted morpholine derivatives for anticancer activity.. (URL: [Link])

  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (URL: [Link])

  • Plant-Derivatives Small Molecules with Antibacterial Activity - MDPI. (URL: [Link])

  • Biological Applications of Thiourea Derivatives: Detailed Review - MDPI. (URL: [Link])

  • Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis - PubMed. (URL: [Link])

  • Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - NIH. (URL: [Link])

Sources

A Comparative Spectroscopic Guide to 2-(2,6-Dimethylmorpholin-4-yl)ethanamine and its Structural Analogs

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. Unambiguous characterization ensures the integrity of structure-activity relationship (SAR) studies and is a prerequisite for regulatory submission. This guide provides a comprehensive comparative analysis of the spectroscopic data for 2-(2,6-Dimethylmorpholin-4-yl)ethanamine, a disubstituted morpholine derivative of interest, by leveraging experimental data from its key structural analogs: 4-(2-Aminoethyl)morpholine and 2,6-Dimethylmorpholine.

This document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis of expected ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopic data. By understanding the spectral signatures of the parent morpholine and its N-aminoethyl derivative, we can confidently predict and interpret the spectra of the target molecule, this compound.

The Foundational Role of Spectroscopy in Molecular Characterization

Spectroscopic techniques are the cornerstone of modern chemical analysis. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, while mass spectrometry offers insights into its molecular weight and fragmentation patterns. Infrared spectroscopy complements these techniques by identifying the functional groups present. A collective analysis of these spectroscopic outputs allows for a comprehensive and validated structural assignment.

Molecular Structures Under Investigation

To facilitate a clear comparison, the structures of our target molecule and its key analogs are presented below.

cluster_target This compound cluster_analog1 4-(2-Aminoethyl)morpholine cluster_analog2 2,6-Dimethylmorpholine target Target Molecule target_img analog1 Analog 1 analog1_img analog2 Analog 2 analog2_img

Caption: Molecular structures of the target compound and its analogs.

Comparative Spectroscopic Analysis

¹H NMR Spectroscopy: A Proton's Perspective

Proton NMR (¹H NMR) is arguably the most informative technique for elucidating the structure of organic molecules in solution. The chemical shift, integration, and multiplicity of each signal provide a detailed map of the proton environments within the molecule.

Analog 1: 4-(2-Aminoethyl)morpholine

The ¹H NMR spectrum of 4-(2-Aminoethyl)morpholine serves as our baseline for the N-substituted morpholine core and the ethylamine sidechain. The morpholine ring protons typically exhibit two distinct multiplets due to the different electronic environments adjacent to the nitrogen and oxygen atoms. The protons on the carbons adjacent to the electronegative oxygen (C2-H and C6-H) are deshielded and appear at a lower field (higher ppm) compared to the protons on the carbons adjacent to the nitrogen (C3-H and C5-H)[1].

A representative ¹H NMR spectrum of 4-(2-Aminoethyl)morpholine in CDCl₃ shows the following key signals[2]:

  • ~3.71 ppm (t, 4H): Protons on the morpholine carbons adjacent to the oxygen (O-CH ₂).

  • ~2.78 ppm (t, 2H): Protons of the ethylamine sidechain adjacent to the primary amine (NH ₂-CH ₂).

  • ~2.45 ppm (m, 6H): Overlapping signals for the protons on the morpholine carbons adjacent to the nitrogen (N-CH ₂) and the ethylamine protons adjacent to the morpholine nitrogen (N-CH ₂).

  • ~1.37 ppm (s, 2H): Protons of the primary amine (NH ₂). The chemical shift of amine protons can be variable and depend on solvent and concentration.

Analog 2: 2,6-Dimethylmorpholine

The introduction of two methyl groups at the C2 and C6 positions of the morpholine ring significantly alters the ¹H NMR spectrum. The symmetry of the molecule (assuming a cis or trans isomer) will influence the number of signals. For a mixture of isomers, a more complex spectrum is expected. The key features for 2,6-dimethylmorpholine include[3]:

  • Signals for the methine protons (C2-H and C6-H).

  • Signals for the methylene protons on the morpholine ring (C3-H and C5-H).

  • A signal for the methyl protons (C H₃).

Predicted ¹H NMR Spectrum for this compound

By combining the spectral features of our two analogs, we can predict the ¹H NMR spectrum for our target molecule. The presence of the 2,6-dimethylmorpholine core will introduce complexity in the morpholine region, and the ethylamine sidechain will exhibit signals similar to those in 4-(2-Aminoethyl)morpholine.

Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Integration Rationale
Methine Protons (Morpholine C2-H, C6-H)~3.6 - 3.8Multiplet2HDeshielded by adjacent oxygen.
Methylene Protons (Ethylamine -N-CH ₂-)~2.5 - 2.7Triplet2HAdjacent to the morpholine nitrogen.
Methylene Protons (Morpholine C3-H, C5-H)~2.2 - 2.6Multiplet4HAdjacent to the morpholine nitrogen.
Methylene Protons (Ethylamine -CH ₂-NH₂)~2.8 - 3.0Triplet2HAdjacent to the primary amine.
Amine Protons (-NH ₂)VariableSinglet (broad)2HChemical shift is concentration and solvent dependent.
Methyl Protons (Morpholine -CH ₃)~1.1 - 1.3Doublet6HCoupled to the methine protons.
¹³C NMR Spectroscopy: The Carbon Backbone

Carbon-13 NMR provides information on the number of non-equivalent carbons and their chemical environments.

Analog 1: 4-(2-Aminoethyl)morpholine

The proton-decoupled ¹³C NMR spectrum of 4-(2-Aminoethyl)morpholine is expected to show four distinct signals corresponding to the four unique carbon environments. Based on general principles for morpholine derivatives, the carbons adjacent to the oxygen are the most deshielded[1].

Analog 2: 2,6-Dimethylmorpholine

For 2,6-dimethylmorpholine, we expect to see signals for the methyl carbons, the methine carbons (C2 and C6), and the methylene carbons (C3 and C5)[3]. The exact number of signals will depend on the isomeric composition.

Predicted ¹³C NMR Spectrum for this compound

The predicted ¹³C NMR spectrum for the target molecule will be a composite of the features observed in its analogs.

Assignment Predicted Chemical Shift (ppm) Rationale
Methine Carbons (Morpholine C2, C6)~70 - 75Adjacent to oxygen, deshielded.
Methylene Carbons (Morpholine C3, C5)~50 - 55Adjacent to nitrogen.
Methylene Carbon (Ethylamine -N-C H₂-)~55 - 60Adjacent to the morpholine nitrogen.
Methylene Carbon (Ethylamine -C H₂-NH₂)~38 - 43Adjacent to the primary amine.
Methyl Carbons (Morpholine -C H₃)~18 - 22Aliphatic methyl groups.
Mass Spectrometry: Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers valuable structural information.

Analog 1: 4-(2-Aminoethyl)morpholine

The mass spectrum of 4-(2-Aminoethyl)morpholine (MW: 130.19 g/mol ) is characterized by a prominent fragment at m/z 100, which corresponds to the loss of the ethylamine group, and a base peak at m/z 56[2][4].

Analog 2: 2,6-Dimethylmorpholine

2,6-Dimethylmorpholine has a molecular weight of 115.17 g/mol [3]. Its fragmentation pattern will be dominated by cleavage of the morpholine ring.

Predicted Mass Spectrum for this compound

The target molecule has a molecular weight of 158.24 g/mol . We can predict its fragmentation pattern based on the known fragmentation of its analogs.

mol This compound MW = 158.24 frag1 m/z = 128 [M - CH₂NH₂]⁺ mol->frag1 Loss of vinylamine frag2 m/z = 100 [M - C₂H₄NH₂]⁺ mol->frag2 Cleavage of ethylamine sidechain frag3 m/z = 58 [CH₂=N(CH₃)CH₂CH₃]⁺ mol->frag3 Rearrangement and cleavage

Caption: Predicted key fragmentation pathways for the target molecule.

Infrared Spectroscopy: Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Functional Group Expected Wavenumber (cm⁻¹) Vibration
N-H (Amine)3300 - 3500Stretching (two bands for primary amine)
C-H (Aliphatic)2850 - 3000Stretching
N-H (Amine)1590 - 1650Bending
C-O (Ether)1070 - 1150Stretching
C-N (Amine)1020 - 1250Stretching

The IR spectrum of this compound is expected to be very similar to that of 4-(2-Aminoethyl)morpholine, with the addition of more pronounced C-H stretching and bending vibrations from the two extra methyl groups.

Experimental Protocols

Standard protocols for obtaining high-quality spectroscopic data are crucial for accurate structural elucidation.

NMR Sample Preparation and Data Acquisition
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the sample and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a clean, dry NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data (Free Induction Decay) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.

cluster_workflow NMR Workflow prep Sample Preparation acq Data Acquisition prep->acq proc Data Processing acq->proc analysis Spectral Analysis proc->analysis

Caption: A generalized workflow for NMR analysis.

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas or liquid chromatograph.

  • Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) for volatile compounds or Electrospray Ionization (ESI) for less volatile or thermally labile molecules.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions to generate the mass spectrum.

Infrared Spectroscopy
  • Sample Preparation: Prepare the sample as a thin film on a salt plate (for liquids) or as a KBr pellet (for solids). Attenuated Total Reflectance (ATR) is a common alternative that requires minimal sample preparation.

  • Data Acquisition: Place the sample in the IR spectrometer and acquire the spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Conclusion

References

  • PubChem. Compound Summary for CID 408285, 2-Morpholinoethylamine. [Link]

  • PubChem. Compound Summary for CID 110862, 2,6-Dimethylmorpholine. [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information for Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient Conditions. [Link]

  • ResearchGate. 1H and 13C NMR spectra of N-substituted morpholines. [Link]

  • The Good Scents Company. 2,6-dimethyl morpholine. [Link]

  • PubMed. 1H and 13C NMR Spectra of N-substituted Morpholines. [Link]

Sources

A Comparative Efficacy Analysis of 2,6-Dimethylmorpholine Derivatives as Fungal Ergosterol Biosynthesis Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This guide provides a detailed comparison of antifungal agents centered on the 2,6-dimethylmorpholine scaffold, a privileged structure in medicinal chemistry known for conferring advantageous pharmacokinetic and metabolic properties.[1] Due to a lack of public efficacy data on derivatives of 2-(2,6-Dimethylmorpholin-4-yl)ethanamine, this analysis focuses on Amorolfine, a well-characterized antifungal where the 2,6-dimethylmorpholine moiety is essential for its mechanism of action. We compare the efficacy and mechanism of Amorolfine with azole-class antifungals, providing researchers with quantitative performance data, detailed experimental protocols for assessing antifungal activity, and insights into the structure-activity relationships that govern this important class of inhibitors.

Introduction: The 2,6-Dimethylmorpholine Scaffold in Antifungal Drug Design

The morpholine heterocycle is a cornerstone of modern medicinal chemistry, frequently incorporated into bioactive molecules to enhance properties such as aqueous solubility, metabolic stability, and target binding.[2] Its saturated, non-aromatic nature and ability to act as a hydrogen bond acceptor make it a versatile building block in drug design.[1] The 2,6-dimethyl substitution pattern, as seen in the antifungal agent Amorolfine, is particularly significant. This specific stereochemistry is not merely a passive structural element; it is a critical pharmacophore that directly participates in the binding and inhibition of its target enzymes within the fungal cell.

Fungal infections, particularly those caused by dermatophytes like Trichophyton rubrum and opportunistic yeasts like Candida albicans, pose a significant therapeutic challenge. The fungal cell's reliance on a unique membrane sterol, ergosterol, which is absent in mammals, presents an ideal target for selective toxicity.[3] This guide will dissect the efficacy of 2,6-dimethylmorpholine-containing compounds by examining Amorolfine as a prime exemplar, comparing its activity against the widely used azole class of antifungals, which targets the same biosynthetic pathway but at a different enzymatic step.

Differentiated Mechanisms of Action in Ergosterol Biosynthesis

The efficacy of both morpholine and azole antifungals stems from their ability to disrupt the integrity of the fungal cell membrane by inhibiting the ergosterol biosynthesis pathway. However, they do so by targeting different key enzymes, leading to distinct cellular consequences and potential differences in spectrum of activity and resistance profiles.

  • Morpholines (e.g., Amorolfine): This class acts on two later-stage enzymes in the pathway: Δ14-reductase (ERG24) and Δ7-Δ8 isomerase (ERG2) .[4] This dual inhibition leads to the depletion of ergosterol and a cytotoxic accumulation of aberrant sterol intermediates, such as ignosterol, within the cell membrane.[4]

  • Azoles (e.g., Fluconazole): Azoles act on a single, earlier enzyme: Lanosterol 14α-demethylase (ERG11) , which is a cytochrome P-450-dependent enzyme.[5][6] Inhibition at this step blocks the conversion of lanosterol to ergosterol precursors, causing a buildup of toxic 14α-methylated sterols and disrupting membrane function.[5]

The targeting of different enzymes within the same essential pathway provides a clear rationale for comparing their biological efficacy.

Ergosterol_Pathway_Inhibition acetyl_coa Acetyl-CoA mevalonate Mevalonate Pathway acetyl_coa->mevalonate Multiple Steps squalene Squalene mevalonate->squalene Erg9 lanosterol Lanosterol squalene->lanosterol Erg1 fecosterol Fecosterol lanosterol->fecosterol Erg11 (Lanosterol 14α-demethylase) ignosterol Ignosterol (Aberrant Sterol) fecosterol->ignosterol episterol Episterol fecosterol->episterol Erg24 (Δ14-reductase) ergosterol Ergosterol (Functional Cell Membrane) episterol->ergosterol Erg2 (Δ7-Δ8 isomerase) azoles Azoles (e.g., Fluconazole) azoles->lanosterol INHIBITS morpholines 2,6-Dimethylmorpholines (e.g., Amorolfine) morpholines->fecosterol INHIBITS morpholines->episterol INHIBITS

Caption: Fungal ergosterol biosynthesis pathway showing distinct enzymatic targets of Azole and Morpholine antifungals.
Comparative In Vitro Efficacy

The minimum inhibitory concentration (MIC) is a critical measure of an antifungal agent's potency. The data below, compiled from studies utilizing standardized Clinical and Laboratory Standards Institute (CLSI) broth microdilution methods, compares the activity of Amorolfine and Fluconazole against two clinically relevant fungal species.[7][8]

CompoundFungal SpeciesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
Amorolfine Trichophyton rubrum0.01 - 0.080.04 0.04 [7]
Fluconazole Trichophyton rubrum0.19 - 501.5612.5[8]
Amorolfine Candida albicans0.125 - 644.064[7]
Fluconazole Candida albicansSusceptible ≤ 8N/AN/A[9]

Interpretation of Data:

  • Against Trichophyton rubrum , the primary cause of dermatophytosis, Amorolfine demonstrates exceptionally high potency. Its MIC₅₀ and MIC₉₀ values are approximately 39-fold and 312-fold lower than those of Fluconazole, respectively, indicating superior in vitro activity against this pathogen.[7][8]

  • Against Candida albicans , a common yeast pathogen, the efficacy profile is different. Amorolfine shows reduced activity compared to its performance against dermatophytes, with a significantly higher MIC required to inhibit growth.[7] Fluconazole is generally more potent against susceptible strains of C. albicans. This highlights a key difference in the spectrum of activity between the two drug classes.

Methodology Deep Dive: Broth Microdilution Antifungal Susceptibility Testing (CLSI M38/M27)

To ensure reproducible and comparable MIC data, standardized protocols are essential. The CLSI documents M38-A (for filamentous fungi) and M27-A3 (for yeasts) provide the reference methods.[1][10]

MIC_Workflow prep_drug 1. Prepare Drug Stock (e.g., in DMSO) serial_dil 2. Serial Dilution (Create concentration gradient in 96-well plate) prep_drug->serial_dil add_inoculum 4. Inoculate Plate (Add standardized fungal suspension to each well) serial_dil->add_inoculum prep_inoculum 3. Prepare Fungal Inoculum (Adjust to 0.5 McFarland standard) prep_inoculum->add_inoculum incubate 5. Incubate (e.g., 35°C for 24-72h) add_inoculum->incubate read_mic 6. Read MIC (Visually or spectrophotometrically) incubate->read_mic

Caption: Standardized workflow for determining Minimum Inhibitory Concentration (MIC) via broth microdilution.

Detailed Step-by-Step Protocol (Adapted from CLSI M27-A3/M38-A):

  • Preparation of Antifungal Stock Solution:

    • Action: Accurately weigh a potent powder of the test compound (e.g., Amorolfine) and dissolve in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a high-concentration stock (e.g., 100X the highest final concentration).[1]

    • Causality: DMSO is used for its ability to dissolve hydrophobic compounds that are poorly soluble in aqueous media. A high-concentration stock minimizes the amount of solvent carried over into the final assay, preventing solvent-induced toxicity to the fungus.

  • Preparation of Microdilution Plates:

    • Action: In a 96-well U-bottom microtiter plate, perform serial two-fold dilutions of the antifungal agent in RPMI 1640 medium.[11] This medium is buffered with MOPS to maintain a stable pH of 7.0, which is critical for consistent fungal growth and drug activity.[11] Leave a well free of the drug to serve as a positive growth control.

    • Causality: A serial dilution creates a logarithmic concentration gradient, allowing for the precise determination of the lowest concentration that inhibits growth.

  • Inoculum Preparation:

    • Action: Grow the fungal isolate on an appropriate agar plate (e.g., Sabouraud Dextrose Agar). Collect colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to a specific cell density. Further dilute this suspension in RPMI medium to achieve the final target inoculum concentration (e.g., 0.5 x 10³ to 2.5 x 10³ CFU/mL).[1]

    • Causality: Standardizing the inoculum density is the most critical variable for reproducibility. Too high an inoculum can overwhelm the drug, leading to falsely high MICs, while too low an inoculum can result in insufficient growth for accurate reading.

  • Inoculation and Incubation:

    • Action: Add the standardized fungal inoculum to each well of the microdilution plate. The final volume in each well is typically 200 µL. Incubate the plates at a controlled temperature (e.g., 35°C for Candida, 28-30°C for Trichophyton) for a specified period (24-48 hours for yeast, up to 7 days for dermatophytes).[12]

    • Causality: Consistent temperature and incubation time are required for optimal fungal growth and to allow sufficient time for the antifungal agent to exert its effect.

  • MIC Endpoint Determination:

    • Action: Read the MIC as the lowest concentration of the antifungal agent that causes a significant inhibition of growth compared to the drug-free control well. For azoles against yeasts, this is typically a ≥50% reduction in turbidity. For morpholines and most scenarios with dermatophytes, it is often a ≥75% or ≥80% reduction.[1][13]

    • Causality: The endpoint definition varies by drug class because some drugs are fungistatic (inhibit growth) while others are fungicidal (kill the organism), resulting in different degrees of trailing growth that must be accounted for in the reading.

Conclusion and Future Directions

This guide demonstrates that compounds derived from the 2,6-dimethylmorpholine scaffold, exemplified by Amorolfine, are highly potent inhibitors of fungal ergosterol biosynthesis. The comparative analysis reveals a key strength of this class: exceptional in vitro activity against dermatophytes like T. rubrum, where it significantly outperforms the azole agent Fluconazole. This efficacy is rooted in a distinct, dual-enzyme mechanism of action. Conversely, its narrower spectrum of activity compared to azoles, particularly against Candida species, highlights the importance of selecting antifungal therapy based on the target pathogen.

For researchers in drug development, the 2,6-dimethylmorpholine moiety remains an attractive and validated scaffold. Future work could focus on modifying other parts of the molecule to broaden the spectrum of activity while retaining the high potency conferred by the core morpholine ring. The detailed protocols provided herein offer a standardized framework for evaluating the efficacy of novel derivatives against a range of clinically important fungi.

References

  • Mukherjee, P. K., Leidich, S. D., Isham, N., Leitner, I., Ryder, N. S., & Ghannoum, M. A. (2003). In Vitro Analysis of the Ability of Trichophyton rubrum To Become Resistant to Terbinafine. Antimicrobial Agents and Chemotherapy, 47(4), 1241–1246. Available at: [Link]

  • Alves, L., de Oliveira, L., & da Silva, C. (2021). In vitro antifungal activity of Candida culture extracts against Trichophyton rubrum and Trichophyton mentagrophytes. ResearchGate. Available at: [Link]

  • Fernandez-Torres, B., Carrillo, A., Guarro, J., & Cabañes, F. (2003). Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum. Journal of Clinical Microbiology, 41(2), 803–807. Available at: [Link]

  • Song, J., Li, H., & Sun, S. (2023). Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development. Journal of Fungi, 9(5), 529. Available at: [Link]

  • Ghannoum, M. A., & Rice, L. B. (1999). Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. Clinical Microbiology Reviews, 12(4), 501-517. Available at: [Link]

  • Li, R., Wang, D., & Shen, Y. (2004). In vitro susceptibility testing of amorolfine in pathogenic fungi isolated from dermatomycosis patients in China. Mycoses, 47(9-10), 400-404. Available at: [Link]

  • Georgopapadakou, N. H., & Walsh, T. J. (1996). Current and Emerging Azole Antifungal Agents. Antimicrobial Agents and Chemotherapy, 40(2), 279-291. Available at: [Link]

  • Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. Available at: [Link]

  • Clinical and Laboratory Standards Institute. (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. CLSI document M27-A3. Available at: [Link]

  • Polak, A. (1992). Preclinical data and mode of action of amorolfine. Dermatology, 184(Suppl. 1), 3–8. Available at: [Link]

  • Ferreira, M., Pinheiro, M., & Soares, R. (2021). New Antifungal Agents with Azole Moieties. Molecules, 26(11), 3236. Available at: [Link]

  • Polak-Wyss, A., Lengsfeld, H., & Oesterhelt, G. (1985). Influence of amorolfine on the morphology of Candida albicans and Trichophyton mentagrophytes. Mykosen, 28(11), 555-569. Available at: [Link]

  • Clinical and Laboratory Standards Institute. (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. ANSI Webstore. Available at: [Link]

  • Li, H., et al. (2023). The biosynthesis pathway of ergosterol in fungi. ResearchGate. Available at: [Link]

  • EBSCO. (n.d.). Mechanisms of action in antifungal drugs. EBSCO Research Starters. Available at: [Link]

  • da Matta, D. A., de Almeida, A. A., & Colombo, A. L. (2014). SUSCEPTIBILITY OF Candida spp. ISOLATED FROM BLOOD CULTURES AS EVALUATED USING THE M27-A3 AND NEW M27-S4 APPROVED BREAKPOINTS. Revista do Instituto de Medicina Tropical de São Paulo, 56(6), 511-516. Available at: [Link]

  • Salas-Campos, I., Gross-Martínez, N., & Carrillo-Dover, P. (2014). Susceptibility testing of fluconazole to Trichophyton rubrum isolates. Acta Médica Costarricense, 56(1), 23-26. Available at: [Link]

  • Guan, Z., et al. (2021). Recent Advances in Ergosterol Biosynthesis and Regulation Mechanisms in Saccharomyces cerevisiae. Frontiers in Microbiology, 12, 709504. Available at: [Link]

  • Lee, S. C., et al. (2012). Comparison of four reading methods of broth microdilution based on the Clinical and Laboratory Standards Institute M27-A3 method. Journal of Microbiological Methods, 91(1), 127-130. Available at: [Link]

  • Costa-Orlandi, C., et al. (2017). Action Mechanisms of Antifungal Drugs. ResearchGate. Available at: [Link]

  • Alcazar-Fuoli, L., et al. (2008). Ergosterol biosynthesis pathway in Aspergillus fumigatus. Steroids, 73(4), 339-347. Available at: [Link]

  • Berkow, E. L., & Lockhart, S. R. (2017). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 30(3), 751-779. Available at: [Link]

  • Jain, S., & Sehgal, V. N. (2009). In Vitro Antifungal Susceptibility Of Griseofulvin, Fluconazole, Itraconazole And Terbinafine Against Clinical Isolates Of Trichophyton Rubrum And Trichophyton Mentagrophytes. ResearchGate. Available at: [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-(2,6-Dimethylmorpholin-4-yl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: In the landscape of drug development and scientific research, the synthesis and handling of novel chemical entities are daily occurrences. Among these is 2-(2,6-Dimethylmorpholin-4-yl)ethanamine (CAS No. 244789-18-2), a substituted morpholine amine. While its utility in research is significant, the responsibility for its safe handling and disposal is paramount. Improper disposal not only poses immediate safety risks within the laboratory but also carries the potential for long-term environmental contamination. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory awareness. The procedures outlined here are designed to ensure the safety of laboratory personnel and maintain compliance with environmental regulations.

Section 1: Hazard Profile and Chemical Identification

Before initiating any disposal procedure, a thorough understanding of the chemical's hazard profile is essential. This compound and structurally similar compounds are classified with several key hazards that dictate handling and disposal protocols. The primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[1] Some related morpholine compounds are also classified as flammable liquids and are harmful if swallowed or in contact with skin.[2][3][4]

The causality behind these classifications lies in the chemical's amine and morpholine functionalities. Amines are often corrosive or irritants to skin and mucous membranes, and many have a degree of toxicity. The flammability of related compounds necessitates strict control of ignition sources.[5]

Table 1: Key Safety and Identification Data

PropertyValueSource(s)
Chemical Name This compound[1][6]
CAS Number 244789-18-2[1][6]
Molecular Formula C₈H₁₈N₂O[1][6]
Physical Form Solid[6]
GHS Pictograms GHS07 (Harmful/Irritant)[1][6]
Signal Word Warning[1][6]
Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[1][7]
Incompatible Materials Strong oxidizing agents, Acids.[2]

Section 2: Pre-Disposal Considerations & Waste Classification

The cornerstone of proper chemical disposal is the accurate classification of the waste stream. Under the Resource Conservation and Recovery Act (RCRA) in the United States, a chemical waste generator is legally responsible for determining if their waste is hazardous.[8] This determination dictates the entire disposal pathway.

Step 1: Waste Characterization You must determine if the waste containing this compound meets the criteria for hazardous waste. This involves checking:

  • Listed Wastes: While this specific chemical is not explicitly listed by the EPA, wastes generated from certain industrial processes involving amines or morpholine derivatives could be.[9][10][11] Always consult the F and K lists of hazardous wastes.[12]

  • Characteristic Wastes: The waste must be evaluated for the four characteristics of hazardous waste:

    • Ignitability: Based on related compounds, this chemical may be associated with flammable liquids used as solvents.[2][4] If the waste mixture has a flash point below 60°C (140°F), it is an ignitable hazardous waste (EPA Waste Code D001).

    • Corrosivity: As an amine, solutions of this compound may be alkaline. If the pH is ≥ 12.5, it is a corrosive hazardous waste (EPA Waste Code D002).

    • Reactivity: There is no indication that this compound is reactive in the traditional sense (explosive, water-reactive).

    • Toxicity: This is determined by the Toxicity Characteristic Leaching Procedure (TCLP), which is generally for specific contaminants not directly applicable here unless mixed with other regulated substances.

Given its properties, waste containing this compound is most likely to be classified as hazardous due to ignitability (if in a flammable solvent) or corrosivity.

Step 2: Segregation Proper segregation is a non-negotiable protocol. This waste stream must be kept separate from other, incompatible waste streams.

  • Do NOT mix with acidic waste. This can cause a violent reaction.

  • Do NOT mix with strong oxidizers.

  • Keep segregated from general laboratory trash and non-hazardous aqueous waste.

Section 3: Personal Protective Equipment (PPE) for Disposal

Handling this chemical for disposal requires the same, if not a higher, level of personal protection as using it in an experiment. The rationale is to create a complete barrier between the handler and the chemical, preventing any route of exposure.

  • Eye and Face Protection: Wear chemical safety goggles and a face shield.[2][5] This provides protection against splashes that could cause serious eye damage.

  • Hand Protection: Wear nitrile or neoprene gloves. Always inspect gloves for tears or holes before use. Dispose of contaminated gloves in accordance with applicable laws.[3]

  • Body Protection: A flame-retardant lab coat is required.[4] For larger quantities or in case of a spill, a chemically resistant apron or suit should be worn.

  • Respiratory Protection: All handling of waste should be conducted within a certified chemical fume hood to prevent inhalation of any vapors or dust.[3][5][13]

Section 4: Step-by-Step Disposal Protocol

This protocol covers the handling of small, laboratory-scale quantities of this compound waste.

Experimental Protocol: Laboratory-Scale Waste Collection

  • Designate a Waste Container:

    • Select a clearly labeled, sealable, and chemically compatible container. A high-density polyethylene (HDPE) or glass bottle is appropriate.

    • The container must be in good condition, with no cracks or leaks.

  • Label the Container:

    • Before adding any waste, affix a "Hazardous Waste" label.

    • Clearly write the full chemical name: "this compound" and any solvents present.

    • Indicate the relevant hazards (e.g., Irritant, Corrosive if applicable).

  • Transferring the Waste:

    • Perform all transfers inside a chemical fume hood.[13]

    • If the waste is a solid, use a dedicated spatula or scoop.

    • If the waste is in solution, use a funnel to pour it carefully into the designated waste container. Avoid splashing.

    • Use non-sparking tools for all transfers, especially if flammable solvents are present.[3][4]

  • Container Management:

    • Keep the waste container securely closed at all times, except when adding waste.[3][4]

    • Store the container in a designated satellite accumulation area that is well-ventilated and away from heat or ignition sources.[5]

    • Ensure secondary containment (such as a plastic tub) is in place to catch any potential leaks.

  • Final Disposal:

    • Once the container is full, or if it has been accumulating for the maximum time allowed by your institution's policy, arrange for pickup by your organization's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.

    • Under no circumstances should this chemical be disposed of down the drain or in regular trash. [2] It is harmful to aquatic organisms and can damage sewer systems.[2]

Section 5: Emergency Procedures for Spills and Exposures

In Case of a Spill:

  • Evacuate and Alert: Immediately alert others in the area and evacuate if the spill is large or in a poorly ventilated space.

  • Control Ignition Sources: If a flammable solvent is involved, remove all sources of ignition.[2]

  • Contain the Spill: Use an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[2] Do not use combustible materials like paper towels to absorb large spills of flammable solutions.

  • Collect the Waste: Using non-sparking tools, carefully scoop the absorbed material into a designated, sealable container for hazardous waste.[3][14]

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the incident to your EHS department.

In Case of Personal Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][3]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][3]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][13]

Section 6: Visualization of Disposal Workflow

The following diagram outlines the logical workflow for the proper disposal of this compound.

G cluster_prep Preparation & Characterization cluster_handling Safe Handling & Collection cluster_disposal Storage & Final Disposal A 1. Identify Waste Stream (this compound) B 2. Characterize Waste (Check for Ignitability, Corrosivity) A->B C 3. Classify as Hazardous? (Consult RCRA Guidelines) B->C D 4. Don Appropriate PPE (Goggles, Gloves, Lab Coat) C->D Yes, Hazardous E 5. Segregate from Incompatibles (e.g., Acids) D->E F 6. Transfer to Labeled Container (Inside Fume Hood) E->F G 7. Store in Satellite Accumulation Area (Closed, Secondary Containment) F->G H 8. Arrange EHS Pickup (Contact Licensed Professional) G->H

Caption: Disposal workflow for this compound.

References

  • U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo. Retrieved from [Link]

  • Environmental Safety, Sustainability and Risk - ESSR. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • Chemical Upcycling of PET into a Morpholine Amide as a Versatile Synthetic Building Block. (n.d.). ACS Publications. Retrieved from [Link]

  • Chemical Upcycling of PET into a Morpholine Amide as a Versatile Synthetic Building Block. (2023). ACS Publications. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) Overview. Retrieved from [Link]

  • Chemical Upcycling of PET into a Morpholine Amide as a Versatile Synthetic Building Block. (2023). Semantic Scholar. Retrieved from [Link]

  • The microbial degradation of morpholine. (2025). ResearchGate. Retrieved from [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2022). Amines, polyethylenepoly-, reaction products.... Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]

  • Redox. (2022). Safety Data Sheet Morpholine. Retrieved from [Link]

Sources

Mastering the Safe Handling of 2-(2,6-Dimethylmorpholin-4-yl)ethanamine: A Practical Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers at the forefront of drug discovery and development, the ability to handle novel chemical entities with confidence and precision is paramount. This guide provides essential, immediate safety and logistical information for the proficient handling of 2-(2,6-Dimethylmorpholin-4-yl)ethanamine (CAS 244789-18-2). Moving beyond rote recitation of safety protocols, we will delve into the causality behind these recommendations, empowering you to build a self-validating system of safety in your laboratory.

Immediate Safety Profile & Hazard Assessment

This compound is a substituted morpholine derivative that requires careful handling due to its potential health hazards. Based on available data, this compound is classified as harmful if swallowed and is also suspected to cause skin, eye, and respiratory irritation.[1] While comprehensive toxicological data is not widely available, the known hazards of structurally similar aliphatic amines and morpholine derivatives—such as corrosive properties and flammability—necessitate a cautious and well-defined handling protocol.[2][3][4]

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Acute Toxicity, Oral (Category 4)GHS07 (Exclamation Mark)WarningH302: Harmful if swallowed[1]
Skin Irritation (Category 2)GHS07 (Exclamation Mark)WarningH315: Causes skin irritation[1]
Eye Irritation (Category 2)GHS07 (Exclamation Mark)WarningH319: Causes serious eye irritation[1]
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract IrritationGHS07 (Exclamation Mark)WarningH335: May cause respiratory irritation[1]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is not a matter of simple box-checking but a risk-based assessment of your experimental workflow. The following recommendations are grounded in the known hazards of this chemical class and are designed to provide robust protection.

Core PPE Ensemble (for all routine operations)
  • Eye and Face Protection: Chemical safety goggles are mandatory at all times.[2] In situations where there is a heightened risk of splashes, such as during transfers of larger volumes or when heating the substance, a face shield should be worn in conjunction with goggles.[2]

  • Skin Protection:

    • Gloves: Nitrile or neoprene gloves are recommended for handling this compound. Double-gloving is a prudent measure, especially during procedures with a higher risk of contamination. It is crucial to inspect gloves for any signs of degradation or perforation before and during use. Should contamination occur, gloves must be changed immediately, following proper doffing procedures to avoid skin contact.

    • Laboratory Coat: A flame-resistant lab coat is essential, given the flammability of similar morpholine compounds.[3][4] Ensure the coat is fully buttoned with the sleeves rolled down.

  • Respiratory Protection: All handling of this compound should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[3] If procedures with a high potential for aerosolization are unavoidable, or if engineering controls are not sufficient, a NIOSH-approved respirator with organic vapor cartridges may be necessary.[2]

PPE Selection Workflow

The following diagram illustrates a decision-making process for selecting the appropriate level of PPE based on the nature of the experimental work.

PPE_Selection_Workflow PPE Selection for this compound start Start: Assess Experimental Procedure small_scale Small-scale (<1g) solid dispensing in fume hood? start->small_scale liquid_handling Handling of solutions? small_scale->liquid_handling Yes small_scale->liquid_handling No large_scale Large-scale (>1g) or splash potential? liquid_handling->large_scale Yes core_ppe Core PPE: - Safety Goggles - Nitrile/Neoprene Gloves - Lab Coat liquid_handling->core_ppe No large_scale->core_ppe No face_shield Add Face Shield large_scale->face_shield Yes aerosol_risk High potential for aerosol generation? respirator Consider Respirator (with organic vapor cartridges) aerosol_risk->respirator Yes end Proceed with Experiment aerosol_risk->end No core_ppe->aerosol_risk face_shield->aerosol_risk respirator->end

Caption: PPE selection workflow based on experimental scale and procedure.

Operational Plans: From Benchtop to Disposal

A meticulously planned workflow is essential for the safe and efficient use of this compound.

Pre-Experiment Checklist
  • Verify Engineering Controls: Ensure the chemical fume hood is functioning correctly and has a valid certification.

  • Assemble all PPE: Have all necessary PPE readily available and in good condition.

  • Prepare Spill Kit: An appropriately stocked spill kit containing absorbent materials (e.g., vermiculite or sand), and waste bags should be within immediate reach.

  • Review Safety Data Sheet (SDS): Familiarize yourself with the specific hazards and emergency procedures.[1]

  • Designate Waste Containers: Prepare clearly labeled, compatible waste containers for solid and liquid waste.

Step-by-Step Handling Protocol
  • Donning PPE: Put on your lab coat, followed by safety goggles. The final step before handling the chemical is to don your gloves.

  • Chemical Handling:

    • Perform all manipulations of the solid compound and its solutions inside a chemical fume hood.[3]

    • Use a spatula for transferring the solid. Avoid creating dust.

    • When preparing solutions, add the solid to the solvent slowly.

    • Keep containers tightly closed when not in use to prevent the release of vapors.[3]

  • Post-Handling Decontamination:

    • Wipe down the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol), followed by a thorough cleaning with soap and water.

    • Decontaminate any reusable equipment that has come into contact with the chemical.

  • Doffing PPE: Remove gloves first, using a technique that avoids touching the outer surface with your bare hands. Next, remove your lab coat, followed by your safety goggles. Wash your hands thoroughly with soap and water after removing all PPE.[3][5]

Disposal Plan: A Cradle-to-Grave Approach

Proper waste management is a critical component of laboratory safety and environmental responsibility.

Waste Segregation and Collection
  • Solid Waste: Collect any solid waste contaminated with this compound (e.g., weighing paper, contaminated paper towels) in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Sharps: Any contaminated sharps (needles, razor blades) must be disposed of in a designated sharps container.

Disposal Procedure

All waste containing this compound must be disposed of as hazardous waste through your institution's Environmental Health and Safety (EHS) office.[3] Adhere to all local, state, and federal regulations for hazardous waste disposal.

Emergency Procedures: Preparedness is Key

Spill Response
  • Evacuate and Alert: In the event of a significant spill, evacuate the immediate area and alert your colleagues and supervisor.

  • Containment: If it is safe to do so, contain the spill using absorbent materials from your spill kit. For small spills within a fume hood, this can be done by the trained user.

  • Cleanup: Use non-sparking tools to collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[2][3]

  • Decontamination: Clean the spill area thoroughly.

Exposure Response
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[5]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]

By integrating these principles and procedures into your daily laboratory practice, you can handle this compound with the high degree of safety and professionalism that modern research demands.

References

  • PubChem. (n.d.). 2-Morpholinoethylamine. Retrieved from [Link]

  • Angene Chemical. (2025). 2-(6-Bromopyridin-2-yl)ethanamine Safety Data Sheet. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,6-Dimethylmorpholin-4-yl)ethanamine
Reactant of Route 2
Reactant of Route 2
2-(2,6-Dimethylmorpholin-4-yl)ethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.